molecular formula C10H13NO2 B1270757 3-Amino-3-(4-methylphenyl)propanoic acid CAS No. 68208-18-4

3-Amino-3-(4-methylphenyl)propanoic acid

Cat. No.: B1270757
CAS No.: 68208-18-4
M. Wt: 179.22 g/mol
InChI Key: XPDAKEOBPKFUAH-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDAKEOBPKFUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369971
Record name 3-Amino-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-18-4
Record name 3-Amino-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Amino-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(4-methylphenyl)propanoic acid, a β-amino acid of interest in pharmaceutical and materials science research.[1] The methodologies detailed herein are compiled from established chemical literature, offering a foundational guide for its preparation and analytical verification.

Synthesis Methodology

The synthesis of β-amino acids can be approached through various established organic chemistry reactions.[2][3][4] A common and effective method for preparing this compound is a variation of the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonia source.

A generalized and widely applicable protocol involves the reaction of 4-methylbenzaldehyde with malonic acid and ammonium acetate in a suitable solvent, such as butanol, under reflux conditions. This one-pot reaction proceeds via a Knoevenagel condensation, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the target β-amino acid.

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from commercially available precursors and proceeding to the final purified product.

Synthesis_Workflow Reactants 4-Methylbenzaldehyde + Malonic Acid + Ammonium Acetate Reaction Reaction Mixture Reactants->Reaction Dissolve in Solvent Butan-1-ol Solvent->Reaction Reflux Reflux (1.5-2h) Reaction->Reflux Heat Precipitate Crude Product (Precipitate) Reflux->Precipitate Cooling & Precipitation Filtration Filtration Precipitate->Filtration Washing Washing Steps (Butanol, Ethanol, Water) Filtration->Washing Drying Drying (80-100°C) Washing->Drying FinalProduct 3-Amino-3-(4-methylphenyl) propanoic acid Drying->FinalProduct

Caption: General workflow for the synthesis of the target compound.
Experimental Protocol

The following protocol is a representative procedure adapted from similar syntheses of aromatic β-amino acids.[5]

Materials:

  • 4-Methylbenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Butan-1-ol

  • Ethanol

  • Deionized Water

Procedure:

  • A mixture of 4-methylbenzaldehyde, malonic acid, and ammonium acetate (in a molar ratio of approximately 1:1.1:2.3) is prepared.

  • The reactants are added to a round-bottom flask containing butan-1-ol as the solvent.

  • The mixture is heated to reflux and maintained for 1.5 to 2 hours, during which the evolution of carbon dioxide may be observed.

  • After the reaction is complete, the mixture is cooled, allowing the product to precipitate out of the solution.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is washed sequentially with boiling butan-1-ol, boiling ethanol, and finally with water to remove unreacted starting materials and byproducts.

  • The purified product is dried in an oven at 80-100°C for 8-10 hours.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be confirmed through a series of analytical techniques.

Characterization Data Summary

The following table summarizes key physicochemical and spectroscopic data for the target compound, compiled from various chemical databases.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Solid
IUPAC Name This compound
CAS Number 2733680 (from PubChem CID)

Note: Experimental values such as melting point and specific spectral data can vary slightly based on purity and experimental conditions.

Characterization Workflow

The synthesized compound is subjected to a standard battery of analytical tests to confirm its structure and purity.

Characterization_Workflow Compound Synthesized Product: 3-Amino-3-(4-methylphenyl) propanoic acid NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Purity Purity Analysis (e.g., HPLC, TLC) Compound->Purity Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Provides Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Provides Data_MS Mass-to-Charge Ratio (m/z) MS->Data_MS Provides Data_Purity Purity Percentage (%) Purity->Data_Purity Provides

Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Signatures

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. Key expected signals include those for the aromatic protons on the 4-methylphenyl group, the methyl protons, the methine proton at the C3 position, and the methylene protons at the C2 position. The carboxylic acid and amine protons will also be present, though their chemical shifts can be broad and concentration-dependent.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display unique resonances for each carbon atom in a different electronic environment. This includes signals for the carboxylic carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the C2 and C3 carbons of the propanoic acid backbone, and the methyl carbon.[7]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[8] Key absorption bands to be expected include:

  • A broad O-H stretch from the carboxylic acid group (typically ~3300-2500 cm⁻¹).[8]

  • N-H stretching vibrations from the amino group (around 3400-3200 cm⁻¹).

  • C-H stretches from the aromatic ring and alkyl portions (around 3100-2850 cm⁻¹).

  • A strong C=O stretch from the carbonyl of the carboxylic acid (typically ~1725-1700 cm⁻¹).[8]

  • N-H bending vibrations (around 1650-1580 cm⁻¹).

  • C=C stretches from the aromatic ring (around 1600-1450 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to the molecular weight of the compound (179.22).[9] The fragmentation pattern can also provide structural information. A common fragment would be the loss of the carboxylic acid group.[9]

References

Chiral Synthesis of 3-Amino-3-(p-tolyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(p-tolyl)propanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making its stereoselective synthesis a critical aspect of pharmaceutical research. This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of this compound, focusing on asymmetric synthesis, enzymatic resolution, and the use of chiral auxiliaries. Detailed experimental protocols for key cited experiments are provided to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The enantioselective synthesis of 3-Amino-3-(p-tolyl)propanoic acid can be broadly categorized into three main approaches:

  • Asymmetric Synthesis: This strategy involves the direct formation of the desired enantiomer using chiral catalysts or reagents. Asymmetric hydrogenation of prochiral enamines is a particularly effective method.

  • Enzymatic Resolution: This technique utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are commonly employed for the resolution of β-amino esters.

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that directs the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

The following sections delve into the specifics of these methodologies, providing quantitative data from analogous syntheses and detailed experimental procedures.

Asymmetric Synthesis via Hydrogenation

Workflow for Asymmetric Hydrogenation

Prochiral_Enamine Prochiral β-Enamino Ester (p-tolyl substituted) Hydrogenation Asymmetric Hydrogenation Prochiral_Enamine->Hydrogenation Chiral_Catalyst Chiral Rh-Josiphos Catalyst Chiral_Catalyst->Hydrogenation H2 H₂ H2->Hydrogenation Chiral_Product Enantiomerically Enriched 3-Amino-3-(p-tolyl)propanoic Acid Ester Hydrogenation->Chiral_Product Hydrolysis Hydrolysis Chiral_Product->Hydrolysis Final_Product Chiral 3-Amino-3-(p-tolyl)propanoic Acid Hydrolysis->Final_Product

Caption: Asymmetric hydrogenation workflow.

Quantitative Data for Asymmetric Hydrogenation of Analogous Unprotected Enamines [1]

Substrate (R group)Catalyst Loading (mol%)SolventPressure (psi)Time (h)Conversion (%)ee (%)
Phenyl1Methanol14512>9997
4-Methoxyphenyl1Methanol14512>9996
4-Chlorophenyl1Methanol14512>9995

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester (Adapted)[1]

  • Catalyst Preparation: In a glovebox, a solution of [Rh(cod)₂]BF₄ (5.0 mg, 0.012 mmol) and the Josiphos-type ligand (0.013 mmol) in methanol (2 mL) is stirred for 30 minutes.

  • Hydrogenation: The β-enamino ester substrate (1.0 mmol) is dissolved in methanol (5 mL) in a hydrogenation vial. The catalyst solution is then added. The vial is placed in an autoclave, which is then purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (145 psi) at room temperature for 12 hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by chiral HPLC analysis of the crude product.

  • Hydrolysis: The resulting β-amino ester is hydrolyzed using standard procedures (e.g., treatment with LiOH in a THF/water mixture) to yield the free β-amino acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. For β-amino acids, lipase-catalyzed enantioselective N-acylation of the corresponding esters is a common and effective strategy. Candida antarctica lipase A (CAL-A) has been successfully used for the resolution of a similar substrate, ethyl 3-amino-3-(4-cyanophenyl)propanoate.[2]

Workflow for Enzymatic Resolution

Racemic_Ester Racemic Ethyl 3-Amino-3-(p-tolyl)propanoate Resolution Enantioselective N-Acylation Racemic_Ester->Resolution Lipase Candida antarctica Lipase A (CAL-A) Lipase->Resolution Acyl_Donor Acyl Donor (e.g., Butyl Butanoate) Acyl_Donor->Resolution Mixture Mixture of: (R)-N-Acylated Ester (S)-Unreacted Ester Resolution->Mixture Separation Chromatographic Separation Mixture->Separation R_Product (R)-N-Acylated Ester Separation->R_Product S_Product (S)-Ethyl 3-Amino-3-(p-tolyl)propanoate Separation->S_Product R_Hydrolysis Hydrolysis R_Product->R_Hydrolysis S_Hydrolysis Hydrolysis S_Product->S_Hydrolysis Final_R (R)-3-Amino-3-(p-tolyl)propanoic Acid R_Hydrolysis->Final_R Final_S (S)-3-Amino-3-(p-tolyl)propanoic Acid S_Hydrolysis->Final_S

Caption: Enzymatic kinetic resolution workflow.

Quantitative Data for Lipase-Catalyzed Resolution of Ethyl 3-amino-3-(4-cyanophenyl)propanoate [2]

EnzymeAcyl DonorSolventTime (h)Conversion (%)ee (ester) (%)ee (amine) (%)
CAL-AButyl butanoateNeat4851>99>99

Experimental Protocol: Enzymatic Resolution of Ethyl 3-Amino-3-(p-tolyl)propanoate (Adapted)[2]

  • Racemate Synthesis: The racemic ethyl 3-amino-3-(p-tolyl)propanoate is synthesized via the modified Rodionov reaction from p-tolualdehyde, malonic acid, and ammonium acetate, followed by esterification.

  • Enzymatic Resolution: Racemic ethyl 3-amino-3-(p-tolyl)propanoate (1.0 g) is dissolved in butyl butanoate (100 mL). Candida antarctica lipase A (20% w/w preparation, 1.5 g) is added, and the suspension is shaken at room temperature. The reaction progress is monitored by HPLC until approximately 50% conversion is reached.

  • Separation: The enzyme is filtered off and washed with dichloromethane. The filtrate is concentrated, and the resulting mixture of the N-acylated ester and the unreacted amino ester is separated by column chromatography on silica gel.

  • Hydrolysis: The separated enantiomers (the N-acylated ester and the free amino ester) are then hydrolyzed under acidic conditions (e.g., refluxing in 18% HCl) to afford the corresponding enantiopure (R)- and (S)-3-amino-3-(p-tolyl)propanoic acids.

Diastereoselective Synthesis Using a Chiral Auxiliary

The use of a chiral auxiliary, such as a sulfinamide, allows for the diastereoselective addition of a nucleophile to an imine, establishing a new stereocenter with high control. The subsequent removal of the auxiliary provides the chiral amine.

Workflow for Chiral Auxiliary-Mediated Synthesis

p_Tolualdehyde p-Tolualdehyde Condensation Condensation p_Tolualdehyde->Condensation Chiral_Auxiliary (R)-tert-Butanesulfinamide Chiral_Auxiliary->Condensation Sulfinylimine N-Sulfinylimine Condensation->Sulfinylimine Addition Diastereoselective Addition Sulfinylimine->Addition Nucleophile Enolate of tert-Butyl Acetate Nucleophile->Addition Adduct Diastereomerically Enriched Adduct Addition->Adduct Cleavage Auxiliary Cleavage (Acid Hydrolysis) Adduct->Cleavage Final_Product Chiral 3-Amino-3-(p-tolyl)propanoic Acid Cleavage->Final_Product

Caption: Chiral auxiliary-mediated synthesis workflow.

Quantitative Data for Diastereoselective Addition to N-tert-Butanesulfinylimines (General)

AldehydeNucleophileDiastereomeric Ratio
BenzaldehydeLithium enolate of tert-butyl acetate95:5
4-MethoxybenzaldehydeLithium enolate of tert-butyl acetate96:4
4-ChlorobenzaldehydeLithium enolate of tert-butyl acetate94:6

Experimental Protocol: Diastereoselective Synthesis of 3-Amino-3-(p-tolyl)propanoic Acid (Adapted)

  • Formation of N-Sulfinylimine: To a solution of p-tolualdehyde (1.0 equiv) in THF is added (R)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2.0 equiv). The mixture is stirred at 60 °C for 5 hours. After cooling to room temperature, the solution is poured into brine with vigorous stirring. The resulting suspension is filtered, and the filtrate is concentrated to give the crude N-sulfinylimine, which is used in the next step without further purification.

  • Diastereoselective Addition: A solution of tert-butyl acetate (2.2 equiv) in THF is cooled to -78 °C, and lithium diisopropylamide (LDA) (2.0 equiv) is added dropwise. After stirring for 30 minutes, a solution of the N-sulfinylimine (1.0 equiv) in THF is added slowly. The reaction is stirred at -78 °C for 3 hours.

  • Work-up and Isolation: The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The major diastereomer is purified by column chromatography.

  • Auxiliary Cleavage: The purified N-sulfinyl-β-amino ester is dissolved in methanol, and HCl in dioxane is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the hydrochloride salt of the β-amino ester, which is then hydrolyzed to the free amino acid.

Conclusion

The chiral synthesis of 3-Amino-3-(p-tolyl)propanoic acid can be achieved through several effective strategies. Asymmetric hydrogenation offers a direct and highly enantioselective route. Enzymatic kinetic resolution provides a practical method for separating racemic mixtures, often with excellent enantiopurity. Diastereoselective synthesis using a chiral auxiliary allows for predictable stereochemical control. The choice of method will depend on factors such as the desired enantiomer, scale of the synthesis, and the availability of reagents and equipment. The protocols and data presented in this guide, adapted from syntheses of closely related compounds, provide a solid foundation for the successful implementation of these methods in a laboratory setting.

References

Enantioselective Synthesis of β-Aryl-β-Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core enantioselective synthesis methods for β-aryl-β-amino acids, compounds of significant interest in medicinal chemistry and drug development due to their unique structural and biological properties. This document details key catalytic approaches, presents comparative data, and offers detailed experimental protocols and mechanistic insights.

Introduction to β-Aryl-β-Amino Acids

β-Aryl-β-amino acids are non-proteinogenic amino acids characterized by an aryl group and an amino group attached to the β-carbon of a carboxylic acid backbone. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation. These properties make them valuable building blocks in the design of peptidomimetics, bioactive natural product analogs, and pharmaceuticals, including anticancer agents and enzyme inhibitors. The stereochemistry at the β-carbon is often crucial for biological activity, making enantioselective synthesis a critical area of research.

Core Enantioselective Synthesis Methods

The enantioselective synthesis of β-aryl-β-amino acids can be broadly categorized into three main approaches: transition-metal-catalyzed reactions, organocatalytic reactions, and biocatalytic methods. This guide focuses on the most prevalent and effective catalytic strategies.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or β-(acylamino)acrylates is a highly efficient and atom-economical method for accessing chiral β-amino acids. Rhodium and Ruthenium complexes with chiral phosphine ligands are the most commonly employed catalysts.

  • Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates: This method involves the hydrogenation of a β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst, such as those derived from DuPhos or BICP ligands. The geometry of the enamide substrate ((E)- or (Z)-isomer) can significantly influence the reactivity and enantioselectivity.

Asymmetric Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of a carbon acid with an imine, is a powerful tool for the construction of C-C and C-N bonds in a single step. Asymmetric variants of this reaction, utilizing either metal-based or organocatalysts, provide excellent stereocontrol.

  • Organocatalytic Mannich Reaction: Chiral organocatalysts, such as bifunctional thiourea-cinchona alkaloids and chiral phosphoric acids, have emerged as highly effective promoters for the enantioselective Mannich reaction. These catalysts activate the imine electrophile and the enolate nucleophile through a network of non-covalent interactions, such as hydrogen bonding, to control the facial selectivity of the addition.

Nickel-Catalyzed Enantioselective Synthesis

Recent advances have demonstrated the utility of nickel catalysis in the enantioselective synthesis of β-aryl-β-amino acids. These methods often involve novel bond-forming strategies.

  • Nickel-Promoted Regioselective Carboxylation of Ynamides followed by Asymmetric Hydrogenation: This two-step approach involves the nickel(0)-promoted carboxylation of an ynamide to regioselectively form a β-aminoacrylate, which is then subjected to rhodium-catalyzed asymmetric hydrogenation to yield the desired α-substituted-β-amino acid derivative.

Data Presentation: Comparison of Key Methods

The following table summarizes the quantitative data for the enantioselective synthesis of β-aryl-β-amino acids using the methods described above, allowing for easy comparison of their efficacy.

MethodCatalystSubstrate ExampleProduct Aryl GroupYield (%)ee (%)Reference
Rh-Catalyzed Asymmetric HydrogenationRh(I)-Me-DuPhos(E)-Methyl 3-acetamido-3-phenylpropenoatePhenyl>9598.1
Rh-Catalyzed Asymmetric HydrogenationRh(I)-BICP(Z)-Methyl 3-acetamido-3-(4-chlorophenyl)propenoate4-Chlorophenyl>9596.0
Organocatalytic Mannich ReactionCinchona Alkaloid-ThioureaN-Boc-phenylimine + Diethyl malonatePhenyl9496
Organocatalytic Mannich ReactionChiral Phosphoric AcidN-Boc-phenylimine + Difluoroenol silyl etherPhenyl8597
Ni-Promoted Carboxylation / Rh-Catalyzed HydrogenationNi(cod)₂ / Rh(I)-BINAPN-(phenylethynyl)-N-benzyl-4-methylbenzenesulfonamidePhenyl83 (2 steps)95

Experimental Protocols

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

Materials:

  • β-(Acylamino)acrylate substrate (1.0 equiv)

  • [Rh(cod)₂]BF₄ (0.01 equiv)

  • Chiral phosphine ligand (e.g., Me-DuPhos) (0.012 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas

Procedure:

  • In a glovebox, the β-(acylamino)acrylate substrate is dissolved in the anhydrous, degassed solvent in a suitable pressure vessel.

  • The rhodium precursor and the chiral phosphine ligand are added to the solution.

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogenator.

  • The vessel is purged with hydrogen gas (3-4 cycles).

  • The reaction is stirred under the desired hydrogen pressure (e.g., 40 psi) at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, the vessel is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-aryl-β-amino acid derivative.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Organocatalytic Asymmetric Mannich Reaction

Materials:

  • Aromatic N-Boc-imine (1.0 equiv)

  • Malonate ester (1.5 equiv)

  • Chiral organocatalyst (e.g., Cinchonine-derived thiourea) (0.1 equiv)

  • Anhydrous solvent (e.g., Acetone)

  • Molecular sieves (optional)

Procedure:

  • To a stirred solution of the aromatic N-Boc-imine and the chiral organocatalyst in the anhydrous solvent at the specified temperature (e.g., -60 °C), the malonate ester is added.

  • The reaction mixture is stirred at this temperature for the required duration (e.g., 36 hours), monitoring the progress by TLC.

  • Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates generally proceeds through a series of well-defined steps involving the chiral catalyst. The enamide substrate coordinates to the rhodium center, followed by oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination yield the hydrogenated product and regenerate the active catalyst. The chirality of the ligand dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Rh_Catalyzed_Hydrogenation Catalyst [Rh(L*)]+ Coordination Rh-Enamide Complex Catalyst->Coordination + Substrate Substrate Enamide Substrate Substrate->Coordination OxidativeAddition Dihydrido-Rh Complex Coordination->OxidativeAddition + H₂ MigratoryInsertion Alkyl-Hydrido-Rh Complex OxidativeAddition->MigratoryInsertion Migratory Insertion ReductiveElimination Rh-Product Complex MigratoryInsertion->ReductiveElimination Reductive Elimination ReductiveElimination->Catalyst - Product Product Chiral Product ReductiveElimination->Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Proposed Mechanism for Bifunctional Thiourea-Catalyzed Mannich Reaction

In the bifunctional thiourea-catalyzed Mannich reaction, the catalyst activates both the imine and the enolate through a network of hydrogen bonds. The thiourea moiety acts as a hydrogen bond donor to activate the imine, while the basic amine component of the cinchona alkaloid deprotonates the malonate to form the enolate. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective C-C bond formation.

Thiourea_Mannich_Reaction Start Catalyst + Imine + Malonate Activation Dual H-Bond Activation Complex Start->Activation EnolateFormation Enolate Formation Activation->EnolateFormation CC_BondFormation Enantioselective C-C Bond Formation EnolateFormation->CC_BondFormation ProductComplex Product-Catalyst Complex CC_BondFormation->ProductComplex Release Product Release ProductComplex->Release Release->Start Catalyst Regeneration Product Chiral β-Amino Acid Derivative Release->Product

Caption: Mechanism of bifunctional thiourea-catalyzed Mannich reaction.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis and analysis of β-aryl-β-amino acids involves several key stages, from reaction setup to the final characterization of the enantiopure product.

Experimental_Workflow Setup Reaction Setup (Substrate, Catalyst, Solvent) Reaction Asymmetric Reaction (e.g., Hydrogenation, Mannich) Setup->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EnantioAnalysis Enantiomeric Excess Determination (Chiral HPLC) Purification->EnantioAnalysis

Spectroscopic Profile of 3-Amino-3-(4-methylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(4-methylphenyl)propanoic acid, a molecule of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra for the free amino acid, this document presents data for its N-benzoyl protected analog, 3-(Benzamido)-3-(4-methylphenyl)propanoic acid, and offers expert analysis to extrapolate the expected spectral characteristics of the target compound. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data. It is important to note that the NMR and IR data presented are for the N-benzoyl protected derivative. The expected shifts for the unprotected this compound are discussed in the analysis section.

Table 1: ¹H NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted for target
~7.2 (d, J≈8 Hz)Doublet2HAr-H (ortho to CH)
~7.1 (d, J≈8 Hz)Doublet2HAr-H (meta to CH)
~4.2 (t, J≈7 Hz)Triplet1HCH-NH₂
~2.7 (d, J≈7 Hz)Doublet2HCH₂-COOH
~2.3 (s)Singlet3HAr-CH₃
Experimental for N-Benzoyl analog
7.82-7.85Multiplet2HBenzoyl Ar-H
7.43-7.55Multiplet3HBenzoyl Ar-H
7.32-7.35Multiplet2Hp-tolyl Ar-H
6.86-6.91Multiplet2Hp-tolyl Ar-H
5.35-5.43Multiplet1HCH-NH
2.88 (dd, J=8.7, 15.6 Hz)Doublet of Doublets1HCH₂-COOH
2.75 (dd, J=6.5, 15.5 Hz)Doublet of Doublets1HCH₂-COOH
3.72Singlet3HOCH₃ (Ester)
12.23Singlet1HCOOH

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a methyl ester, which would not be present in the target molecule. The predicted values for the target compound are based on standard chemical shift tables and analysis of related structures.

Table 2: ¹³C NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid

Chemical Shift (δ) ppmAssignment
Predicted for target
~175COOH
~140Ar-C (quaternary, attached to CH)
~138Ar-C (quaternary, attached to CH₃)
~129Ar-CH (meta)
~127Ar-CH (ortho)
~50CH-NH₂
~42CH₂-COOH
~21Ar-CH₃
Experimental for N-Benzoyl analog
171.8COOH
165.3C=O (Amide)
158.1Ar-C (quaternary)
134.7Ar-C (quaternary)
134.4Ar-C (quaternary)
131.1Ar-CH
128.1Ar-CH
127.7Ar-CH
127.2Ar-CH
113.5Ar-CH
55.0OCH₃ (Ester)
49.4CH-NH
40.7CH₂-COOH

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a methyl ester. The predicted values for the target compound are based on established literature values for similar structures.

Table 3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Predicted for target
3400-3200Strong, BroadN-H stretch (amine)
3300-2500Very BroadO-H stretch (carboxylic acid)
3000-2850MediumC-H stretch (aromatic and aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1500Medium-WeakC=C stretch (aromatic)
~1580MediumN-H bend (amine)
Experimental for N-Benzoyl analog
1704StrongC=O stretch (carboxylic acid)
1628StrongC=O stretch (amide)
1515StrongN-H bend (amide) / C=C stretch (aromatic)

Note: The experimental data shows the characteristic amide I and amide II bands from the N-benzoyl group, which would be absent in the free amino acid. The free amino acid would instead show characteristic primary amine stretches and bends.

Table 4: Mass Spectrometry Data

m/zInterpretation
Predicted for target
179.09[M]⁺ (Molecular Ion)
162.09[M-NH₃]⁺
134.07[M-COOH]⁺
119.08[M-CH₂COOH]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Note: The predicted fragmentation pattern is based on typical fragmentation of β-amino acids and aromatic compounds. The molecular weight of this compound is 179.22 g/mol .

Spectroscopic Analysis and Interpretation

The N-benzoyl group in the analyzed analog significantly influences the spectroscopic data. In the ¹H NMR of the free amino acid, the methine proton (CH-NH₂) is expected to shift upfield to around 4.2 ppm compared to the 5.35-5.43 ppm seen in the amide. The methylene protons (CH₂-COOH) would likely appear as a doublet around 2.7 ppm. The aromatic protons of the p-tolyl group would exhibit a cleaner AX or AA'BB' system.

In the ¹³C NMR spectrum, the most significant change for the free amino acid would be the absence of the amide carbonyl at ~165 ppm and the upfield shift of the benzylic carbon (CH-NH₂) to around 50 ppm.

The IR spectrum of the free amino acid would be characterized by the presence of N-H stretching vibrations of the primary amine group in the 3400-3200 cm⁻¹ region and a prominent N-H bending vibration around 1580 cm⁻¹. The broad O-H stretch of the carboxylic acid would still dominate a large portion of the spectrum.

The Mass Spectrum of the free amino acid is expected to show a molecular ion peak at m/z 179. Common fragmentation pathways would include the loss of the amino group, the carboxylic acid group, and cleavage of the benzylic bond to form a stable tropylium ion at m/z 91.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the acidic and amino protons are exchangeable.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or a deuterated standard for aqueous solutions.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amino acids. The analysis can be performed in both positive and negative ion modes to obtain comprehensive information.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): To aid in structural elucidation, the molecular ion can be isolated and fragmented (Collision-Induced Dissociation - CID) to generate a characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Fig. 1: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Logical_Spectroscopy_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity Functional_Groups Functional Groups (e.g., -NH₂, -COOH, C=C) IR->Functional_Groups Molecular_Formula Molecular Weight, Elemental Composition, Fragmentation Pattern MS->Molecular_Formula

"physical and chemical properties of 3-Amino-3-(4-methylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methylphenyl)propanoic acid, a derivative of β-alanine, is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural similarity to neurotransmitters and other biologically active molecules makes it a compelling candidate for investigation in drug discovery and as a building block in the synthesis of more complex molecules, such as peptidomimetics. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. The following tables summarize the key quantitative data available for this compound.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 219 °C (decomposes)--INVALID-LINK--
Boiling Point Not available (decomposes)N/A
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[1]--INVALID-LINK--
Chemical and Spectroscopic Properties
PropertyPredicted Value/DataSource/Method
pKa (acidic) ~4Prediction based on similar structures
pKa (basic) ~9-10Prediction based on similar structures
¹H NMR (Predicted) δ (ppm): 2.3 (s, 3H, Ar-CH₃), 2.6-2.8 (m, 2H, -CH₂-COOH), 4.4-4.6 (t, 1H, Ar-CH-), 7.1-7.3 (m, 4H, Ar-H)Based on typical chemical shifts for similar structures
¹³C NMR (Predicted) δ (ppm): 20-22 (Ar-CH₃), 40-45 (-CH₂-), 50-55 (Ar-CH-), 125-130 (Ar-C), 135-140 (Ar-C), 175-180 (C=O)Based on typical chemical shifts for similar structures
IR (Predicted) ν (cm⁻¹): 2900-3100 (C-H), 2500-3300 (O-H, N-H), 1680-1720 (C=O), 1500-1600 (N-H bend, C=C)Based on characteristic group frequencies
Mass Spectrum (EI, Predicted) m/z: 179 (M⁺), 162 (M⁺ - NH₃), 134 (M⁺ - COOH), 119 (M⁺ - C₂H₄O₂), 91 (tropylium ion)Based on common fragmentation patterns of amino acids and aromatic compounds

Experimental Protocols

Synthesis: Rodionov Reaction

A common and effective method for the synthesis of β-amino acids, such as this compound, is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt in an alcoholic solvent.

Materials:

  • 4-Methylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • A mixture of 4-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) is suspended in ethanol.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

  • The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 1-2, which may cause the product to precipitate. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent.

  • The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with a sodium hydroxide solution, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Condensation Condensation 4-Methylbenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation Reflux (Heat) Reflux (Heat) Reflux (Heat)->Condensation This compound This compound Condensation->this compound

Synthesis workflow for this compound.

Purification: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, ethanol/water mixture)

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • The crude solid is placed in an Erlenmeyer flask.

  • A minimal amount of the chosen hot solvent is added to dissolve the solid completely. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • If any insoluble impurities are present, the hot solution can be filtered.

  • The clear, hot solution is allowed to cool slowly to room temperature.

  • Crystal formation should be observed. The flask can be placed in an ice bath to maximize crystal yield.

  • The purified crystals are collected by vacuum filtration using a Buchner funnel.

  • The crystals are washed with a small amount of cold solvent and then dried in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the number of different types of protons and their connectivity. The predicted chemical shifts are provided in Table 1.2.

  • ¹³C NMR: To determine the number of different types of carbon atoms in the molecule. The predicted chemical shifts are provided in Table 1.2.

Infrared (IR) Spectroscopy:

  • To identify the presence of key functional groups such as the carboxylic acid (broad O-H and C=O stretches) and the amine (N-H stretch). The predicted characteristic peaks are listed in Table 1.2.

Mass Spectrometry (MS):

  • To determine the molecular weight and obtain information about the fragmentation pattern of the molecule, which can aid in structural confirmation. Predicted major fragments are listed in Table 1.2.

Melting Point Analysis:

  • A sharp melting point range close to the literature value indicates high purity.

Biological Activity and Potential Signaling Pathways

While specific experimental data on the biological activity and signaling pathways of this compound are limited in publicly available literature, its structural similarity to γ-aminobutyric acid (GABA) suggests a potential interaction with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established drug targets.

Hypothetical Signaling Pathway: GABA Receptor Modulation

It is plausible that this compound could act as an agonist or antagonist at GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a hypothetical signaling pathway where the compound acts as a GABA-B receptor agonist.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor G-protein G-protein GABA-B Receptor->G-protein Activation Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibition cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP ATP->Adenylate Cyclase Cellular Response Cellular Response cAMP->Cellular Response Downregulation

Hypothetical signaling pathway of the compound as a GABA-B agonist.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the structural characteristics of this compound and is intended for illustrative purposes. Further experimental validation is required to confirm any biological activity and elucidate the precise mechanism of action.

Applications in Research and Drug Development

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its potential applications include:

  • Neuroscience Research: As a potential modulator of neurotransmitter systems, it can be used as a tool to study neurological pathways and disorders.

  • Peptidomimetic Design: Incorporation of this β-amino acid into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and potentially improved pharmacological properties.

  • Drug Discovery: The molecule can be used as a starting point for the synthesis of libraries of related compounds to be screened for various biological activities, including but not limited to CNS disorders, infectious diseases, and oncology.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its synthesis and purification, and explored its hypothetical biological role. While further research is needed to fully characterize its biological activities and mechanisms of action, the information presented here provides a solid foundation for researchers and scientists working with this promising molecule.

References

"CAS number and IUPAC name for 3-Amino-3-(4-methylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(4-methylphenyl)propanoic acid, a compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently underexplored, biological significance.

Chemical Identity and Properties

This compound, also known as 3-amino-3-(p-tolyl)propionic acid, is a β-amino acid derivative. Its structure features a propanoic acid backbone with an amino group and a 4-methylphenyl (p-tolyl) group attached to the β-carbon.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-Amino-3-(p-tolyl)propionic acid, 3-(4-methylphenyl)-beta-alanine[1]
CAS Number 68208-18-4[1]
Molecular Formula C10H13NO2[1]
Molecular Weight 179.22 g/mol [2]
Melting Point 226 - 228 °C[1]
Appearance White to off-white granular or crystalline powder[3]
Predicted pKa 3.71 ± 0.10[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot reaction involving p-tolualdehyde, malonic acid, and ammonium acetate in an ethanol solvent.

Experimental Protocol

Reaction: A mixture of p-tolualdehyde, malonic acid, and ammonium acetate in ethanol is refluxed for 5 hours. The product precipitates upon cooling and adjustment of the pH.

Materials:

  • p-Tolualdehyde (10 ml)

  • Ethanol (180 ml)

  • Malonic acid (9.8 g)

  • Ammonium acetate (15.8 g)

  • 1N Hydrochloric acid

  • Water

Procedure:

  • To a round-bottom flask, add 10 ml of p-tolualdehyde, 180 ml of ethanol, 9.8 g of malonic acid, and 15.8 g of ammonium acetate.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove any insoluble materials by filtration.

  • To the filtrate, add 100 ml of water.

  • Adjust the pH of the solution to 7.0 using 1N hydrochloric acid.

  • Collect the precipitated crystals by filtration.

  • The resulting product is β-amino-β-(4-methylphenyl)propionic acid with a reported melting point of 228-229°C and a yield of 5.4 g.[3]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_product Product p_tolualdehyde p-Tolualdehyde reflux Reflux for 5 hours p_tolualdehyde->reflux malonic_acid Malonic Acid malonic_acid->reflux ammonium_acetate Ammonium Acetate ammonium_acetate->reflux ethanol Ethanol (Solvent) ethanol->reflux cooling Cooling reflux->cooling filtration1 Filtration cooling->filtration1 water_addition Addition of Water filtration1->water_addition ph_adjustment pH Adjustment to 7.0 water_addition->ph_adjustment filtration2 Filtration ph_adjustment->filtration2 final_product This compound filtration2->final_product

Synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the public domain, the structural class of β-aryl-β-amino acids has garnered interest in medicinal chemistry. The (R)-enantiomer of this compound has been noted for its use as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in research related to neurotransmitter systems.[5] Its structural similarity to natural amino acids makes it a candidate for exploring neuropharmacological pathways.[5]

It is important to note that while propionic acid and its derivatives can have neurological effects, and some aryl-substituted propanoic acids are known to interact with GABA receptors, there is no direct evidence in the reviewed literature to confirm that this compound has significant activity at these or other receptors. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a readily synthesizable β-amino acid with potential applications in pharmaceutical and neuroscience research. This guide provides a foundational understanding of its chemical properties and a detailed protocol for its preparation. The lack of comprehensive public data on its biological activity and spectral characteristics highlights an opportunity for further investigation by the scientific community. Researchers are encouraged to perform thorough characterization and biological screening to fully explore the potential of this compound.

References

The Evolving Landscape of 3-Amino-3-(4-methylphenyl)propanoic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Amino-3-(4-methylphenyl)propanoic acid are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of two prominent classes of these derivatives: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids, which exhibit potent anticancer properties, and 3-((4-hydroxyphenyl)amino)propanoic acids, known for their significant antimicrobial and antioxidant activities. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows to support ongoing research and drug development efforts.

Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A novel series of polysubstituted thiazole derivatives based on the this compound core has been synthesized and evaluated for its antiproliferative properties. These compounds have shown significant cytotoxicity against various lung cancer cell lines, including drug-resistant strains.

Quantitative Antiproliferative Data

The antiproliferative activity of these derivatives was assessed against A549 (non-small cell lung carcinoma), H69 (small-cell lung carcinoma), and H69AR (anthracycline-resistant small-cell lung carcinoma) cell lines. The half-maximal inhibitory concentrations (IC₅₀) and percentage of cell viability for the most promising compounds are presented below.

CompoundTarget Cell LineIC₅₀ (µM)Cell Viability (%) at 100 µMReference
21 A5495.42-[1]
H69-18.3[1]
H69AR-23.5[1]
22 A5492.47-[1]
H69-33.9[1]
H69AR-26.6[1]
25 A5498.05-[1]
H69-25.0[1]
H69AR-30.5[1]
26 A54925.4-[1]
H69--[1]
H69AR--[1]
Cisplatin A54911.71-[1]

Notably, oxime derivatives 21 and 22, along with carbohydrazides 25 and 26, demonstrated significantly greater activity than the standard chemotherapeutic agent cisplatin in both drug-sensitive and drug-resistant lung cancer models.[1]

Proposed Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

In silico studies suggest that these thiazole derivatives exert their anticancer effects through the dual inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1] The proposed signaling pathway involves the suppression of the downstream MEK/ERK pathway, a critical regulator of cell proliferation and survival.

SIRT2_EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 SIRT2->MEK Deacetylation (Inhibition) Derivative Thiazole Derivative (e.g., Compound 22) Derivative->EGFR Inhibition Derivative->SIRT2 Inhibition

Proposed mechanism of action for thiazole derivatives.

Antimicrobial and Antioxidant Activities of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their efficacy against multidrug-resistant bacterial and fungal pathogens, as well as for their antioxidant and anticancer properties.

Quantitative Antimicrobial Data

These derivatives, particularly hydrazones containing heterocyclic substituents, have demonstrated potent and broad-spectrum antimicrobial activity against ESKAPE pathogens and drug-resistant Candida species.[2][3]

Compound ClassPathogen GroupMIC Range (µg/mL)Reference
Hydrazones (14-16) Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8[2][3]
Vancomycin-resistant Enterococcus faecalis (VRE)0.5 - 2[2][3]
Gram-negative pathogens8 - 64[2][3]
Drug-resistant Candida species (including C. auris)8 - 64[2][3]
Anticancer and Antioxidant Activity

In addition to their antimicrobial effects, these compounds exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells.[4] Compounds 12 , 20-22 , and 29 were identified as particularly effective, reducing A549 cell viability by approximately 50% and inhibiting cell migration.[4] Notably, these compounds showed favorable cytotoxicity profiles when tested against noncancerous Vero cells.[4] The most promising candidate, compound 20 , also demonstrated potent antioxidant properties in the DPPH radical scavenging assay.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activities of these this compound derivatives.

General Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents from these derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Anticancer_Drug_Discovery_Workflow cluster_0 Screening & Hit Identification cluster_1 Hit-to-Lead & Optimization cluster_2 Preclinical Evaluation Synthesis Synthesis of Derivatives Screening High-Throughput Screening (e.g., MTT Assay on A549 cells) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Mechanism Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) Hit_ID->Mechanism Lead_Opt Lead Optimization (Improved Potency & Selectivity) SAR->Lead_Opt Lead_Opt->Mechanism In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism->In_Vivo

A typical workflow for anticancer drug discovery.
MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, H69, H69AR) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Inoculum Preparation: Bacterial or fungal colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant potential of the compounds.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control without the test compound.

Conclusion

Derivatives of this compound represent a promising and versatile chemical scaffold with significant potential in the development of new therapeutic agents. The 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated potent anticancer activity, particularly against lung cancer, through a proposed dual-inhibition mechanism of SIRT2 and EGFR. Concurrently, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown remarkable broad-spectrum antimicrobial activity against clinically relevant multidrug-resistant pathogens, in addition to possessing valuable antioxidant and anticancer properties. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field and to facilitate the further exploration and optimization of these promising compounds. Future studies should focus on elucidating the precise molecular targets, enhancing selectivity, and evaluating the in vivo efficacy and pharmacokinetic profiles of lead candidates.

References

Potential Therapeutic Applications of 3-Amino-3-(4-methylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-methylphenyl)propanoic acid, also known as Tolibut, is a synthetic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a β-substituted GABA analogue, it belongs to a class of compounds with significant potential for modulating neurological function. Preclinical evidence suggests that Tolibut possesses a range of therapeutic properties, including neuroprotective, anticonvulsant, and analgesic effects. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental protocols for its pharmacological evaluation, and visualizes hypothesized mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological disorders.

Introduction

This compound is a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA. The addition of a 4-methylphenyl group to the β-position of the propanoic acid backbone enhances its lipophilicity compared to GABA, which is crucial for its ability to cross the blood-brain barrier. Structurally, it is the 4-methyl analogue of phenibut, another well-known GABAergic compound.

The primary therapeutic interest in this compound stems from its observed neuropharmacological activities. It has been investigated for its potential to mitigate neuronal damage, control seizures, and alleviate pain, suggesting a broad range of applications in neurology. This guide will delve into the specifics of these potential applications, presenting the available data and the methodologies required for its further investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data is limited, and further research is required to fully characterize the pharmacological profile of this compound.

Table 1: In Vivo Efficacy

Therapeutic Area Animal Model Assay Dose Effect Reference
NootropicRatElectroshock-induced amnesia20 mg/kgExhibited antiamnestic activity[1]
AnticonvulsantRatMaximal Electroshock (MES)20 mg/kgAlleviated seizures[1]
NeuroprotectionRatMaximal Electroshock (MES)20 mg/kgShortened duration of coma and recovery of spontaneous motor activity[1]

Table 2: Receptor Binding Affinity (Hypothetical Data)

No specific receptor binding affinity data for this compound has been identified in the public domain. The following table illustrates how such data would be presented.

Receptor Target Radioligand Tissue/Cell Line K_i_ (nM) IC_50_ (nM)
GABA_B_[³H]GABARat brain membranes--
GABA_A_[³H]MuscimolRecombinant human receptors--

Table 3: Pharmacokinetic Parameters (Hypothetical Data)

Comprehensive pharmacokinetic data for this compound is not currently available. This table serves as a template for how such data would be structured.

Parameter Species Route of Administration Value
Bioavailability (%)RatOral-
C_max_ (ng/mL)RatOral (20 mg/kg)-
T_max_ (h)RatOral (20 mg/kg)-
Half-life (t_1/2_) (h)RatIntravenous-
Volume of Distribution (V_d_) (L/kg)RatIntravenous-
Clearance (CL) (mL/min/kg)RatIntravenous-

Hypothesized Mechanism of Action and Signaling Pathways

As a GABA analogue, this compound is hypothesized to exert its effects primarily through the modulation of the GABAergic system. The most likely target is the GABA_B_ receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.

GABAB_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Tolibut Tolibut GABAB_R_pre GABAB Receptor Tolibut->GABAB_R_pre Agonist Binding GABAB_R_post GABAB Receptor Gi_Go_pre Gi/o Protein GABAB_R_pre->Gi_Go_pre Activation AC_pre Adenylyl Cyclase Gi_Go_pre->AC_pre Inhibition Ca_channel Ca²⁺ Channel Gi_Go_pre->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Fusion Gi_Go_post Gi/o Protein GABAB_R_post->Gi_Go_post Activation K_channel GIRK Channel Gi_Go_post->K_channel Activation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux

Hypothesized GABA_B_ Receptor Signaling Pathway for Tolibut.

Activation of presynaptic GABA_B_ receptors by this compound would lead to the inhibition of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters. Postsynaptically, its binding to GABA_B_ receptors would activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This dual action results in a reduction of neuronal excitability, which likely underlies its anticonvulsant and analgesic properties. The neuroprotective effects may be a consequence of mitigating excitotoxicity.

Experimental Protocols

The following sections detail standardized experimental protocols that are essential for the comprehensive evaluation of the therapeutic potential of this compound.

In Vitro Assays

This protocol is designed to determine the binding affinity of this compound to the GABA_B_ receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]GABA (radioligand)

  • Baclofen (unlabeled competitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]GABA (at a concentration near its K_d_), and varying concentrations of this compound. For non-specific binding, use a high concentration of unlabeled baclofen.

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC_50_ value by non-linear regression analysis, which can then be converted to the inhibition constant (K_i_).

GABAB_Binding_Assay cluster_workflow GABA_B_ Receptor Binding Assay Workflow prep Membrane Preparation (Rat Brain) reaction Binding Reaction ([³H]GABA, Tolibut, Membranes) prep->reaction incubation Incubation (4°C, 30 min) reaction->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration quant Quantification (Scintillation Counting) filtration->quant analysis Data Analysis (IC_50_ and K_i_ Determination) quant->analysis

Workflow for GABA_B_ Receptor Binding Assay.

This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

Procedure:

  • Cell Culture: Plate neurons in 96-well plates and allow them to adhere and differentiate.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells to induce excitotoxicity. Include control wells with no glutamate and wells with glutamate but no test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the EC_50_ for the neuroprotective effect.

In Vivo Assays

This model is used to evaluate the anticonvulsant activity of a compound against generalized tonic-clonic seizures.[2]

Animals:

  • Male mice (e.g., C57BL/6 strain)

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution

  • Topical anesthetic for the cornea

Procedure:

  • Compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Acclimation: Allow a set period for drug absorption (e.g., 30-60 minutes).

  • Electrode Placement: Apply a drop of topical anesthetic and then saline to the corneas of the mouse. Place the corneal electrodes.

  • Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in the treated group compared to the vehicle control group.

MES_Test_Workflow cluster_workflow Maximal Electroshock Seizure (MES) Test Workflow admin Compound Administration (Tolibut or Vehicle) acclimation Acclimation Period admin->acclimation electrodes Corneal Electrode Placement acclimation->electrodes stim Electrical Stimulation electrodes->stim obs Observation for Tonic Hindlimb Extension stim->obs analysis Data Analysis (% Protection) obs->analysis

Workflow for the Maximal Electroshock Seizure (MES) Test.

This test assesses the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.[3]

Animals:

  • Male mice or rats

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Compound Administration: Administer this compound or vehicle.

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Conclusion and Future Directions

This compound (Tolibut) presents a promising scaffold for the development of novel therapeutics for a range of neurological disorders. Its demonstrated neuroprotective, anticonvulsant, and potential analgesic properties warrant further investigation. However, a significant gap exists in the publicly available data regarding its specific molecular targets, binding affinities, and pharmacokinetic profile.

Future research should prioritize the following:

  • Comprehensive Receptor Profiling: Detailed binding and functional assays are needed to determine the affinity and efficacy of this compound at GABA_B_ and GABA_A_ receptor subtypes, as well as other potential central nervous system targets.

  • In-depth Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial for understanding its therapeutic effects and potential side effects.

  • Pharmacokinetic and Toxicological Evaluation: A thorough assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its progression as a drug candidate.

  • Evaluation in a Wider Range of Disease Models: Testing the efficacy of this compound in more sophisticated and chronic models of epilepsy, neuropathic pain, and neurodegenerative diseases will provide a more robust understanding of its therapeutic potential.

By addressing these research gaps, the scientific and medical communities can fully unlock the therapeutic promise of this compound and its derivatives.

References

The Cornerstone of Chiral Architectures: A Technical Guide to 3-Amino-3-(4-methylphenyl)propanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the fundamental units for constructing complex molecular architectures with precise stereochemical control. Among these, β-amino acids have garnered significant attention due to their unique structural and biological properties. This technical guide focuses on 3-Amino-3-(4-methylphenyl)propanoic acid, a valuable chiral β-amino acid that has emerged as a critical component in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. Its p-tolyl substituent provides a unique combination of steric and electronic properties, influencing the conformation and biological activity of the resulting compounds. This document provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols to facilitate its use in research and development.

Enantioselective Synthesis of this compound

The asymmetric synthesis of β-aryl-β-amino acids like this compound is a well-explored area, with several robust methods available to achieve high enantiopurity. Key strategies include the asymmetric hydrogenation of prochiral enamides and the enzymatic resolution of racemic mixtures.

Asymmetric Hydrogenation of β-(Acylamino)acrylates

A highly effective method for preparing enantiomerically enriched β-amino acids is the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. This approach offers high yields and excellent enantioselectivities. The general scheme involves the synthesis of a β-(acylamino)acrylate precursor followed by hydrogenation using a chiral rhodium catalyst, such as those based on DuPhos or BICP ligands.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-(acylamino)acrylates.

1. Synthesis of Methyl 3-acetamido-3-(4-methylphenyl)acrylate:

  • To a solution of methyl 3-amino-3-(4-methylphenyl)acrylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add acetic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-(acylamino)acrylate as a mixture of (E)- and (Z)-isomers.

2. Asymmetric Hydrogenation:

  • In a glovebox, charge a pressure vessel with the β-(acylamino)acrylate substrate (1 equivalent) and a chiral rhodium catalyst, such as [Rh(COD)(S,S)-Et-DuPhos]BF₄ (0.01 equivalents).

  • Add degassed methanol as the solvent.

  • Pressurize the vessel with hydrogen gas (typically 40-100 psi) and stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture.

  • The crude product can be purified by column chromatography to yield the N-acetylated methyl ester of this compound.

3. Hydrolysis:

  • Treat the N-acetylated methyl ester with 6N HCl and heat at reflux for 6 hours to hydrolyze both the ester and the amide bonds.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the free amino acid.

  • Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

StepReactantsReagents/CatalystSolventTypical Yield (%)Typical Enantiomeric Excess (ee, %)
AcylationMethyl 3-amino-3-(4-methylphenyl)acrylateAcetic anhydride, TriethylamineTHF85-95N/A
HydrogenationMethyl 3-acetamido-3-(4-methylphenyl)acrylate[Rh(COD)(S,S)-Et-DuPhos]BF₄, H₂Methanol>9595-99
HydrolysisN-acetyl methyl 3-amino-3-(4-methylphenyl)propanoate6N HClWater80-90>99 (after recrystallization)
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure β-amino acids. This method utilizes lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. A common approach is the resolution of the corresponding ethyl ester.

Experimental Protocol: Enzymatic Resolution of Ethyl 3-Amino-3-(4-methylphenyl)propanoate

This protocol is based on the well-established enzymatic resolution of similar β-amino acid esters.

1. Synthesis of Racemic Ethyl 3-Amino-3-(4-methylphenyl)propanoate:

  • Prepare the racemic amino acid via a standard synthetic route (e.g., Rodionov reaction).

  • Esterify the racemic acid by refluxing in ethanol with a catalytic amount of thionyl chloride.

  • Neutralize the reaction mixture and extract the ethyl ester. Purify by column chromatography.

2. Enzymatic Resolution:

  • Dissolve the racemic ethyl 3-amino-3-(4-methylphenyl)propanoate in a suitable organic solvent (e.g., diisopropyl ether).

  • Add an acyl donor, such as ethyl butyrate.

  • Add a lipase, for example, Candida antarctica lipase B (CALB), immobilized on a solid support.

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Separate the acylated product (e.g., ethyl N-butanoyl-3-amino-3-(4-methylphenyl)propanoate) from the unreacted amino ester by column chromatography.

3. Hydrolysis to Enantiopure Amino Acids:

  • Hydrolyze the separated acylated ester and the unreacted amino ester separately using 6N HCl at reflux to obtain the corresponding enantiomers of this compound.

SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee, %) of Unreacted EsterEnantiomeric Excess (ee, %) of Acylated Product
Racemic ethyl 3-amino-3-(4-methylphenyl)propanoateCandida antarctica lipase B (CALB)Ethyl butyrateDiisopropyl ether~50>99>99

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of β-peptides and peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures and enhance proteolytic stability. The following workflow illustrates the integration of this chiral building block into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 (Incorporation of Chiral Building Block) cluster_cycle3 Cycle 3 Resin Resin with Rink Amide Linker Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Fmoc_AA1 Fmoc-Protected Amino Acid 1 Coupling1 Coupling (HBTU/DIPEA) Fmoc_AA1->Coupling1 Fmoc_Beta_AA Fmoc-3-Amino-3-(4-methylphenyl)propanoic acid Coupling2 Coupling (HBTU/DIPEA) Fmoc_Beta_AA->Coupling2 Fmoc_AA2 Fmoc-Protected Amino Acid 2 Coupling3 Coupling (HBTU/DIPEA) Fmoc_AA2->Coupling3 Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection2 Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (Piperidine/DMF) Coupling2->Deprotection3 Deprotection3->Coupling3 Cleavage Cleavage from Resin (TFA Cocktail) Coupling3->Cleavage Peptide Final Peptide Cleavage->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Relationship in Asymmetric Synthesis Strategies

The choice of synthetic strategy for obtaining enantiopure this compound depends on factors such as available starting materials, desired scale, and cost-effectiveness. The following diagram illustrates the logical relationship between the two primary asymmetric synthesis approaches.

Synthesis_Strategy Start Racemic or Prochiral Starting Material Prochiral Prochiral Enamide Start->Prochiral Racemic Racemic β-Amino Ester Start->Racemic AsymHydro Asymmetric Hydrogenation Product Enantiopure This compound AsymHydro->Product EnzRes Enzymatic Resolution Separation Separation of Enantiomers EnzRes->Separation Prochiral->AsymHydro Racemic->EnzRes Separation->Product

Caption: Logical flow for the asymmetric synthesis of the target chiral building block.

Conclusion

This compound stands out as a versatile and valuable chiral building block for the synthesis of a wide array of complex molecules. The methodologies outlined in this guide, particularly asymmetric hydrogenation and enzymatic resolution, provide reliable and efficient pathways to access this compound in high enantiopurity. Its successful incorporation into peptide chains via solid-phase peptide synthesis opens avenues for the development of novel peptidomimetics with enhanced biological activity and stability. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the necessary data and protocols to effectively utilize this important chiral building block in their synthetic endeavors.

The Strategic Integration of 3-Amino-3-(4-methylphenyl)propanoic Acid in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of peptidomimetics has revolutionized the landscape of drug discovery, offering a promising strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Within this field, the incorporation of β-amino acids has emerged as a powerful tool for conferring structural rigidity and resistance to enzymatic degradation. This technical guide provides an in-depth exploration of the role of a specific β-amino acid, 3-Amino-3-(4-methylphenyl)propanoic acid, in the design and development of advanced peptidomimetics. We will delve into its structural contributions, impact on biological activity, and the experimental protocols for its synthesis and integration into peptide scaffolds. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their therapeutic design endeavors.

Introduction: The Peptidomimetic Advantage and the Role of β-Amino Acids

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by their rapid degradation by proteases and poor cell permeability. Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of peptides while exhibiting improved drug-like properties.[1]

One of the most successful strategies in peptidomimetic design is the incorporation of β-amino acids. These structural analogues of α-amino acids possess an additional carbon atom in their backbone, a seemingly minor modification that imparts profound effects:

  • Enhanced Proteolytic Stability: The altered backbone geometry of β-amino acids renders the adjacent peptide bonds resistant to cleavage by a wide range of proteases, significantly extending the in vivo half-life of the peptidomimetic.[2][3]

  • Conformational Control: The increased conformational flexibility of the β-amino acid backbone allows for the stabilization of unique and well-defined secondary structures, such as helices, turns, and sheets, which can be crucial for target binding.[2]

  • Structural Diversity: The stereochemistry at both the α and β carbons of β-amino acids provides a greater diversity of structural motifs compared to their α-amino acid counterparts, expanding the chemical space for drug design.[1]

This compound: A Key Building Block

This compound, also known as β-p-tolyl-β-alanine, is a non-proteinogenic β-amino acid that has garnered significant interest in peptidomimetic design. Its key structural features include:

  • Aromatic Side Chain: The p-tolyl group provides a hydrophobic and sterically defined side chain that can engage in crucial π-π stacking or hydrophobic interactions within the binding pocket of a target protein.

  • Chirality: The presence of a stereocenter at the β-carbon allows for the synthesis of enantiomerically pure (R)- and (S)-isomers, enabling fine-tuning of the peptidomimetic's three-dimensional structure for optimal target engagement.

The incorporation of this β-amino acid is particularly valuable in the design of peptidomimetics targeting protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces. The conformational constraints and proteolytic resistance conferred by this compound can lead to the development of potent and stable PPI inhibitors.

Applications in Targeting Protein-Protein Interactions

A prominent area where peptidomimetics containing β-aryl-β-amino acids have shown significant promise is in the inhibition of oncogenic protein-protein interactions, such as the p53-MDM2 and Bcl-2 family interactions.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Peptidomimetics designed to mimic the α-helical region of p53 that binds to MDM2 can disrupt this interaction and reactivate p53's tumor-suppressing function.[4][5][6] The incorporation of β-amino acids like this compound can stabilize the helical conformation and enhance the metabolic stability of these inhibitory peptides.[6]

Modulation of the Bcl-2 Family Interactions

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death).[7][8] An imbalance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family is a hallmark of many cancers.[9][10] Peptidomimetics that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis.[7] The structural features of this compound can be exploited to design potent and selective inhibitors of these critical cancer targets.

Data Presentation: Biological Activity of a Representative Peptidomimetic

Compound IDSequenceTargetAssay TypeIC50 (nM)Ki (nM)Cell Line
Hypothetical-1 Ac-Phe-(S)-β-p-tolyl-Ala-Trp-Glu-NH2p53-MDM2Fluorescence Polarization15095SJSA-1
Control Peptide Ac-Phe-Ala-Trp-Glu-NH2p53-MDM2Fluorescence Polarization>10,000>5,000SJSA-1

Experimental Protocols

Synthesis of Fmoc-(S)-3-Amino-3-(4-methylphenyl)propanoic Acid

The protected form of the β-amino acid is a prerequisite for solid-phase peptide synthesis. Both Fmoc-(S)-3-amino-3-(4-methylphenyl)propanoic acid and Boc-(S)-3-amino-3-(4-methylphenyl)propionic acid are commercially available, which greatly simplifies the process.[11][12] For researchers wishing to synthesize this building block, a common route is the Rhodium-catalyzed asymmetric addition of an arylboronic acid to a derivative of dehydroalanine.

Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid-Containing Peptidomimetic

This protocol outlines the manual synthesis of a short peptidomimetic using Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-(S)-3-Amino-3-(4-methylphenyl)propanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-(S)-3-Amino-3-(4-methylphenyl)propanoic Acid: Repeat steps 2 and 3 using Fmoc-(S)-3-Amino-3-(4-methylphenyl)propanoic acid as the building block.

  • Chain Elongation: Continue the synthesis by repeating steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Acetylation (Optional): To cap the N-terminus, treat the resin with a solution of acetic anhydride and diisopropylethylamine in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptidomimetic by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This assay assesses the resistance of the peptidomimetic to enzymatic degradation.

Materials:

  • Synthesized peptidomimetic

  • Control α-peptide of the same sequence

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • RP-HPLC system

Procedure:

  • Prepare solutions of the peptidomimetic and the control peptide in PBS at a known concentration.

  • Add the protease solution to each peptide solution to initiate the enzymatic reaction.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.

  • Quench the reaction by adding TCA to precipitate the protease.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life of each peptide by plotting the percentage of intact peptide versus time.[13][14][15]

Visualizations: Workflows and Signaling Pathways

Peptidomimetic Drug Discovery Workflow

The following diagram illustrates a general workflow for the discovery and development of peptidomimetics.

Peptidomimetic_Discovery_Workflow A Target Identification & Validation B Lead Peptide Identification A->B Screening C β-Amino Acid Incorporation B->C Rational Design D SAR Studies C->D Synthesis of Analogues E In Vitro Biological Evaluation D->E Potency & Selectivity F Proteolytic Stability Assay E->F Metabolic Stability G In Vivo Efficacy Studies E->G Promising Candidates F->D Optimization H Preclinical Development G->H Safety & Toxicology

A general workflow for peptidomimetic drug discovery.
Inhibition of the p53-MDM2 Signaling Pathway

This diagram depicts the mechanism of action of a peptidomimetic inhibitor of the p53-MDM2 interaction.

p53_MDM2_Inhibition cluster_normal Normal Cell Function cluster_inhibition Therapeutic Intervention p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis p53_i p53 MDM2_n->p53_n Ubiquitination & Degradation p53_i->Cell Cycle Arrest\nApoptosis MDM2_i MDM2 Peptidomimetic β-Amino Acid Peptidomimetic Peptidomimetic->MDM2_i Inhibition

References

Investigating 3-Amino-3-(4-methylphenyl)propanoic acid as a Novel GABA Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide array of therapeutics. GABA analogues, a class of compounds that structurally resemble GABA, have found success as anticonvulsants, anxiolytics, and analgesics. This technical guide provides a comprehensive framework for the investigation of a novel compound, 3-Amino-3-(4-methylphenyl)propanoic acid, as a potential GABA analogue. We outline detailed experimental protocols for its synthesis, in vitro characterization of its interaction with GABA receptors, and in vivo assessment of its potential physiological effects. While specific experimental data for this compound is not yet publicly available, this guide draws upon established methodologies and data from structurally similar compounds to provide a robust investigational roadmap. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The therapeutic landscape for neurological and psychiatric disorders is continually evolving, with a significant focus on the modulation of the GABAergic system. GABA analogues, such as pregabalin and gabapentin, have demonstrated considerable clinical efficacy, underscoring the potential of novel structural motifs in this chemical space. This compound, a β-amino acid, presents an intriguing scaffold for investigation as a GABA analogue. Its structural similarity to known GABAergic compounds, particularly the β-phenyl-GABA derivatives like baclofen and phenibut, suggests a potential interaction with GABA receptors.

This document serves as a technical guide for the systematic evaluation of this compound. It details the necessary steps from chemical synthesis to in-depth pharmacological and behavioral characterization.

Synthesis of this compound

The synthesis of β-amino-β-(4-methylphenyl)propanoic acid can be achieved through a one-pot reaction involving p-tolualdehyde, malonic acid, and ammonium acetate in ethanol.

Experimental Protocol

Materials:

  • p-Tolualdehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • 1N Hydrochloric acid

  • Water

Procedure:

  • To a round-bottom flask, add p-tolualdehyde (10 ml), ethanol (180 ml), malonic acid (9.8 g), and ammonium acetate (15.8 g).

  • Reflux the mixture for 5 hours.

  • After cooling to room temperature, remove any insoluble materials by filtration.

  • To the filtrate, add 100 ml of water.

  • Adjust the pH of the solution to 7.0 with 1N hydrochloric acid.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with water and dry to yield β-amino-β-(4-methylphenyl)propanoic acid.

Note: For enantiomerically pure (R)- or (S)-3-Amino-3-(4-methylphenyl)propanoic acid, chiral separation techniques or asymmetric synthesis routes would be required.

In Vitro Pharmacological Evaluation

A critical step in characterizing a potential GABA analogue is to determine its binding affinity and functional activity at the two major GABA receptor subtypes: GABAA and GABAB.

GABAA Receptor Radioligand Binding Assay

This assay determines the ability of the test compound to displace a known radiolabeled ligand from the GABAA receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet multiple times with a binding buffer (50 mM Tris-HCl, pH 7.4).

    • Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.2 mg/ml.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • Add the radioligand, [3H]Muscimol (final concentration of 5 nM).

    • For determining non-specific binding, add a high concentration of unlabeled GABA (10 mM).

    • Add varying concentrations of this compound to competitor wells.

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

GABAB Receptor GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to GABAB receptors.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare rat brain membranes as described for the GABAA binding assay.

  • GTPγS Binding Assay:

    • In a final volume of 200 µL, combine the membrane preparation (10 µg of protein), assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, pH 7.7), GDP (20 µM), and [35S]GTPγS (0.3 nM).

    • Add varying concentrations of this compound.

    • To determine agonist activity, incubate without GABA.

    • To determine antagonist activity, incubate in the presence of a known GABAB agonist (e.g., GABA at its EC25).

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • For agonist activity, calculate the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

    • For antagonist activity, calculate the IC50 (concentration for 50% inhibition of agonist-stimulated binding).

Electrophysiological Recordings

Patch-clamp electrophysiology on cultured neurons or brain slices can provide direct evidence of the compound's effect on GABA receptor-mediated currents.

Experimental Protocol:

  • Cell Preparation:

    • Prepare primary neuronal cultures or acute brain slices from rodents.

  • Recording:

    • Perform whole-cell voltage-clamp recordings from individual neurons.

    • Hold the membrane potential at a level where GABAA receptor-mediated currents (Cl-) can be observed (e.g., -60 mV).

    • Apply GABA to elicit a baseline current.

    • Co-apply GABA with varying concentrations of this compound to determine its modulatory effects (potentiation or inhibition).

    • Apply the test compound alone to assess for direct agonist activity.

  • Data Analysis:

    • Measure the amplitude and kinetics of the GABA-evoked currents in the presence and absence of the test compound.

    • Construct concentration-response curves to determine EC50 or IC50 values.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for this compound, based on potential outcomes of the described assays.

Table 1: GABA Receptor Binding Affinities (Ki, nM)

CompoundGABAA Receptor ([3H]Muscimol)GABAB Receptor ([3H]Baclofen)
This compound> 100,0005,200
GABA (control)20150
Baclofen (control)> 1,000,00080

Table 2: GABAB Receptor Functional Activity (GTPγS Assay)

CompoundAgonist EC50 (µM)Antagonist IC50 (µM)
This compound> 10015.8
GABA (control)1.2-
CGP-52432 (control antagonist)-0.2

In Vivo Behavioral Assessment

To investigate the potential physiological effects of this compound, behavioral models in rodents are employed to assess anxiolytic, sedative, and cognitive effects.

Elevated Plus Maze (Anxiety)

This test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection).

    • After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.

  • Data Analysis:

    • An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms compared to the vehicle-treated group.

Morris Water Maze (Learning and Memory)

This task assesses spatial learning and memory.

Experimental Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure (Acquisition Phase):

    • For 4-5 consecutive days, train the animals to find the hidden platform from different starting locations.

    • Administer the test compound or vehicle before each training session.

    • Record the time taken to find the platform (escape latency) and the path length.

  • Procedure (Probe Trial):

    • On the day after the last training session, remove the platform and allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis:

    • Improved learning is indicated by a decrease in escape latency over the training days.

    • Enhanced memory is indicated by a greater amount of time spent in the target quadrant during the probe trial.

Visualizations

Signaling Pathways

GABA_Signaling cluster_GABA_A GABA_A Receptor Signaling cluster_GABA_B GABA_B Receptor Signaling GABA_A GABA_A Receptor Cl_channel Chloride (Cl⁻) Influx GABA_A->Cl_channel Opens Channel GABA_ligand_A GABA or Analogue GABA_ligand_A->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA_B GABA_B Receptor G_protein G-protein Activation (Gi/o) GABA_B->G_protein GABA_ligand_B GABA or Analogue GABA_ligand_B->GABA_B Binds to AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K⁺ Channel Activation G_protein->K_channel Activates Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release

Caption: Simplified signaling pathways for GABA_A and GABA_B receptors.

Experimental Workflows

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with: - Radioligand - Competitor (Test Compound) - Control (Unlabeled Ligand) prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash scintillate Add Scintillation Cocktail wash->scintillate count Measure Radioactivity scintillate->count analyze Data Analysis (IC₅₀, Kᵢ) count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

EPM_Workflow cluster_epm Elevated Plus Maze Experimental Workflow start Start acclimate Acclimate Animals to Testing Room start->acclimate administer Administer Test Compound or Vehicle acclimate->administer wait Pre-treatment Period administer->wait place Place Animal in Center of Maze wait->place record Record Behavior for 5 minutes place->record remove Remove Animal record->remove analyze Analyze Time and Entries in Open/Closed Arms remove->analyze end End analyze->end

Caption: Experimental workflow for the elevated plus maze test.

Conclusion

This technical guide provides a comprehensive and systematic approach to the investigation of this compound as a potential GABA analogue. By following the detailed protocols for synthesis, in vitro pharmacological characterization, and in vivo behavioral assessment, researchers can thoroughly evaluate the compound's profile. The provided diagrams and data tables offer a clear framework for experimental design and data interpretation. While the specific interaction of this compound with GABA receptors remains to be elucidated, the methodologies outlined here will enable a robust and conclusive investigation into its potential as a novel therapeutic agent targeting the GABAergic system.

Methodological & Application

Synthesis of Boc-Protected 3-Amino-3-(4-methylphenyl)propanoic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, two-step protocol for the synthesis of Boc-protected 3-Amino-3-(4-methylphenyl)propanoic acid, a valuable building block in the development of peptide-based therapeutics and other pharmaceutical agents. The protocol is designed for researchers, scientists, and professionals in drug development, offering a clear and reproducible methodology.

The synthesis involves an initial one-pot reaction to form the β-amino acid, this compound, via a modified Rodionov reaction. This is followed by the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product. This method is efficient and utilizes readily available starting materials.

Experimental Protocols

Part 1: Synthesis of this compound

This procedure outlines the synthesis of the intermediate β-amino acid from p-tolualdehyde, malonic acid, and ammonium acetate.[1]

Materials:

  • p-Tolualdehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol

  • 1N Hydrochloric Acid

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • pH meter or pH paper

Procedure:

  • To a round-bottom flask, add p-tolualdehyde (10 mL), ethanol (180 mL), malonic acid (9.8 g), and ammonium acetate (15.8 g).

  • Heat the mixture to reflux with stirring for 5 hours.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Remove any insoluble materials by filtration.

  • To the filtrate, add 100 mL of water.

  • Adjust the pH of the solution to 7.0 using 1N hydrochloric acid. This will cause the product to precipitate.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold water and dry under vacuum to yield this compound.

Part 2: Synthesis of Boc-protected this compound

This section details the protection of the amino group of the previously synthesized β-amino acid using (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Dilute Hydrochloric Acid

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers

Procedure:

  • In a flask, dissolve this compound in a mixture of acetone and water.

  • Add triethylamine to the solution to act as a base.

  • While stirring, add di-tert-butyl dicarbonate to the reaction mixture at a temperature between 0-40°C.

  • Continue to stir the reaction for 0.5-4 hours.

  • After the reaction is complete, remove the acetone using a rotary evaporator.

  • The remaining aqueous solution is then acidified to a pH of 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • The final product can be purified by crystallization from a mixture of ethyl acetate and petroleum ether.

Data Presentation

Compound Starting Materials Reagents Solvent Reaction Time Yield Melting Point
This compoundp-Tolualdehyde, Malonic AcidAmmonium Acetate, 1N HClEthanol5 hours5.4 g228-229 °C[1]
Boc-protected this compoundThis compound(Boc)₂O, Triethylamine, Dilute HClAcetone/Water0.5-4 hoursHighNot Specified

Experimental Workflow

Synthesis_Workflow cluster_step1 Part 1: Synthesis of this compound cluster_step2 Part 2: Boc Protection A p-Tolualdehyde + Malonic Acid + Ammonium Acetate B Reflux in Ethanol (5 hours) A->B C Work-up: 1. Cool & Filter 2. Add Water 3. Adjust pH to 7 4. Filter & Dry B->C D This compound C->D E This compound F React with (Boc)₂O & Triethylamine in Acetone/Water E->F G Work-up: 1. Evaporate Acetone 2. Acidify to pH 2-3 3. Extract with Ethyl Acetate 4. Wash, Dry, & Evaporate F->G H Purification by Crystallization G->H I Boc-protected this compound H->I

Caption: Synthetic workflow for Boc-protected this compound.

References

"coupling protocols for sterically hindered amino acids like 3-Amino-3-(p-tolyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Coupling Protocols for Sterically Hindered Amino Acids like 3-Amino-3-(p-tolyl)propanoic acid

For: Researchers, scientists, and drug development professionals.

Introduction

The formation of amide bonds involving sterically hindered amino acids, such as β-amino acids like 3-Amino-3-(p-tolyl)propanoic acid, presents a significant challenge in peptide synthesis and medicinal chemistry. The steric bulk around the reacting centers can impede reaction kinetics, leading to low yields, incomplete coupling, and an increased risk of racemization. Standard coupling reagents often prove inefficient under these circumstances. This document provides a comprehensive guide to effective coupling strategies for sterically hindered amino acids, with a focus on robust reagents and optimized protocols to ensure high yields and maintain stereochemical integrity.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered residues. The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and yield. It is important to note that direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.

Coupling Reagent/MethodSterically Hindered Residue(s)Yield (%)Purity (%)Reference
HATU/DIPEAFmoc-Aib-Aib-NH₂-99.74[1](1)
COMU/DIPEAZ-Phe-Aib-OEt93-[1](1)
HBTU/DIPEABoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yields-[2](2)
PyBroP/DIPEABoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yields-[2](2)
Pivaloyl Mixed AnhydrideBoc-Phe-(NMe)Aib-Phe-OBzl<10-[2](2)
Acyl Fluoride (TFFH)Boc-Phe-(NMe)Aib-Phe-OBzl<10-[2](2)
Benzotriazole ActivationCbz/Fmoc-hindered AA with AA41-95High[3](3)

Experimental Protocols

Herein, we provide detailed methodologies for key experiments involving the coupling of sterically hindered amino acids.

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an N-α-protected sterically hindered amino acid to a resin-bound peptide using HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-α-Fmoc-protected sterically hindered amino acid (e.g., Fmoc-3-Amino-3-(p-tolyl)propanoic acid) (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

  • Coupling Reaction:

    • In a separate vessel, dissolve the N-α-Fmoc-protected sterically hindered amino acid and HATU in a minimum amount of DMF.

    • Add DIPEA to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For extremely hindered couplings, the reaction time may be extended, or a double coupling may be performed.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (no color change) indicates a complete reaction.

    • Once the reaction is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling in Solution-Phase

This protocol describes a general procedure for the coupling of a sterically hindered amino acid in solution using COMU.

Materials:

  • N-protected amino acid (1 equivalent)

  • Amino component (e.g., amino acid ester hydrochloride) (1 equivalent)

  • COMU (1 equivalent)

  • DIPEA (2 equivalents, or 3 equivalents if using an amine salt)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1 N HCl

  • 1 N NaHCO₃

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup:

    • Dissolve the N-protected amino acid and the amino component in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add DIPEA to the cooled solution.

    • Add COMU to the reaction mixture. The solution may change color, which can serve as a visual indicator of the reaction progress.[4](4)

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

    • Purify the crude product by an appropriate method, such as flash column chromatography.

Protocol 3: Mixed Anhydride Coupling using Isobutyl Chloroformate

This method is a classical approach that can be effective for some sterically hindered couplings.[5](5)

Materials:

  • N-protected amino acid (1 equivalent)

  • N-methylmorpholine (NMM) (1 equivalent)

  • Isobutyl chloroformate (1 equivalent)

  • Amino component (e.g., amino acid ester) (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) (if the amino component is a salt)

Procedure:

  • Formation of the Mixed Anhydride:

    • Dissolve the N-protected amino acid in anhydrous THF or DCM and cool the solution to -15 °C.

    • Add NMM and stir for a few minutes.

    • Slowly add isobutyl chloroformate to the reaction mixture while maintaining the temperature at -15 °C.

    • Stir the reaction for 15-30 minutes to allow for the formation of the mixed anhydride.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino component (and TEA if it is a salt) in anhydrous THF or DCM and cool to -15 °C.

    • Add the solution of the amino component to the pre-formed mixed anhydride solution at -15 °C.

    • Stir the reaction mixture at -15 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with 1 N HCl, 1 N NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by chromatography or recrystallization.

Visualizations

General Workflow for SPPS Coupling of a Sterically Hindered Amino Acid

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Amino Acid Activation (e.g., HATU/DIPEA) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle

Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Reagents for Hindered Couplings

Reagent_Selection cluster_high_reactivity High Reactivity / Low Racemization cluster_moderate_reactivity Moderate Reactivity / Cost-Effective cluster_specialized Specialized / Extreme Cases HATU HATU COMU COMU HBTU HBTU PyBOP PyBOP Mixed_Anhydride Mixed Anhydrides Acyl_Fluoride Acyl Fluorides (e.g., TFFH) Challenge Sterically Hindered Coupling Challenge Challenge->HATU Excellent Choice Challenge->COMU Safer Alternative to HATU Challenge->HBTU Challenge->PyBOP Challenge->Mixed_Anhydride Classical Method Challenge->Acyl_Fluoride For very difficult couplings

Caption: Decision guide for selecting a coupling reagent based on the challenge of steric hindrance.

References

Application Note: HPLC Purification of 3-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-(4-methylphenyl)propanoic acid is a β-amino acid derivative with potential applications in pharmaceutical and chemical synthesis. As with many biologically active molecules, its purity and stereochemistry are critical for its efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of such compounds. This application note provides a detailed protocol for the reversed-phase and chiral HPLC purification of this compound, suitable for researchers, scientists, and professionals in drug development.

Analytical Challenge

The primary challenge in the purification of this compound lies in separating it from starting materials, by-products, and, importantly, in resolving its enantiomers. The presence of both an amino and a carboxylic acid group makes the compound polar, while the aromatic ring provides hydrophobicity, making it amenable to reversed-phase chromatography. For enantiomeric separation, a chiral stationary phase is necessary.

Methodology Overview

This protocol outlines two distinct HPLC methods:

  • Reversed-Phase HPLC (RP-HPLC): For the general purification and analysis of the chemical purity of this compound.

  • Chiral HPLC: For the enantioselective separation of the (R)- and (S)-enantiomers of this compound.

These methods provide a comprehensive approach to obtaining highly pure this compound for research and development purposes.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, the crude sample of this compound, typically obtained after synthesis and initial work-up[1], should be prepared as follows:

  • Dissolve the crude product in the initial mobile phase solvent to a concentration of approximately 1-5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • The prepared sample is now ready for injection into the HPLC system.

Reversed-Phase HPLC for Purity Analysis and Purification

This method is suitable for assessing the overall purity of the compound and for preparative purification to remove non-isomeric impurities.

Instrumentation and Columns

  • HPLC System: A standard analytical or preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Waters Spherisorb ODS2, 250 x 4.6 mm, 5 µm) is a suitable choice for analytical separations. For preparative work, a column with a larger diameter and particle size should be used.

  • Detector: UV detector set at a wavelength where the aromatic ring shows strong absorbance, typically around 215-231 nm.[2][3]

Mobile Phase and Gradient

A gradient elution is often effective for separating compounds with a range of polarities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-35 min: 5% B (hold for re-equilibration)

Data Collection and Analysis

The retention time of the main peak corresponding to this compound should be determined. Purity can be assessed by integrating the peak area of the target compound relative to the total peak area of all components in the chromatogram. For preparative purification, fractions corresponding to the main peak are collected, pooled, and the solvent is removed, typically by lyophilization or rotary evaporation.

Chiral HPLC for Enantioselective Separation

This method is essential for separating the (R)- and (S)-enantiomers of this compound. Direct enantioseparation on a chiral stationary phase (CSP) is often preferred to avoid derivatization steps.[4]

Instrumentation and Columns

  • HPLC System: An analytical HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A chiral column is required. Based on literature for similar β-amino acids, the following are recommended:

    • Astec® CHIROBIOTIC® T Chiral HPLC Column: This teicoplanin-based CSP is effective for the separation of underivatized amino acids.[4][5]

    • (R,R) Whelk-O1 Chiral Column: This has shown good resolution for similar aromatic β-amino acids.

  • Detector: UV detector set at 225 nm.

Mobile Phase (Isocratic)

The mobile phase composition is critical for achieving enantiomeric resolution and may require optimization.

  • Mobile Phase for CHIROBIOTIC® T: A mixture of water, methanol, and a small amount of acid (e.g., formic acid) or base is typically used. A starting point could be a mobile phase of Water:Methanol:Formic Acid (e.g., 50:50:0.1, v/v/v).[4]

  • Mobile Phase for (R,R) Whelk-O1: A normal-phase mobile phase is often employed. For a similar compound, a mobile phase of n-hexane, ethanol, TFA, and isopropylamine (95:5:0.1:0.025, v/v/v/v) has been successful.

  • Flow Rate: 1.0 mL/min.

Data Collection and Analysis

The chromatogram should show two well-resolved peaks corresponding to the two enantiomers. The resolution between the peaks should be greater than 1.5 for baseline separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Data Presentation

Table 1: Summary of RP-HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 215-231 nm
Injection Volume 10-20 µL
Column Temperature Ambient
Gradient 5-95% B over 20 min

Table 2: Summary of Chiral HPLC Conditions

ParameterCondition 1 (CHIROBIOTIC® T)Condition 2 ((R,R) Whelk-O1)
Column Astec® CHIROBIOTIC® T (e.g., 250 x 4.6 mm, 5 µm)(R,R) Whelk-O1 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol:Formic Acid (e.g., 50:50:0.1)n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 225 nmUV at 225 nm
Injection Volume 10 µL10 µL
Column Temperature 25 °C25 °C
Mode IsocraticIsocratic

Visualization

Experimental Workflow for HPLC Purification

HPLC_Workflow start Start: Crude This compound sample_prep Sample Preparation: - Dissolve in mobile phase - Filter (0.45 µm) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection rp_hplc Reversed-Phase HPLC (Purity Analysis) hplc_injection->rp_hplc Analytical or Preparative chiral_hplc Chiral HPLC (Enantiomeric Separation) hplc_injection->chiral_hplc Analytical data_analysis_rp Data Analysis: - Purity Assessment rp_hplc->data_analysis_rp Analytical fraction_collection Fraction Collection (Preparative RP-HPLC) rp_hplc->fraction_collection Preparative data_analysis_chiral Data Analysis: - Enantiomeric Excess (% ee) chiral_hplc->data_analysis_chiral end_rp End: Purity Report data_analysis_rp->end_rp end_chiral End: Enantiomeric Purity Report data_analysis_chiral->end_chiral solvent_removal Solvent Removal (Lyophilization/Rotovap) fraction_collection->solvent_removal pure_product Pure Product solvent_removal->pure_product end_prep End: Purified Compound pure_product->end_prep

Caption: Workflow for the HPLC purification and analysis of this compound.

References

Application Notes and Protocols for Determining Enantiomeric Excess of 3-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the enantiomeric excess (e.e.) of 3-Amino-3-(4-methylphenyl)propanoic acid, a chiral β-amino acid of interest in pharmaceutical development. The following methods represent the most robust and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[1] It can be performed directly, using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[2][3]

Direct Chiral HPLC using a Pirkle-Type Column

This method is adapted from a validated protocol for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, and is expected to provide excellent resolution for the target analyte. Pirkle-type columns, which are based on π-electron acceptor-donor interactions, are particularly effective for the separation of β-amino acids.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the diluent (Ethanol:Trifluoroacetic acid 100:1 v/v) to obtain a concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

    • Column: (R,R) Whelk-O1, 5 µm, 250 x 4.6 mm.

    • Mobile Phase: n-hexane:ethanol:trifluoroacetic acid (TFA):isopropyl amine (95:5:0.1:0.025 v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of individual enantiomeric standards, if available.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Data Presentation:

ParameterValue
Column (R,R) Whelk-O1, 5 µm, 250 x 4.6 mm
Mobile Phase n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV, 225 nm
Expected Resolution (Rₛ) > 2.5

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL of Ethanol:TFA (100:1) prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc1 Inject 10 µL onto (R,R) Whelk-O1 column prep3->hplc1 hplc2 Elute with mobile phase at 1.0 mL/min hplc1->hplc2 hplc3 Detect at 225 nm hplc2->hplc3 data1 Integrate peak areas of enantiomers hplc3->data1 data2 Calculate % e.e. data1->data2

Workflow for Direct Chiral HPLC Analysis.
Indirect Chiral HPLC via Derivatization with Marfey's Reagent

This method involves reacting the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomeric derivatives.[4][5] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[5] This is a highly sensitive and reliable method for determining the stereochemistry of amino acids.[4]

Experimental Protocol:

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of this compound in water or a water/methanol mixture.[4]

    • To 50 µL of the amino acid solution, add 20 µL of 6% triethylamine (TEA) in water.[4]

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[4]

    • Incubate the reaction mixture at 40-50°C for 1 hour.

    • Quench the reaction by adding 20 µL of 5% acetic acid in water.[4]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 150 x 2.1 mm).[4]

    • Mobile Phase A: 5% Acetic Acid, pH 2.6.[4]

    • Mobile Phase B: Acetonitrile containing 10% Methanol.[4]

    • Gradient: Start with 5% B, increase linearly to 50% B over 50 minutes.[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Column Temperature: 50°C.[4]

    • Detection: UV at 340 nm (characteristic absorbance for DNP derivatives).[4]

  • Analysis:

    • Inject the derivatized sample.

    • The L-amino acid derivative typically elutes before the D-amino acid derivative when using L-FDAA.

    • Calculate the enantiomeric excess as described in section 1.1.

Data Presentation:

ParameterValue
Derivatizing Agent Marfey's Reagent (FDAA)
Column C18 Reversed-Phase (150 x 2.1 mm)
Mobile Phase A 5% Acetic Acid, pH 2.6
Mobile Phase B Acetonitrile with 10% Methanol
Gradient 5% to 50% B over 50 min
Detection UV, 340 nm

Workflow Diagram:

G cluster_deriv Derivatization cluster_hplc Reversed-Phase HPLC Analysis cluster_data Data Processing deriv1 Mix Amino Acid Solution, TEA, and FDAA deriv2 Incubate at 40-50°C for 1 hour deriv1->deriv2 deriv3 Quench with Acetic Acid deriv2->deriv3 deriv4 Evaporate and Reconstitute deriv3->deriv4 hplc1 Inject onto C18 column deriv4->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect Diastereomers at 340 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate % e.e. data1->data2

Workflow for Indirect HPLC via Derivatization.

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample volume.[6] Enantiomeric separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (running buffer).[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte or water to a concentration of approximately 0.5-1.0 mg/mL.

    • Degas all solutions (sample and buffers) before use.

  • CE System and Conditions:

    • CE System: Standard CE system with a UV detector.

    • Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.

    • Background Electrolyte (BGE): 100 mM Phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin (S-β-CD) as the chiral selector. (Note: The type and concentration of cyclodextrin may require optimization).

    • Voltage: 20-25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Analysis:

    • Condition the capillary with 0.1 M NaOH, water, and BGE before the first run.

    • Inject the sample and apply the separation voltage.

    • The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector.

    • Calculate the % e.e. from the corrected peak areas of the two enantiomers.

Data Presentation:

ParameterValue
Technique Capillary Zone Electrophoresis (CZE)
Chiral Selector Sulfated-β-cyclodextrin (S-β-CD)
Background Electrolyte 100 mM Phosphate Buffer, pH 2.5
Voltage 20-25 kV
Detection UV, 214 nm

Workflow Diagram:

G cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Processing prep1 Prepare Background Electrolyte with Chiral Selector prep2 Dissolve Sample in BGE prep1->prep2 ce1 Inject Sample prep2->ce1 prep3 Condition Capillary prep3->ce1 ce2 Apply Separation Voltage ce1->ce2 ce3 Detect Enantiomers by UV ce2->ce3 data1 Integrate Corrected Peak Areas ce3->data1 data2 Calculate % e.e. data1->data2

Workflow for Chiral Capillary Electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by making the enantiomers chemically non-equivalent. This is achieved by adding a chiral solvating agent (CSA) or by reacting the analyte with a chiral derivatizing agent (CDA).[1] The resulting diastereomeric complexes or compounds will exhibit separate, quantifiable signals in the NMR spectrum.[1][9]

Experimental Protocol (using a Chiral Solvating Agent):

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum of the racemic sample.

  • Addition of Chiral Solvating Agent (CSA):

    • Add a molar equivalent of a suitable CSA, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to the NMR tube.

    • Gently mix the contents of the tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Look for the splitting of a characteristic proton signal (e.g., the methine proton at the chiral center) into two distinct signals, corresponding to the two diastereomeric solvates.

    • The experiment may need to be repeated with varying ratios of CSA to analyte to achieve baseline separation of the signals.

  • Analysis:

    • Integrate the separated signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Data Presentation:

ParameterValue
Technique ¹H NMR Spectroscopy
Reagent Type Chiral Solvating Agent (CSA)
Example CSA (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Analysis Integration of separated proton signals

Logical Relationship Diagram:

G cluster_nmr NMR Analysis Principle enantiomers Enantiomers (R and S) diastereomeric_complex Diastereomeric Complexes (R-CSA and S-CSA) enantiomers->diastereomeric_complex Addition of single_signal Single Signal (Chemically Equivalent) enantiomers->single_signal In achiral solvent csa Chiral Solvating Agent (CSA) csa->diastereomeric_complex Addition of split_signals Split Signals (Chemically Non-Equivalent) diastereomeric_complex->split_signals nmr_spectrum NMR Spectrum single_signal->nmr_spectrum split_signals->nmr_spectrum ee_calc Enantiomeric Excess (from Integral Ratio) split_signals->ee_calc

Principle of NMR analysis using a CSA.

References

Application Notes and Protocols for Biological Screening of 3-Amino-3-(4-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of a library of 3-Amino-3-(4-methylphenyl)propanoic acid derivatives. The described protocols are designed to identify and characterize potential anticancer and antimicrobial activities of these novel compounds.

Introduction

3-Amino-3-arylpropanoic acid scaffolds are of significant interest in medicinal chemistry due to their structural similarity to β-amino acids and their potential to interact with a variety of biological targets. Derivatives of arylpropanoic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document outlines a systematic approach to screen a library of novel this compound derivatives to elucidate their potential therapeutic applications.

The screening workflow is designed as a hierarchical process, beginning with high-throughput primary assays to identify "hit" compounds with cytotoxic or antimicrobial properties. These hits are then subjected to secondary assays to confirm their activity and provide initial mechanistic insights.

Experimental Workflow

A logical and efficient workflow is crucial for the successful screening of a compound library. The proposed workflow for the biological screening of this compound derivatives is depicted below. This workflow ensures that resources are focused on the most promising compounds.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Secondary Assays cluster_2 Preliminary Mechanism of Action Studies A Compound Library of 3-Amino-3-(4-methylphenyl)propanoic Acid Derivatives B Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Line (e.g., A549) A->B C Antimicrobial Screening (e.g., Broth Microdilution MIC Assay) Against Bacterial Panel A->C D Confirmation of Cytotoxicity (e.g., LDH Assay) B->D Identify 'Hits' F Confirmation of Antimicrobial Activity (e.g., MBC Assay) C->F Identify 'Hits' E Determination of IC50 Values D->E G Apoptosis Induction Assay (e.g., Caspase-3/7 Activation) E->G H Mechanism of Antibacterial Action (e.g., Cell Wall Synthesis Inhibition) F->H I Lead Compound Identification G->I H->I

Figure 1: Experimental workflow for screening this compound derivatives.

Data Presentation

Clear and concise data presentation is essential for comparing the activities of different derivatives. The following tables provide templates for summarizing the quantitative data obtained from the screening assays.

Table 1: Cytotoxicity of this compound Derivatives against A549 Lung Carcinoma Cells

Compound IDStructureConcentration (µM)% Cell Viability (MTT)IC50 (µM)
D-001[Structure]5085.2 ± 4.1>100
D-002[Structure]5045.7 ± 3.548.5
D-003[Structure]5015.3 ± 2.812.1
Doxorubicin (Control)N/A152.1 ± 5.60.95

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDStructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
D-001[Structure]>128>128
D-002[Structure]3264
D-003[Structure]816
Vancomycin (Control)N/A1N/A
Ciprofloxacin (Control)N/A0.50.015

Experimental Protocols

In Vitro Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[1]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.[3][4]

Materials:

  • Cells and compounds prepared as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Culture and treat cells with the test compounds in a 96-well plate as described for the MTT assay (Steps 1-5).

  • Prepare controls as per the kit manufacturer's instructions, including a maximum LDH release control (lysis buffer treated) and a spontaneous LDH release control (untreated cells).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[5]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.[5]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[3]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

Protocol:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. This will result in a final inoculum of ~2.5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.[8]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][8]

Potential Mechanisms of Action and Signaling Pathways

Understanding the potential molecular targets and signaling pathways affected by the active compounds is a critical next step. Based on the known activities of similar compounds, the following pathways are plausible targets.

Anticancer Activity: Induction of Apoptosis via Caspase Activation

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis. A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases.[3][4][9]

G cluster_0 Apoptosis Induction A 3-Amino-3-(4-methylphenyl)propanoic Acid Derivative B Pro-apoptotic Signals A->B C Mitochondrial Pathway B->C D Caspase-9 Activation C->D E Effector Caspases (Caspase-3, -6, -7) Activation D->E F Cleavage of Cellular Substrates E->F G Apoptosis F->G

Figure 2: Potential mechanism of anticancer activity via caspase activation.
Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antibacterial compounds is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.[10][11]

G cluster_0 Bacterial Cell Wall Synthesis Inhibition A 3-Amino-3-(4-methylphenyl)propanoic Acid Derivative B Inhibition of Peptidoglycan Precursor Synthesis A->B C Inhibition of Transglycosylation A->C D Inhibition of Transpeptidation A->D E Disruption of Peptidoglycan Cross-linking B->E C->E D->E F Weakened Cell Wall E->F G Cell Lysis F->G

Figure 3: Potential mechanism of antimicrobial activity via cell wall synthesis inhibition.
Neuromodulatory Activity: Modulation of GABA-A Receptors

Some amino acid derivatives have been shown to interact with neurotransmitter receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets.[12][13]

G cluster_0 GABA-A Receptor Modulation A 3-Amino-3-(4-methylphenyl)propanoic Acid Derivative B Allosteric Binding to GABA-A Receptor A->B C Enhanced GABA Binding B->C D Increased Chloride Ion Influx C->D E Hyperpolarization of Neuron D->E F Inhibitory Postsynaptic Potential E->F G Reduced Neuronal Excitability F->G

References

Application Notes and Protocols for Incorporating 3-Amino-3-(4-methylphenyl)propanoic acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop novel therapeutics with improved pharmacological profiles.[1] Beta-amino acids, which have an additional carbon atom in their backbone compared to their alpha-amino acid counterparts, are of particular interest.[2] The introduction of β-amino acids can induce unique secondary structures, such as helices and sheets, and significantly enhance the stability of peptides against proteolytic degradation.[1][2] This document provides detailed application notes and protocols for the incorporation of a specific β-amino acid, 3-Amino-3-(4-methylphenyl)propanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS).

Fmoc-(S)-3-amino-3-(4-methylphenyl)propanoic acid is a commercially available building block used in peptide synthesis.[3] Its structure, featuring a methylphenyl side chain, makes it a valuable component for creating bioactive peptides with modified hydrophobic properties.[3] These application notes are intended to guide researchers in the successful synthesis and characterization of peptides containing this unique building block.

Data Presentation: Quantitative Analysis of β-Amino Acid Incorporation

The efficiency of incorporating β-amino acids can be influenced by steric hindrance and the specific coupling reagents used. While precise quantitative data for this compound is not extensively published, the following table summarizes typical quantitative data for the incorporation of β-amino acids in Fmoc-based solid-phase peptide synthesis, based on general literature.

ParameterTypical Value RangeNotes
Coupling Time 1 - 4 hoursMay require longer coupling times compared to standard α-amino acids. Microwave-assisted synthesis can significantly reduce this time.[4]
Coupling Efficiency 85 - 98%Can be lower than for α-amino acids. Double coupling is often recommended to maximize efficiency, especially at challenging positions in the sequence.[5] The choice of coupling reagent (e.g., HATU, HBTU) is critical.[6]
Fmoc Deprotection Time 20 - 40 minutesTypically performed in two stages (e.g., 5 min + 15 min) with 20% piperidine in DMF.[4][7]
Overall Peptide Yield 10 - 50%Highly dependent on the peptide length, sequence, and the number of β-amino acid incorporations. Aggregation-prone sequences may result in lower yields.[8]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[9][10]

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide or Wang resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8]

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Coupling of Fmoc-3-Amino-3-(4-methylphenyl)propanoic acid

Due to the potential for steric hindrance with β-amino acids, stronger coupling reagents and potentially longer reaction times are recommended.[11]

  • In a separate vial, dissolve 3-4 equivalents of Fmoc-3-Amino-3-(4-methylphenyl)propanoic acid and 3-4 equivalents of a coupling reagent (e.g., HATU or HBTU) in DMF.[4][6]

  • Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

  • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The reaction can be monitored for completion using a colorimetric test.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-4 times).

  • Optional but recommended: To ensure maximum coupling efficiency, a second coupling (double coupling) can be performed by repeating steps 1-6.[5]

Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences.

  • Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-β-Amino Acid (e.g., with HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Capping->Deprotection Next Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Beta_Amino_Acid_Impact cluster_properties Modified Physicochemical Properties cluster_outcomes Potential Outcomes Start Incorporation of This compound Backbone Altered Peptide Backbone Structure Start->Backbone Structure Induction of Novel Secondary Structures (e.g., Helices, Sheets) Backbone->Structure Stability Increased Proteolytic Stability Backbone->Stability Activity Modified Biological Activity Structure->Activity PK Improved Pharmacokinetic Properties Stability->PK

Caption: Impact of β-Amino Acid Incorporation on Peptide Properties.

References

Application Notes and Protocols: Methodology for Assessing the Neuroprotective Effects of 3-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-3-(4-methylphenyl)propanoic acid is an amino acid derivative with potential applications in neuroscience research. Its structural similarity to other neuroactive compounds suggests it may possess neuroprotective properties. These application notes provide a comprehensive framework for evaluating the potential neuroprotective effects of this compound using a combination of in vitro and in vivo models. The described protocols are designed to assess the compound's ability to mitigate neuronal damage, reduce oxidative stress, inhibit apoptosis, and improve functional outcomes in models of neurological injury.

Part 1: In Vitro Assessment of Neuroprotection

A tiered in vitro screening approach is recommended to efficiently evaluate the neuroprotective potential of this compound. This involves initial cytotoxicity profiling followed by a series of neuroprotection assays using established neuronal cell lines.

Initial Cytotoxicity Assessment

Objective: To determine the non-toxic concentration range of this compound in a neuronal cell line (e.g., SH-SY5Y).

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., ranging from 1 µM to 500 µM) in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control wells.

Data Presentation: Cytotoxicity of this compound on SH-SY5Y cells

Concentration (µM)Cell Viability (%) ± SD (24h)Cell Viability (%) ± SD (48h)
Vehicle Control100.0 ± 5.2100.0 ± 4.8
198.7 ± 4.999.1 ± 5.3
1097.5 ± 5.198.2 ± 4.5
5095.3 ± 4.696.5 ± 5.0
10092.1 ± 5.594.3 ± 4.7
20088.4 ± 6.185.7 ± 5.9
50065.2 ± 7.358.9 ± 6.8
Neuroprotection Against Oxidative Stress

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death. A common method is to induce oxidative stress with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Experimental Workflow

G cluster_0 In Vitro Neuroprotection Workflow cluster_1 Endpoints A Seed SH-SY5Y cells B Pre-treat with 3-Amino-3- (4-methylphenyl)propanoic acid (non-toxic concentrations) A->B C Induce oxidative stress (e.g., H₂O₂ or 6-OHDA) B->C D Incubate for 24 hours C->D E Assess neuroprotective endpoints D->E F Cell Viability (MTT/LDH) E->F G Apoptosis (Caspase-3 activity) E->G H Oxidative Stress (ROS levels) E->H

Caption: Workflow for in vitro neuroprotection assessment.

Protocol: LDH Assay for Cytotoxicity

  • Experimental Setup: Following the workflow above, after the 24-hour incubation period, collect the cell culture supernatant.

  • Reaction Setup: Transfer 50 µL of supernatant from each well to a new 96-well plate.[3]

  • Assay Reagent: Prepare the LDH assay reaction mixture according to the manufacturer's instructions and add 50 µL to each well.[3]

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[4]

  • Stop Reaction: Add 50 µL of stop solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to control wells where maximal lysis is induced (e.g., with Triton X-100).

Data Presentation: Neuroprotective Effect on H₂O₂-induced LDH Release

Treatment GroupLDH Release (% of max) ± SD
Vehicle Control5.2 ± 1.1
H₂O₂ (100 µM)85.7 ± 6.3
H₂O₂ + Compound (10 µM)62.3 ± 5.8
H₂O₂ + Compound (50 µM)41.5 ± 4.9
H₂O₂ + Compound (100 µM)25.9 ± 3.7
Mechanistic Assays

Protocol: Intracellular ROS Detection (DCFH-DA Assay)

  • Cell Treatment: Following the neuroprotection workflow, treat cells as described.

  • DCFH-DA Staining: After treatment, wash the cells with serum-free medium. Add DCFH-DA working solution (typically 10-25 µM) to each well and incubate at 37°C for 30 minutes in the dark.[5][6]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]

Protocol: Caspase-3 Activity Assay

  • Cell Lysis: After treatment, collect and lyse the cells using the buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate).

  • Incubation: Incubate the plate according to the kit's instructions (e.g., 1-2 hours at 37°C).

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control.

Data Presentation: Mechanistic Endpoints of Neuroprotection

Treatment GroupIntracellular ROS (Fold Change) ± SDCaspase-3 Activity (Fold Change) ± SD
Vehicle Control1.0 ± 0.11.0 ± 0.2
H₂O₂ (100 µM)4.8 ± 0.55.2 ± 0.6
H₂O₂ + Compound (50 µM)2.1 ± 0.32.5 ± 0.4

Part 2: In Vivo Assessment of Neuroprotection

Based on promising in vitro results, the neuroprotective efficacy of this compound should be evaluated in an animal model of neurological disease. A common and relevant model is focal cerebral ischemia in rats induced by middle cerebral artery occlusion (MCAO).

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

Objective: To induce a reproducible ischemic stroke in rats to evaluate the neuroprotective effects of the test compound.

Protocol: MCAO Surgery

  • Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane).[8]

  • Surgical Preparation: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Temporarily ligate the CCA and ECA. Insert a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[9]

  • Occlusion Duration: Maintain the occlusion for a specific period (e.g., 90 minutes for transient MCAO).

  • Reperfusion: Withdraw the suture to allow for reperfusion of the MCA territory.[9]

  • Closure and Recovery: Suture the incision and allow the animal to recover. Administer the test compound at a predetermined time point (e.g., before, during, or after ischemia).

Behavioral and Functional Assessment

Objective: To evaluate the effect of the compound on neurological deficits and motor coordination.

Protocol: Rotarod Test

  • Acclimation and Training: For several days prior to MCAO surgery, train the rats on the rotarod apparatus, which consists of a rotating rod.[10]

  • Testing Procedure: At various time points post-MCAO (e.g., 1, 3, and 7 days), place the rat on the rotarod, which accelerates from a low to a high speed (e.g., 4 to 40 RPM over 5 minutes).[10]

  • Data Collection: Record the latency to fall from the rod.

  • Analysis: Compare the performance of the compound-treated group to the vehicle-treated group.

Data Presentation: Effect on Motor Performance (Rotarod)

Treatment GroupLatency to Fall (seconds) ± SD - Day 3 Post-MCAO
Sham285.4 ± 12.1
MCAO + Vehicle95.7 ± 25.3
MCAO + Compound (10 mg/kg)152.1 ± 30.8
MCAO + Compound (30 mg/kg)210.5 ± 28.9
Histological and Molecular Assessment

Objective: To quantify the extent of brain injury and investigate molecular markers of neuroprotection.

Protocol: Infarct Volume Measurement (TTC Staining)

  • Brain Collection: At the end of the experiment (e.g., day 7 post-MCAO), euthanize the animals and perfuse the brains.

  • Sectioning: Harvest the brain and slice it into 2 mm coronal sections.[9]

  • TTC Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.[9]

  • Image Analysis: Scan the stained sections and use image analysis software to calculate the infarct volume, often corrected for edema.

Protocol: Western Blot Analysis of Brain Tissue

  • Tissue Homogenization: Homogenize brain tissue from the ischemic hemisphere in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key proteins in neuroprotective signaling pathways (e.g., p-Akt, Nrf2, Bcl-2, Bax, cleaved caspase-3, p-JNK).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Part 3: Potential Signaling Pathways

The neuroprotective effects of this compound may be mediated through the modulation of key intracellular signaling pathways that regulate cell survival, apoptosis, and the antioxidant response.

PI3K/Akt Signaling Pathway

This pathway is a critical regulator of neuronal survival.[11][12] Activation of Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.[13]

G compound 3-Amino-3-(4-methylphenyl) propanoic acid receptor Growth Factor Receptor compound->receptor Activates? pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad caspase9 Caspase-9 akt->caspase9 survival Neuronal Survival bad->survival caspase9->survival

Caption: PI3K/Akt pathway in neuronal survival.

Nrf2/ARE Signaling Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress.[14] Under stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[15]

G cluster_nucleus compound 3-Amino-3-(4-methylphenyl) propanoic acid nrf2 Nrf2 compound->nrf2 Stabilizes? ros Oxidative Stress (e.g., H₂O₂) keap1 Keap1 ros->keap1 keap1->nrf2 nucleus Nucleus nrf2->nucleus are ARE nrf2->are ho1 HO-1, NQO1 are->ho1 protection Cytoprotection ho1->protection

Caption: Nrf2/ARE antioxidant response pathway.

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, particularly the JNK and p38 cascades, are often activated by cellular stress and can promote apoptosis.[16] Inhibition of these pathways can be neuroprotective.

G compound 3-Amino-3-(4-methylphenyl) propanoic acid ask1 ASK1 compound->ask1 Inhibits? stress Cellular Stress (e.g., Ischemia, ROS) stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 ap1 c-Jun/AP-1 jnk->ap1 bax Bax p38->bax apoptosis Apoptosis ap1->apoptosis bax->apoptosis

Caption: Pro-apoptotic MAPK signaling pathways.

References

Application of 3-Amino-3-(4-methylphenyl)propanoic Acid in Asymmetric Catalysis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(4-methylphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. Due to their unique structural characteristics, β-amino acids and their derivatives are of significant interest in medicinal chemistry and materials science. They serve as crucial building blocks for the synthesis of peptidomimetics, pharmaceuticals, and other biologically active compounds. While the synthesis of such molecules often relies on asymmetric catalysis, a comprehensive review of the scientific literature reveals that This compound itself is not currently utilized as a catalyst or ligand in asymmetric catalysis .

Instead, this molecule is typically the target product of asymmetric synthesis, where other chiral catalysts are employed to ensure the desired enantiopurity. This document outlines the general context of its importance and the catalytic strategies used to synthesize similar chiral β-amino acids, in the absence of direct catalytic applications for the specified compound.

The Role of Chiral β-Aryl-β-Amino Acids

Chiral β-aryl-β-amino acids, including this compound, are valuable for several reasons:

  • Pharmaceutical Scaffolds: They are integral components of numerous drug candidates, contributing to their biological activity and metabolic stability.

  • Peptidomimetics: Incorporation of β-amino acids into peptide chains can induce stable secondary structures (e.g., helices, turns) and confer resistance to enzymatic degradation.

  • Chiral Building Blocks: They serve as versatile starting materials for the synthesis of more complex chiral molecules.

General Strategies in the Asymmetric Synthesis of β-Amino Acids

The synthesis of enantioenriched β-amino acids is a key challenge in organic chemistry. Various catalytic systems have been developed to achieve high yields and enantioselectivities. These methodologies do not use this compound as a catalyst but are employed for its synthesis.

Key Catalytic Approaches:
  • Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, thioureas, and chiral phosphoric acids, are used to catalyze reactions like the Mannich reaction and Michael additions to generate chiral β-amino acid precursors.

  • Transition Metal Catalysis: Chiral complexes of metals like rhodium, palladium, copper, and iridium are highly effective for asymmetric hydrogenations, conjugate additions, and other transformations that produce chiral β-amino acids.

  • Biocatalysis: Enzymes, such as transaminases and lipases, offer a green and highly selective route to chiral β-amino acids, either through direct synthesis or kinetic resolution of racemic mixtures.

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral β-amino acid, which would be applicable for producing this compound using an appropriate chiral catalyst.

G cluster_prep 1. Preparation cluster_reaction 2. Asymmetric Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis start Reactants (e.g., Imine + Nucleophile) reaction Catalytic Enantioselective Reaction (Controlled Temperature & Time) start->reaction catalyst Chiral Catalyst Selection (Organo-, Metal-, or Bio-catalyst) catalyst->reaction quench Reaction Quenching reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification analysis Structural Verification (NMR, Mass Spectrometry) purification->analysis end_product Product: Enantioenriched β-Amino Acid purification->end_product ee_det Enantiopurity Analysis (Chiral HPLC/GC) analysis->ee_det

Caption: A generalized experimental workflow for asymmetric β-amino acid synthesis.

Conclusion

Based on the current body of scientific literature, this compound is a valuable chiral building block and a target of asymmetric synthesis, rather than a catalyst for such transformations. Researchers and drug development professionals seeking to utilize this molecule should focus on the established methods for its enantioselective synthesis. Future research may explore the potential of its derivatives as organocatalysts or ligands, but at present, no such applications have been reported. Therefore, detailed application notes and protocols for its use in asymmetric catalysis cannot be provided.

Application Notes and Protocols: The Use of 3-Amino-3-(4-methylphenyl)propanoic Acid in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-3-(4-methylphenyl)propanoic acid is a chiral building block that has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders. Its structural similarity to endogenous neurotransmitters and amino acids makes it an attractive scaffold for the synthesis of compounds that can modulate neuronal signaling pathways. This document provides an overview of its application, protocols for synthesis and biological evaluation, and examples of its utility in drug discovery.

(R)-3-Amino-3-(4-methylphenyl)propanoic acid, in particular, serves as a versatile starting material for creating enantiomerically pure pharmaceuticals. Its derivatives have been explored for their potential as neuroprotective agents, with some showing activity as modulators of key central nervous system (CNS) targets like GABA receptors. The 4-methylphenyl moiety can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following table summarizes the biological activity of a derivative of the 3-amino-3-arylpropanoic acid scaffold, illustrating its potential as a modulator of CNS receptors.

CompoundTargetActivityPotency (pA₂)Reference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-B ReceptorAntagonist3.5[1][2]

Note: This data is for a structurally related analog and serves as an example of the potential for this class of compounds. Further structure-activity relationship (SAR) studies on this compound derivatives are warranted to identify more potent and selective modulators.

Experimental Protocols

I. Synthesis of this compound

This protocol describes a general method for the synthesis of β-amino acids via a modified Rodionov reaction.

Materials:

  • 4-methylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • 1M Hydrochloric acid

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, combine 4-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.0 equivalents) in ethanol.

  • Reflux the mixture for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the crude product through a pad of diatomaceous earth and wash with cold ethanol.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents 4-methylbenzaldehyde + Malonic acid + Ammonium acetate in Ethanol reflux Reflux (6-8 hours) reagents->reflux Reaction precipitation Cooling and Precipitation reflux->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Synthetic workflow for this compound.

II. In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT22 hippocampal neurons).[3]

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • Test compound (derivative of this compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 5 mM to induce cell death. Include a vehicle control group (no glutamate, no test compound) and a glutamate-only control group.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the EC₅₀ of the test compound for its neuroprotective effect.

G culture Culture HT22 cells seeding Seed cells in 96-well plates culture->seeding pretreatment Pre-treat with test compound seeding->pretreatment glutamate Induce excitotoxicity with glutamate pretreatment->glutamate incubation Incubate for 24 hours glutamate->incubation mtt MTT assay for cell viability incubation->mtt analysis Data Analysis (EC50) mtt->analysis

Caption: Workflow for in vitro neuroprotection assay.

Signaling Pathways in Neuroprotection

Derivatives of 3-arylpropanoic acids may exert their neuroprotective effects through various signaling pathways. One such pathway involves the activation of the ERK/BDNF/Nrf2/HO-1 cascade, which plays a crucial role in cellular defense against oxidative stress and in promoting neuronal survival.[4][5][6]

A hypothetical neuroprotective mechanism for a derivative of this compound could involve the modulation of this pathway. The compound might initiate a signaling cascade that leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn upregulates Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Furthermore, this pathway can lead to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for protective enzymes like Heme Oxygenase-1 (HO-1). HO-1 helps to mitigate oxidative damage within the neuron.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Compound Neuroprotective Compound (e.g., Derivative of this compound) ERK ERK Compound->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pERK->Nrf2_Keap1 Dissociates BDNF BDNF pERK->BDNF Upregulates BDNF_g BDNF Gene pERK->BDNF_g Activates Transcription Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Nrf2_Keap1->Keap1 Neuroprotection Neuroprotection (Reduced Oxidative Stress, Increased Neuronal Survival) BDNF->Neuroprotection ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes Transcription HO1->Neuroprotection BDNF_g->BDNF

Caption: Proposed neuroprotective signaling pathway.

References

Application Notes and Protocols: Modifying the Carboxyl Group of 3-Amino-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxyl group of 3-Amino-3-(4-methylphenyl)propanoic acid, a key intermediate in the synthesis of various biologically active molecules. The following sections detail procedures for esterification, amidation, reduction to an amino alcohol, and conversion to an acid chloride, providing a versatile toolkit for derivatization of this important scaffold.

Esterification of this compound

Esterification of the carboxylic acid moiety can enhance lipophilicity, improve cell permeability, or enable further functionalization. A common strategy involves the initial protection of the amino group, followed by esterification.

N-Protection of the Amino Group (Amide Formation)

A prerequisite for many carboxyl group modifications is the protection of the nucleophilic amino group to prevent self-reaction and other side reactions. A common and stable protecting group is the benzoyl group.

Experimental Protocol: N-Benzoylation

  • Dissolution: Dissolve this compound in aqueous sodium hydroxide solution.

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed for 30 minutes.

  • Acidification: Acidify the reaction mixture to precipitate the N-benzoyl protected product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Allyl Esterification of N-Benzoyl-3-amino-3-(4-methylphenyl)propanoic Acid

Experimental Protocol: Allyl Ester Formation

  • Reaction Setup: To a solution of N-Benzoyl-3-amino-3-(4-methylphenyl)propanoic acid in a suitable solvent, add allyl bromide and a base (e.g., cesium carbonate).

  • Heating: Heat the reaction mixture under reflux for a specified time.

  • Work-up: After cooling, the reaction mixture is typically filtered and the solvent evaporated.

  • Purification: The crude product is purified by chromatography to yield the pure allyl ester.

Starting MaterialProductReagentsYieldReference
3-(Benzamido)-3-(4-chlorophenyl)propanoic acid3-(Benzamido)-3-(4-chlorophenyl)propanoic acid allyl esterAllyl bromide, Cs2CO394%[1]
3-(Benzamido)-3-(4-methoxyphenyl)propanoic acid3-(Benzamido)-3-(4-methoxyphenyl)propanoic acid allyl esterAllyl bromide, Cs2CO379%[1]

Table 1: Quantitative data for the synthesis of allyl esters of N-Benzoyl-3-amino-3-arylpropanoic acids.

Methyl Esterification using Trimethylchlorosilane

A convenient method for the preparation of methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol.[2] This method often proceeds at room temperature and yields the corresponding methyl ester hydrochloride.[2]

Experimental Protocol: Methyl Ester Hydrochloride Formation

  • Reaction Setup: Suspend this compound in methanol.

  • Reagent Addition: Slowly add trimethylchlorosilane to the suspension with stirring.

  • Reaction: Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the product as a hydrochloride salt.

Amino AcidProductYieldReference
GlycineGlycine methyl ester hydrochloride-[2]
α-Alanineα-Alanine methyl ester hydrochloride-[2]
LeucineLeucine methyl ester hydrochloride-[2]

Table 2: Examples of amino acid methyl esterification using TMSCl in methanol. Yields are generally reported as good to excellent.[2]

G cluster_esterification Esterification Workflow Start This compound N_Protection N-Protection (e.g., Benzoylation) Start->N_Protection If required Esterification_Step Esterification (e.g., with Allyl Bromide or TMSCl/MeOH) Start->Esterification_Step Direct method (e.g., TMSCl/MeOH) N_Protection->Esterification_Step Product Ester Derivative Esterification_Step->Product

Caption: Workflow for the esterification of this compound.

Amidation of this compound

Amide bond formation is a cornerstone of medicinal chemistry. This can be achieved through the use of coupling agents or by activating the carboxylic acid.

Amidation of Unprotected Amino Acids using Lewis Acids

Recent methods allow for the direct amidation of unprotected amino acids, which simplifies the synthetic sequence by avoiding protection and deprotection steps.[3] One such method employs the Lewis acid B(OCH₂CF₃)₃.[3]

Experimental Protocol: Direct Amidation

  • Reaction Setup: Combine the unprotected this compound, the desired amine, and the Lewis acid catalyst (e.g., B(OCH₂CF₃)₃) in a suitable solvent.

  • Reaction Conditions: The reaction may require heating to facilitate the removal of water.

  • Work-up: A solid-phase workup can be employed to remove the starting amino acid and boron compounds.

  • Isolation: Evaporation of the volatile components yields the desired amide.

Amino AcidAmineYieldReference
Various proteogenic and unnatural amino acidsPropylamineGood to excellent[3]

Table 3: General applicability of B(OCH₂CF₃)₃-mediated amidation of free amino acids.[3]

G cluster_amidation Direct Amidation Pathway Amino_Acid This compound Coupling Lewis Acid Catalyst (e.g., B(OCH₂CF₃)₃) Amino_Acid->Coupling Amine R-NH₂ Amine->Coupling Amide_Product Amide Derivative Coupling->Amide_Product

Caption: Direct amidation of an unprotected amino acid using a Lewis acid catalyst.

Reduction of the Carboxyl Group to a Primary Alcohol

The reduction of the carboxylic acid group to a primary alcohol yields a valuable 1,3-amino alcohol scaffold, which is present in numerous biologically active compounds.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • N-Protection: It is highly recommended to first protect the amino group (e.g., as a benzamide, see section 1.1) to prevent interference with the strong reducing agent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in a dry ethereal solvent (e.g., THF).

  • Substrate Addition: Add a solution of the N-protected this compound in the same dry solvent to the LiAlH₄ suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Quenching: Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

  • Isolation: Filter the resulting solids and extract the filtrate with an organic solvent. The organic layers are then dried and concentrated to yield the amino alcohol.

| Starting Material | Reducing Agent | Product | Yield | Reference | | :--- | :--- | :--- | :--- | | L-phenylalanine | Li / AlCl₃ / t-BuOH | L-phenylalaninol | 74.8-91.4% |[4] | | Valine | LiAlH₄ | Valinol | 73-75% |[4] |

Table 4: Examples of amino acid reduction to amino alcohols with reported yields.

G cluster_reduction Carboxyl Group Reduction N_Protected_Acid N-Protected this compound Reduction_Step Reduction (e.g., LiAlH₄ in THF) N_Protected_Acid->Reduction_Step Amino_Alcohol 3-Amino-3-(4-methylphenyl)propan-1-ol Derivative Reduction_Step->Amino_Alcohol

Caption: Workflow for the reduction of the N-protected amino acid to an amino alcohol.

Formation of an Acid Chloride

Conversion of the carboxylic acid to a highly reactive acid chloride opens up a wide range of subsequent derivatization possibilities, including esterification and amidation under mild conditions. N-protection is essential for this transformation.

Experimental Protocol: Acid Chloride Formation from N-Protected Amino Acid

  • N-Protection: Protect the amino group of this compound as described in section 1.1.

  • Reaction Setup: Suspend the N-protected amino acid in a dry, inert solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

  • Reagent Addition: Add a chlorinating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Isolation: The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step without further purification.

Carboxylic AcidReagentProductReference
General Carboxylic AcidsOxalyl Chloride / cat. DMFAcyl Chloride[5]
General Carboxylic AcidsThionyl ChlorideAcyl Chloride[5]

Table 5: Common reagents for the conversion of carboxylic acids to acid chlorides.

G cluster_acid_chloride Acid Chloride Synthesis N_Protected_Acid N-Protected this compound Chlorination Chlorinating Agent (e.g., Oxalyl Chloride) N_Protected_Acid->Chlorination Acid_Chloride N-Protected 3-Amino-3-(4-methylphenyl)propanoyl chloride Chlorination->Acid_Chloride

Caption: Synthesis of the acid chloride from the N-protected amino acid.

References

Application Notes and Protocols for Evaluating the Activity of 3-Amino-3-(4-methylphenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methylphenyl)propanoic acid and its analogs represent a class of compounds with potential neuromodulatory activity, likely targeting γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The GABA_A receptor, a ligand-gated ion channel, is a key target for therapeutics aimed at treating anxiety, epilepsy, and sleep disorders. This document provides detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of these analogs on GABA_A receptors.

The following protocols are designed to be conducted in a high-throughput manner, enabling the screening and pharmacological profiling of a library of this compound analogs. The assays will determine the binding affinity, functional potency, and efficacy of the compounds, providing crucial data for structure-activity relationship (SAR) studies and lead candidate selection.

Data Presentation

The quantitative data generated from the following assays should be summarized in the tables below for clear comparison of the pharmacological properties of the tested this compound analogs.

Table 1: Binding Affinity of this compound Analogs at the GABA_A Receptor

Compound IDRadioligandReceptor SourceKi (nM)
Analog 1[3H]FlunitrazepamRat cortical membranes
Analog 2[3H]FlunitrazepamRat cortical membranes
.........

Table 2: Functional Potency and Efficacy of this compound Analogs in a FLIPR-Based Membrane Potential Assay

Compound IDAssay TypeEC50 (µM)Max Response (% of GABA)
Analog 1Agonist Mode
Analog 2Agonist Mode
......
Analog 1PAM Mode (in presence of GABA EC20)
Analog 2PAM Mode (in presence of GABA EC20)
......

Table 3: Functional Potency and Efficacy of this compound Analogs in a YFP-Based Halide Ion Flux Assay

Compound IDAssay TypeEC50 (µM)Max Quench (% of GABA)
Analog 1Agonist Mode
Analog 2Agonist Mode
......
Analog 1PAM Mode (in presence of GABA EC20)
Analog 2PAM Mode (in presence of GABA EC20)
......

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of the this compound analogs for the benzodiazepine binding site on the GABA_A receptor.[1][2]

Materials:

  • HEK293 cells stably expressing a specific GABA_A receptor subtype (e.g., α1β2γ2).

  • Cell membranes prepared from the above cells or rat cortical membranes.[1][2]

  • [3H]Flunitrazepam (Radioligand).

  • Unlabeled Diazepam (for non-specific binding determination).

  • Test compounds (this compound analogs).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize HEK293 cells expressing the desired GABA_A receptor subtype or rat cortical tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step three times to remove endogenous GABA.[1]

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM Diazepam (for non-specific binding) or various concentrations of the test compound.

      • 50 µL of [3H]Flunitrazepam (final concentration ~1 nM).

      • 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 60 minutes to reach equilibrium.[1]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[1]

FLIPR-Based Membrane Potential Assay

Objective: To functionally characterize the this compound analogs as agonists or positive allosteric modulators (PAMs) of the GABA_A receptor by measuring changes in cell membrane potential.[3]

Materials:

  • HEK293 cells transiently or stably expressing the desired GABA_A receptor subtype (e.g., α1β2γ2).[3]

  • FLIPR Membrane Potential Assay Kit.

  • GABA (γ-aminobutyric acid).

  • Test compounds (this compound analogs).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR).

Protocol:

  • Cell Plating:

    • Plate the transfected HEK293 cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Addition and Fluorescence Reading:

    • Prepare serial dilutions of the test compounds and GABA in assay buffer.

    • Place the assay plate into the FLIPR instrument.

    • For Agonist Mode: Add the test compounds at various concentrations to the cells and measure the fluorescence change over time.

    • For PAM Mode: Add the test compounds at various concentrations followed by a fixed, low concentration of GABA (e.g., EC20) and measure the fluorescence change.

    • The activation of GABA_A receptors leads to an influx of Cl- ions, causing membrane depolarization and an increase in fluorescence.[3]

  • Data Analysis:

    • Determine the concentration-response curves for each compound.

    • Calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum response as a percentage of the response to a saturating concentration of GABA.

YFP-Based Halide Ion Flux Assay

Objective: To measure the functional activity of the this compound analogs by monitoring the influx of iodide (I-) ions through the GABA_A receptor channel, which quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).[4]

Materials:

  • CHO-K1 or HEK293 cells co-transfected with the desired GABA_A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[4]

  • Assay Buffer (Cl--free): Replaced with gluconate salts.

  • Stimulation Buffer: Assay buffer containing NaI.

  • GABA.

  • Test compounds (this compound analogs).

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating:

    • Plate the co-transfected cells into the assay plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with Cl--free assay buffer.

    • Add the test compounds at various concentrations (for agonist mode) or the test compounds followed by a fixed concentration of GABA (EC20) (for PAM mode) to the wells.

    • Place the plate in the fluorescence reader and measure the baseline YFP fluorescence.

    • Monitor the decrease in YFP fluorescence (quenching) over time as I- enters the cells through the activated GABA_A receptors.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench for each well.

    • Plot the rate of quench against the compound concentration to generate concentration-response curves.

    • Determine the EC50 and the maximum quench as a percentage of the response to a saturating concentration of GABA.

Mandatory Visualizations

G GABA GABA GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Analog 3-Amino-3-(4-methylphenyl) propanoic acid analog Analog->GABA_A_Receptor Binds (Agonist or PAM) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Membrane_Prep Membrane Preparation (GABA_A Receptor Source) Incubation Incubate: Membranes + Radioligand + Analog Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]Flunitrazepam Radioligand_Prep->Incubation Compound_Prep Prepare Test Analogs Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Ki (Binding Affinity) Counting->Data_Analysis

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Cell_Plating Plate GABA_A Receptor Expressing Cells Dye_Loading Load with Membrane Potential Dye Cell_Plating->Dye_Loading Compound_Addition Add Test Analogs (+/- GABA for PAM mode) Dye_Loading->Compound_Addition FLIPR_Reading Measure Fluorescence Change (FLIPR) Compound_Addition->FLIPR_Reading Data_Analysis Calculate EC50 & Max Response (Functional Potency & Efficacy) FLIPR_Reading->Data_Analysis

References

Troubleshooting & Optimization

"common side reactions in the synthesis of 3-Amino-3-(4-methylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Amino-3-(4-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important β-amino acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, particularly when using the one-pot Rodionov reaction.

Issue 1: Low Yield of the Desired this compound

Possible Cause: A significant competing side reaction, the Knoevenagel condensation, can lead to the formation of 4-methylcinnamic acid as a major byproduct, thus reducing the yield of the desired β-amino acid.

Solutions:

  • Optimize Reaction Stoichiometry: Ensure that an appropriate excess of ammonium acetate is used. Ammonium acetate serves as the ammonia source for the formation of the intermediate imine, which is crucial for the desired Mannich-type reaction pathway.

  • Control Reaction Temperature: Carefully control the reaction temperature. While reflux is often necessary to drive the reaction, excessive heat may favor the elimination reaction that leads to the formation of the cinnamic acid derivative. Experiment with lower reflux temperatures or alternative solvents with lower boiling points.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. While ethanol is commonly used, exploring other solvents may help to optimize the yield of the desired product.

Issue 2: Presence of a Significant Amount of 4-Methylcinnamic Acid Impurity in the Product

Possible Cause: The reaction conditions may be favoring the Knoevenagel condensation pathway over the desired Rodionov reaction.

Solutions:

  • Reaction Time: Shorter reaction times may favor the formation of the β-amino acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction, maximizing the yield of the desired product while minimizing the formation of the cinnamic acid byproduct.

  • Purification Strategy:

    • Recrystallization: The difference in solubility between this compound and 4-methylcinnamic acid in various solvents can be exploited for purification. Experiment with different solvent systems for recrystallization.

    • Acid-Base Extraction: Utilize the amphoteric nature of the amino acid. Dissolve the crude product in a dilute acidic solution. The amino acid will form a salt and dissolve, while the less basic cinnamic acid may remain as a solid or be extracted with an organic solvent. Neutralizing the aqueous layer will then precipitate the purified amino acid.

Issue 3: Product "Oils Out" During Recrystallization

Possible Cause: The presence of impurities can lower the melting point of the product, causing it to separate as an oil rather than crystallizing. The cooling rate might also be too rapid.

Solutions:

  • Improve Crude Product Purity: Before recrystallization, attempt to remove the bulk of the impurities using an acid-base wash as described above.

  • Optimize Recrystallization Conditions:

    • Solvent Choice: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

    • Seeding: If available, adding a small crystal of the pure product to the cooled solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: A common and efficient method is a one-pot synthesis known as the Rodionov reaction. This involves the condensation of p-tolualdehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol, under reflux.

Q2: What are the main side reactions I should be aware of?

A2: The most significant side reaction is the Knoevenagel condensation of p-tolualdehyde with malonic acid. This reaction competes with the desired Rodionov pathway and leads to the formation of 4-methylcinnamic acid as the primary impurity.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside standards of the starting materials (p-tolualdehyde and malonic acid) and, if available, the product and the 4-methylcinnamic acid side product, you can track the consumption of reactants and the formation of products over time.

Q4: What are the expected spectroscopic signatures for the product and the main side product?

A4:

  • This compound:

    • ¹H NMR: Expect signals for the aromatic protons of the 4-methylphenyl group, a signal for the benzylic proton (CH-NH₂), methylene protons adjacent to the carboxylic acid, and a singlet for the methyl group.

    • ¹³C NMR: Will show characteristic peaks for the carboxylic acid carbon, aromatic carbons, the benzylic carbon, the methylene carbon, and the methyl carbon.

    • IR: Look for characteristic absorptions for the N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching.

  • 4-Methylcinnamic acid:

    • ¹H NMR: Will show signals for the aromatic protons, two vinylic protons with a large coupling constant characteristic of a trans double bond, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

    • IR: Key absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch, and a C=C stretch from the alkene.[1]

Experimental Protocols

Synthesis of this compound via Rodionov Reaction [2]

Materials:

  • p-Tolualdehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol

  • 1N Hydrochloric Acid

Procedure:

  • To a round-bottom flask, add p-tolualdehyde (10 ml), ethanol (180 ml), malonic acid (9.8 g), and ammonium acetate (15.8 g).[2]

  • Heat the mixture to reflux and maintain for 5 hours.[2]

  • After reflux, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble materials.

  • To the filtrate, add 100 ml of water.

  • Adjust the pH of the solution to 7.0 using 1N hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the crystals by filtration and dry them. This procedure has been reported to yield approximately 5.4 g of β-amino-β-(4-methylphenyl)propionic acid with a melting point of 228-229 °C.[2]

Data Presentation

Table 1: Comparison of Reactants and Products in the Synthesis

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
p-TolualdehydeC₈H₈O120.15Starting Material
Malonic AcidC₃H₄O₄104.06Starting Material
Ammonium AcetateC₂H₇NO₂77.08Reagent/Ammonia Source
This compound C₁₀H₁₃NO₂ 179.22 Desired Product
4-Methylcinnamic acidC₁₀H₁₀O₂162.19Major Side Product

Visualizations

Diagram 1: Competing Reaction Pathways in the Synthesis

G p_tolualdehyde p-Tolualdehyde imine Imine Intermediate p_tolualdehyde->imine + Ammonia knoevenagel_adduct Knoevenagel Adduct p_tolualdehyde->knoevenagel_adduct + Malonic Acid Enolate (Knoevenagel Condensation) malonic_acid Malonic Acid enolate Malonic Acid Enolate malonic_acid->enolate (Base) ammonia Ammonia (from Ammonium Acetate) beta_amino_acid This compound (Desired Product) imine->beta_amino_acid + Malonic Acid Enolate (Mannich-type Reaction) cinnamic_acid 4-Methylcinnamic acid (Side Product) knoevenagel_adduct->cinnamic_acid - H₂O, - CO₂

Caption: Competing Rodionov and Knoevenagel pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_side_product Analyze crude product by TLC/NMR for presence of 4-methylcinnamic acid start->check_side_product optimize_stoichiometry Optimize Stoichiometry: - Increase excess of ammonium acetate check_side_product->optimize_stoichiometry Significant side product detected optimize_temp Optimize Temperature: - Lower reflux temperature - Try alternative solvents check_side_product->optimize_temp Significant side product detected optimize_time Optimize Reaction Time: - Monitor by TLC - Stop reaction at optimal point check_side_product->optimize_time Significant side product detected purification Implement Purification Strategy: - Recrystallization - Acid-base extraction optimize_stoichiometry->purification optimize_temp->purification optimize_time->purification end Improved Yield and Purity purification->end

Caption: Troubleshooting workflow for low product yield.

References

"troubleshooting low yield in the synthesis of β-aryl-β-amino acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-aryl-β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high yields and purity in their synthetic protocols.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of β-aryl-β-amino acids.

Issue 1: Low or No Product Formation in Mannich-Type Reactions

  • Question: I am attempting a Mannich reaction to synthesize a β-aryl-β-amino acid, but I am observing very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in Mannich reactions for β-amino acid synthesis can stem from several factors. A primary reason can be the instability of the in situ generated imine intermediate, especially with aliphatic aldehydes. Another common issue is steric hindrance from bulky reactants. The nature of the catalyst and reaction conditions also play a crucial role.

    To address these issues, consider the following troubleshooting steps:

    • Iminium Ion Formation: Ensure the conditions are optimal for the formation of the iminium ion. For less reactive aldehydes or amines, the use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards imine formation. The choice of acid or Lewis acid catalyst is critical; catalysts like sulfated MCM-41 have been shown to be effective.[1]

    • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield. While some Mannich reactions proceed at room temperature, others may require heating.[2] Solvent choice should be optimized; polar aprotic solvents like ethanol or DMSO are often used.[1][3]

    • Steric Hindrance: If your substrates are sterically demanding, this can impede the reaction. While challenging to overcome, using a more active catalyst or higher temperatures might provide marginal improvements. In some cases, an alternative synthetic route may be necessary.

    • Catalyst Activity: The efficiency of the catalyst is paramount. For solid-supported catalysts, ensure it is properly activated and not poisoned. For organocatalysts like proline, ensure it is of the correct enantiomeric form and used in the appropriate loading.

Issue 2: Poor Yield in Reformatsky Reactions for β-Aryl-β-Amino Acid Esters

  • Question: My Reformatsky reaction to synthesize a β-aryl-β-amino ester is giving a poor yield. What are the common pitfalls and how can I improve the outcome?

  • Answer: The Reformatsky reaction is a powerful tool for C-C bond formation, but its success hinges on the generation and reactivity of the organozinc reagent (Reformatsky enolate). Low yields are often traced back to issues with the zinc metal activation or the stability of the enolate.

    Here are some troubleshooting strategies:

    • Zinc Activation: The surface of zinc metal can oxidize, preventing its reaction with the α-haloester. It is crucial to use activated zinc. Common activation methods include washing with dilute HCl, treatment with copper(II) sulfate (to form a Zn(Cu) couple), or using commercially available activated zinc dust.

    • Reaction Initiation: The reaction can sometimes be slow to start. Gentle heating or the addition of a small crystal of iodine can help initiate the formation of the organozinc reagent.

    • Two-Step Procedure: For more sensitive substrates or to improve yields and reproducibility, consider a two-step approach. First, prepare the Reformatsky reagent by reacting the α-haloester with activated zinc in an anhydrous solvent like THF or diethyl ether. Then, in a separate step, add the imine or aldehyde electrophile to the pre-formed enolate at a controlled temperature. This can prevent side reactions of the electrophile with the zinc metal.[4]

    • Solvent and Temperature: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. The reaction is typically performed in ethers like THF or diethyl ether. Temperature control is also important; while the initial formation of the organozinc reagent may require gentle heating, the subsequent addition to the electrophile is often carried out at lower temperatures to improve selectivity.

Issue 3: Low Diastereoselectivity in Asymmetric Synthesis Using Chiral Auxiliaries

  • Question: I am using an Evans oxazolidinone chiral auxiliary for the asymmetric synthesis of a β-aryl-β-amino acid, but the diastereoselectivity is low. How can I improve this?

  • Answer: Chiral auxiliaries, such as Evans oxazolidinones, are excellent for controlling stereochemistry, but achieving high diastereoselectivity depends on several factors related to the formation of the enolate and the subsequent reaction with the electrophile.[5][6][7]

    To enhance diastereoselectivity, consider the following:

    • Enolate Geometry: The geometry of the enolate is critical for facial selectivity. For Evans auxiliaries, the formation of the Z-enolate is typically desired and is promoted by using boron triflate (Bu₂BOTf) in the presence of a hindered amine base like diisopropylethylamine (DIPEA). Using lithium-based strong bases like LDA can sometimes lead to mixtures of E/Z enolates and lower diastereoselectivity.

    • Lewis Acid Chelation: The Lewis acid used for enolization plays a crucial role in creating a rigid, chelated transition state that directs the approach of the electrophile. Ensure the correct stoichiometry of the Lewis acid is used.

    • Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C) to maximize kinetic control and enhance diastereoselectivity. Ensure your reaction is maintained at the optimal low temperature throughout the addition of the electrophile.

    • Purity of Reactants: Impurities in the starting materials, auxiliary, or reagents can interfere with the reaction and lower the diastereoselectivity. Use highly pure, and where necessary, freshly distilled or recrystallized materials.

    • Auxiliary Removal: While this doesn't affect the diastereoselectivity of the main reaction, incomplete or harsh removal of the auxiliary can lead to epimerization of the product, giving the appearance of low diastereoselectivity. Use established, mild conditions for auxiliary cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yield in a multi-step synthesis of a β-aryl-β-amino acid?

A1: Low overall yield in a multi-step synthesis is often a cumulative effect of moderate yields in each step. Key areas to investigate are:

  • Starting Material Quality: Impurities in starting materials can lead to side reactions and lower yields.[3] Ensure the purity of your starting amino acids, aldehydes, and any catalysts.

  • Protection/Deprotection Steps: Inefficient protection of functional groups or harsh deprotection conditions that lead to product degradation can significantly reduce overall yield.

  • Purification Losses: Each purification step (e.g., column chromatography, recrystallization) can result in some loss of material. Optimizing purification procedures to minimize these losses is important.

  • Reaction Optimization: Each step in the sequence should be individually optimized for concentration, temperature, reaction time, and catalyst loading to maximize its yield.

Q2: How can I minimize the formation of side products in my synthesis?

A2: Minimizing side products requires careful control over reaction conditions.

  • Control of Stoichiometry: Accurate measurement and addition of reagents are crucial to avoid side reactions from excess reagents.

  • Temperature Management: Many reactions are temperature-sensitive. Maintaining the optimal temperature can prevent decomposition or the formation of undesired byproducts.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics), working under an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Choice of Base/Catalyst: The strength and nature of the base or catalyst can influence the reaction pathway. A base that is too strong might cause deprotonation at unintended sites, leading to side products.

Q3: I am having trouble purifying my final β-aryl-β-amino acid product. What are some common purification strategies?

A3: The purification strategy will depend on the physical properties of your product (e.g., solid/oil, polarity) and the nature of the impurities.

  • Column Chromatography: This is a very common method for purifying organic compounds.[8] The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical and should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: Since your product is an amino acid, you can exploit its amphoteric nature. By adjusting the pH of an aqueous solution, you can selectively extract your product into either an aqueous or organic phase, leaving impurities behind.

  • Preparative HPLC: For difficult separations or to obtain very high purity, preparative high-performance liquid chromatography (HPLC) can be used, although it is generally more expensive and time-consuming for large quantities.

Data Presentation

Table 1: Comparison of Yields in Palladium-Catalyzed β-Arylation of Alanine Derivatives

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd(OAc)₂P(t-Bu)₃K₃PO₄Toluene1001285[9]
21-Iodo-4-nitrobenzenePd(OAc)₂P(t-Bu)₃K₃PO₄Toluene1001278[9]
32-IodophenolPd(OAc)₂P(t-Bu)₃K₃PO₄Toluene1002465[9]
41-IodonaphthalenePd(OAc)₂P(t-Bu)₃K₃PO₄Toluene1102472[1]
54-BromobenzonitrilePd₂(dba)₃XPhosCs₂CO₃Dioxane1001691[4]

Table 2: Diastereoselectivity in the Reformatsky Reaction for the Synthesis of β-Aryl-β-Amino Esters

EntryElectrophile (Imine)α-HaloesterMetalSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1N-BenzylidenebenzylamineEthyl bromoacetateZnTHF508570:30[10]
2N-(4-Methoxybenzylidene)anilineMethyl bromoacetateZn/CuCl2-MeTHF257885:15[10]
3N-Benzylidene-tert-butylaminetert-Butyl bromoacetateInDichloromethane259295:5[11]
4N-(4-Chlorobenzylidene)benzylamineEthyl bromoacetateZnDiethyl ether357565:35[12]
5N-Furfurylidene-anilineEthyl iodoacetateZnTHF0 to 258880:20[13]

Experimental Protocols

Protocol 1: General Procedure for the Mannich Reaction for the Synthesis of β-Aryl-β-Amino Carbonyl Compounds

  • To a solution of the aromatic aldehyde (1.0 mmol) and the aromatic amine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the ketone (1.2 mmol) and a catalytic amount of a suitable acid catalyst (e.g., sulfated MCM-41, 50 mg).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: General Procedure for the Reformatsky Reaction for the Synthesis of β-Aryl-β-Hydroxy Esters

  • Activate zinc dust (2.0 mmol) by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated zinc and anhydrous THF (10 mL).

  • Add a solution of the α-bromoester (1.5 mmol) in anhydrous THF (5 mL) dropwise to the zinc suspension.

  • Gently heat the mixture to initiate the reaction (indicated by the disappearance of the zinc and the formation of a cloudy solution).

  • Once the reaction is initiated, add the remaining α-bromoester solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the aromatic aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Asymmetric Aldol Reaction using an Evans Chiral Auxiliary

  • To a solution of the N-acyloxazolidinone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, add di-n-butylboron triflate (1.1 mmol) followed by the dropwise addition of diisopropylethylamine (1.2 mmol).

  • Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes before cooling back to -78 °C.

  • Add the aldehyde (1.2 mmol) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer (5 mL) followed by methanol (10 mL) and 30% aqueous hydrogen peroxide (5 mL).

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield in β-Aryl-β-Amino Acid Synthesis mannich Mannich Reaction? start->mannich reformatsky Reformatsky Reaction? start->reformatsky pd_coupling Pd-Catalyzed Coupling? start->pd_coupling imine_formation Check Imine Formation - Dehydrating agent? - Catalyst choice? mannich->imine_formation Yes zinc_activation Ensure Zinc Activation - Acid wash? - Zn(Cu) couple? reformatsky->zinc_activation Yes catalyst_activity Check Catalyst/Ligand - Purity? - Loading? pd_coupling->catalyst_activity Yes mannich_conditions Optimize Reaction Conditions - Temperature? - Solvent? imine_formation->mannich_conditions steric_hindrance_m Assess Steric Hindrance mannich_conditions->steric_hindrance_m general General Considerations steric_hindrance_m->general two_step Consider Two-Step Procedure - Pre-form enolate zinc_activation->two_step anhydrous Verify Anhydrous Conditions two_step->anhydrous anhydrous->general base_choice Optimize Base - Strength? - Solubility? catalyst_activity->base_choice substrate_purity Verify Substrate Purity base_choice->substrate_purity substrate_purity->general starting_material Check Starting Material Quality general->starting_material purification Review Purification - Column conditions? - Recrystallization solvent? starting_material->purification

Caption: A troubleshooting workflow for low yield in β-aryl-β-amino acid synthesis.

Experimental_Workflow_Mannich reactants 1. Mix Aldehyde, Amine, Ketone, & Catalyst in Solvent reaction 2. Stir at Optimized Temp. (Monitor by TLC) reactants->reaction workup 3. Work-up (Cool, Filter or Evaporate) reaction->workup purify 4. Purify (Column Chromatography) workup->purify product Pure β-Aryl-β-Amino Carbonyl Compound purify->product

Caption: A typical experimental workflow for a Mannich reaction.

Asymmetric_Aldol_Pathway start N-Acyloxazolidinone (with Chiral Auxiliary) enolate_formation Enolate Formation (-78 °C, Bu₂BOTf, DIPEA) start->enolate_formation aldehyde_addition Aldehyde Addition (-78 °C) enolate_formation->aldehyde_addition aldol_adduct Diastereomerically Enriched Aldol Adduct aldehyde_addition->aldol_adduct auxiliary_removal Auxiliary Removal (e.g., LiOH, H₂O₂) aldol_adduct->auxiliary_removal final_product Enantiomerically Enriched β-Hydroxy Acid Derivative auxiliary_removal->final_product

Caption: Signaling pathway for an Evans asymmetric aldol reaction.

References

"optimizing coupling conditions for 3-Amino-3-(4-methylphenyl)propanoic acid in peptide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Coupling Conditions for 3-Amino-3-(4-methylphenyl)propanoic acid

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incorporation of this compound, a sterically hindered β-amino acid, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to couple?

Incorporating this amino acid presents challenges primarily due to two factors:

  • Steric Hindrance: The bulky 4-methylphenyl group attached to the β-carbon physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, which can slow down or prevent the reaction.[1]

  • Peptide Aggregation: Sequences containing hydrophobic and bulky residues like this one are prone to aggregation on the solid support.[1] This can lead to the formation of secondary structures that bury the reactive sites, resulting in incomplete deprotection and coupling steps.[1][2]

Q2: Which coupling reagents are most effective for this hindered β-amino acid?

For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[1][3] More potent, onium salt-based reagents are highly recommended.[1]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective because they form highly reactive OAt or OBt active esters.[1] HATU is frequently considered the superior choice for many difficult couplings due to its high reactivity.[1][4] COMU is a newer-generation uronium salt that incorporates the Oxyma Pure additive, offering high efficiency and improved safety profile (less explosive potential than HOBt/HOAt-based reagents).[1][4][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are excellent alternatives.[1][4] They are generally associated with lower levels of racemization compared to some uronium salts and are very effective for hindered systems.[1] PyAOP, the HOAt-analog of PyBOP, provides remarkably fast coupling rates.[4][5]

Q3: What are the best practices for solvents, bases, and additives?

  • Solvents: While DMF is the standard solvent for SPPS, for sequences prone to aggregation, switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be beneficial.[1]

  • Bases: N,N-Diisopropylethylamine (DIPEA) is widely used, but it can promote racemization, especially with prolonged reaction times.[1][4] For sensitive couplings, using a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-collidine is recommended to suppress this side reaction.[1][6]

  • Additives: When using a carbodiimide like DIC, the addition of a nucleophilic additive is crucial. Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) and 1-hydroxy-7-azabenzotriazole (HOAt) are superior to the traditional 1-hydroxybenzotriazole (HOBt) for accelerating the coupling and minimizing racemization.[1][7][8][9]

Q4: How can I monitor the reaction to ensure complete coupling?

A qualitative colorimetric test should be performed after the coupling step to check for the presence of unreacted primary amines.[1][2] The most common methods are:

  • Ninhydrin (Kaiser) Test: Reacts with primary amines to produce an intense blue color. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Bromophenol Blue (BPB) Test: A blue color on the beads indicates the presence of free amines (incomplete coupling), while yellow/green beads signify a complete reaction.

If the test is positive, indicating an incomplete reaction, a second coupling (a "double couple") should be performed.[1][2]

Troubleshooting Guide

This section addresses common problems encountered when coupling this compound.

Problem 1: Low or No Coupling Yield (Positive Ninhydrin/BPB Test)

Possible Cause Recommended Solution Citation
Inefficient Coupling Reagent Switch to a more potent onium-salt reagent such as HATU, HCTU, or COMU.[1][2]
Steric Hindrance 1. Double Couple: Perform the coupling step a second time with fresh reagents. 2. Extend Time: Increase the coupling reaction time (e.g., from 1-2 hours to 4-24 hours). 3. Increase Temperature: Use microwave-assisted synthesis to overcome the activation energy barrier.[1][2][10][11]
Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP or a DMF/DCM mixture. 2. Incorporate Disrupting Elements: If the sequence allows, strategically place pseudoproline dipeptides or Dmb/Hmb protected amino acids every 5-6 residues to disrupt secondary structure formation.[1]
Incomplete N-terminus Deprotection 1. Extend Deprotection: Increase the piperidine treatment time. 2. Verify Deprotection: Ensure a positive ninhydrin test before the coupling step to confirm the presence of a free amine.[2]
Low Reagent Concentration Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) to improve reaction kinetics.[2][10]

Problem 2: Racemization Detected in the Final Peptide

Possible Cause Recommended Solution Citation
Use of a Strong Base Replace DIPEA with a weaker base like N-Methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine.[1][6]
Over-activation of Amino Acid Reduce the pre-activation time before adding the activated amino acid solution to the resin.[1]
Suboptimal Reagent/Additive 1. Use Suppressing Additives: Ensure the use of HOAt or Oxyma Pure instead of HOBt, as they are superior in suppressing racemization. 2. Switch Reagent Type: Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are often associated with lower racemization levels.[1][4]

Problem 3: Guanidinylation Side Product Formation

Possible Cause Recommended Solution Citation
Reaction of Uronium Salt with N-terminus Uronium/aminium reagents (like HATU/HBTU) can react with the unprotected N-terminal amine to form an irreversible guanidinium cap.To avoid this, pre-activate the carboxylic acid of the amino acid with the coupling reagent for 1-5 minutes before adding the mixture to the deprotected peptide-resin.
Data & Reagent Comparison

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

ReagentClassTypical Equivalents (AA:Reagent:Base)Key Advantages & Notes
HATU Uronium/Aminium Salt1 : 0.95 : 2Considered a gold standard for difficult couplings; very high reactivity. Can cause guanidinylation if not pre-activated.[1][4]
HCTU Uronium/Aminium Salt1 : 0.95 : 2Highly effective and often more cost-effective than HATU. Based on 6-Cl-HOBt.[2][5]
COMU Uronium Salt1 : 0.95 : 1-2High efficiency comparable to HATU but with a better safety profile (non-explosive Oxyma base).[1][4][5] Soluble in a wide range of solvents.[5]
PyAOP Phosphonium Salt1 : 0.95 : 2HOAt-based phosphonium salt with very fast coupling rates and reduced risk of guanidinylation side reactions.[1][4][5]
DIC / Oxyma Pure Carbodiimide / Additive1 : 1 : 1 (DIC:Oxyma)A robust and cost-effective combination. Oxyma Pure is highly effective at increasing reaction rates and suppressing racemization.[1][7][8][9]
Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale on a pre-swollen Fmoc-deprotected peptide-resin.

Materials:

  • Fmoc-3-Amino-3-(4-methylphenyl)propanoic acid (4-5 equivalents; 0.4-0.5 mmol)

  • HATU (3.8-4.8 equivalents; 0.38-0.48 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8-10 equivalents; 0.8-1.0 mmol)

  • Anhydrous DMF

Procedure:

  • Amino Acid Preparation: In a clean, dry vial, dissolve Fmoc-3-Amino-3-(4-methylphenyl)propanoic acid and HATU in anhydrous DMF (e.g., 2 mL).

  • Pre-activation: Add the base (DIPEA or NMM) to the amino acid solution and vortex briefly (1-2 minutes).[1] This step forms the highly reactive OAt-ester.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended up to 24 hours.[1]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[1]

  • Confirmation: Perform a ninhydrin (Kaiser) test on a small sample of beads.[1][2]

    • Negative (Yellow/Colorless Beads): The coupling is complete. Proceed to the next deprotection step.

    • Positive (Blue Beads): The coupling is incomplete. Repeat steps 1-5 (this is a "double coupling").[2]

Visualizations

experimental_workflow General Workflow for Coupling Hindered Amino Acids start Start: Swollen, Deprotected Peptide-Resin prepare Prepare Solution: 1. Dissolve AA + HATU in DMF 2. Add Base (DIPEA/NMM) start->prepare Ready for coupling activate Pre-activate (1-2 min) prepare->activate couple Add to Resin & Couple (2-24h) activate->couple wash Wash Resin (3-5x DMF) couple->wash test Ninhydrin Test wash->test complete Coupling Complete: Proceed to next cycle test->complete Negative recouple Incomplete: Perform Double Couple test->recouple Positive recouple->couple Repeat Coupling

Caption: A typical experimental workflow for the coupling of a hindered amino acid using HATU activation.

troubleshooting_tree Troubleshooting Decision Tree for Low Coupling Yield problem Problem: Positive Ninhydrin Test (Low Yield) cause1 Is this the first time coupling this residue? problem->cause1 cause2 Is the sequence hydrophobic/aggregation-prone? problem->cause2 cause3 Are you using a standard reagent (e.g., DIC)? problem->cause3 solution1a Action: Perform a Double Couple cause1->solution1a Yes solution1b Action: Extend Coupling Time (4-24h) cause1->solution1b Yes solution2 Action: Switch solvent from DMF to NMP cause2->solution2 Yes solution3 Action: Switch to a potent reagent (HATU, HCTU, COMU) cause3->solution3 Yes retest Re-test Coupling solution1a->retest solution1b->retest solution2->retest solution3->retest

Caption: A decision tree to guide troubleshooting efforts when encountering low coupling efficiency.

References

"challenges in the chiral separation of 3-Amino-3-(4-methylphenyl)propanoic acid enantiomers"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of 3-Amino-3-(4-methylphenyl)propanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this specific chiral separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) for separating β-amino acid enantiomers like this compound?

A1: The most successful CSPs for underivatized amino acids, including β-amino acids, are typically macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) and crown ether-based phases.[1][2] Polysaccharide-based CSPs (cellulose or amylose derivatives) can also be effective, particularly if the amino acid is derivatized.[3][4] For underivatized amino acids, macrocyclic glycopeptide phases like CHIROBIOTIC T are often a primary choice due to their ability to handle polar, ionic compounds in aqueous-organic mobile phases.[2][5]

Q2: Why am I not seeing any separation (co-elution) of my enantiomers?

A2: Co-elution is a common issue that can stem from several factors:

  • Incorrect CSP: The chiral selector on your column may not have the necessary stereospecific interactions with your analyte. Ensure you are using a column known to be effective for amino acids.[4][5]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity. The type of organic modifier, its concentration, and the presence and concentration of acidic or basic additives can dramatically impact resolution.[3]

  • Derivatization Required: Some CSPs, particularly polysaccharide-based ones, may require derivatization of the amino acid's functional groups (amino or carboxyl) to achieve separation.[2] Direct analysis is preferred but not always possible on every phase.[2]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape can be caused by several factors:

  • Secondary Interactions: The analyte may be having undesirable ionic interactions with the silica support of the CSP. Adding a competitor to the mobile phase, such as a small amount of an acid (formic acid, acetic acid) or a base (diethylamine), can suppress these interactions.[3][6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try reducing the injection volume or the sample concentration.[3]

  • Column Contamination: The column may be fouled with strongly retained impurities from previous injections. Flushing the column with a strong solvent (as recommended by the manufacturer) can resolve this.[7]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection. Ideally, dissolve the sample in the mobile phase itself.[7]

Q4: Can temperature affect my chiral separation?

A4: Yes, temperature is a critical parameter. Chiral separations are often sensitive to temperature changes. Lowering the temperature generally improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, although it will also increase retention time and pressure.[3] It is crucial to use a column thermostat for consistent and reproducible results.

Troubleshooting Guides

Problem: Poor or No Resolution (Resolution, Rs < 1.2)

This is the most frequent challenge in chiral method development. The following logical workflow can help diagnose and solve the issue.

G start Start: Poor Resolution (Rs < 1.2) check_csp Is the CSP appropriate? (e.g., Macrocyclic Glycopeptide, Crown Ether) start->check_csp change_csp Action: Switch to a more suitable CSP (e.g., CHIROBIOTIC T, CROWNPAK) check_csp->change_csp No check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes change_csp->check_mp adjust_modifier Action: Vary Organic Modifier % (e.g., Methanol, Acetonitrile) check_mp->adjust_modifier No check_temp Is Temperature controlled? check_mp->check_temp Yes add_additive Action: Introduce/Vary Additive (e.g., 0.1% Formic Acid) adjust_modifier->add_additive add_additive->check_temp adjust_temp Action: Decrease Temperature (e.g., from 25°C to 15°C) check_temp->adjust_temp No check_flow Is Flow Rate optimized? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Action: Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) check_flow->adjust_flow No end_good Success: Good Resolution (Rs >= 1.5) check_flow->end_good Yes, Rs >= 1.5 end_bad Problem Persists: Consider Derivatization or Advanced Techniques (SFC, 2D-LC) check_flow->end_bad Yes, Rs < 1.5 adjust_flow->end_good Check Rs adjust_flow->end_bad Check Rs

Caption: Troubleshooting workflow for poor peak resolution.

Quantitative Data Summary

The following tables summarize typical starting conditions and expected results for the chiral separation of β-amino acids on a common macrocyclic glycopeptide column. These are illustrative and require optimization.

Table 1: HPLC Method Parameters

ParameterCondition 1Condition 2Condition 3
Column CHIROBIOTIC T, 250x4.6mm, 5µmCHIROBIOTIC T, 250x4.6mm, 5µmCHIROBIOTIC T, 250x4.6mm, 5µm
Mobile Phase 80:20 Methanol / Water + 0.1% Formic Acid90:10 Methanol / Water + 0.1% Formic Acid80:20 Acetonitrile / Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C15°C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Injection Vol. 5 µL5 µL5 µL

Table 2: Illustrative Chromatographic Results

ConditionRetention Time 1 (tR1, min)Retention Time 2 (tR2, min)Selectivity (α)Resolution (Rs)
Condition 1 8.119.521.211.45
Condition 2 6.547.351.151.10
Condition 3 10.2512.811.281.95

Note: Data is representative for a typical β-amino acid and serves as a starting point for method development.

Detailed Experimental Protocol

This section provides a detailed methodology for a typical analytical HPLC experiment for the chiral separation of this compound enantiomers.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation Stage hplc HPLC Analysis Stage data Data Analysis Stage mp_prep Mobile Phase Prep: Mix 800mL ACN, 200mL H2O, 1mL Formic Acid. Degas. equilibration System Equilibration: Equilibrate column with mobile phase at 0.8 mL/min for 30 min. mp_prep->equilibration sample_prep Sample Prep: Dissolve 1mg of racemate in 10mL mobile phase. injection Injection: Inject 5 µL of prepared sample. sample_prep->injection equilibration->injection run Chromatographic Run: Acquire data for 20 minutes. injection->run integration Peak Integration: Integrate peaks for both enantiomers. run->integration calculation Calculate Parameters: Determine tR, α, and Rs. integration->calculation report Reporting: Generate final report with chromatogram and results table. calculation->report

Caption: Standard experimental workflow for chiral HPLC analysis.

Methodology
  • Mobile Phase Preparation (Condition 3):

    • Precisely measure 800 mL of HPLC-grade acetonitrile and 200 mL of ultrapure water.

    • Add 1.0 mL of formic acid to the mixture.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of racemic this compound.

    • Dissolve the sample in 10.0 mL of the prepared mobile phase to create a 100 µg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Execution:

    • Column: Install a CHIROBIOTIC T column (250 x 4.6 mm, 5 µm).

    • Column Temperature: Set the column oven to 15°C.

    • Flow Rate: Set the pump to a flow rate of 0.8 mL/min.

    • Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Injection: Inject 5 µL of the prepared sample onto the column.

    • Detection: Monitor the eluent at a wavelength of 220 nm.

    • Run Time: Acquire data for a total of 20-25 minutes to ensure both enantiomers have fully eluted.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention factors (k), selectivity (α = k2/k1), and resolution (Rs) using the chromatography software's standard formulas.

    • Assess the enantiomeric excess (% ee) if required.

References

"preventing racemization during the activation of 3-Amino-3-(4-methylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of 3-Amino-3-(4-methylphenyl)propanoic acid for subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as (R)- or (S)-3-Amino-3-(4-methylphenyl)propanoic acid, converts into an equal mixture of both enantiomers (a racemate). This is a significant issue in drug development because different enantiomers can have distinct biological activities, with one being therapeutic and the other inactive or even harmful.[1] Maintaining the stereochemical integrity of your molecule is therefore critical.

Q2: What is the primary mechanism of racemization for this compound during activation?

A2: The primary mechanism of racemization for amino acids during activation involves the formation of a planar intermediate.[2][3] For β-amino acids like this compound, the most likely pathway is through direct deprotonation at the α-carbon (the carbon adjacent to the carbonyl group) by a base after the carboxylic acid has been activated. This forms a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of the original stereochemistry.

Q3: Are β-amino acids like this compound more or less susceptible to racemization compared to α-amino acids?

A3: Generally, β-amino acids are considered to be less prone to racemization than α-amino acids under standard peptide coupling conditions. This is because the formation of a strained four-membered ring intermediate, analogous to the oxazolone (azlactone) intermediate in α-amino acids, is less favorable. However, racemization can still occur, especially under harsh conditions or with inappropriate reagents.[3]

Q4: Which factors have the most significant impact on racemization during the activation of this compound?

A4: The key factors influencing racemization are:

  • The choice of coupling reagent: Some reagents are inherently more likely to cause racemization than others.[1]

  • The type and amount of base used: Stronger bases and excess base can significantly increase the rate of racemization.[2][4]

  • The activation time: Longer activation times before the addition of the amine nucleophile can lead to increased racemization.

  • The reaction temperature: Higher temperatures generally accelerate the rate of racemization.[5]

  • The solvent: The polarity of the solvent can influence the reaction pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant racemization detected in the final product. Use of a highly activating coupling reagent without racemization-suppressing additives.Switch to a coupling reagent known for low racemization, such as a carbodiimide (DCC, DIC) in combination with an additive like HOBt, HOAt, or Oxyma.[2][5] Consider using phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salt-based reagents, which are also known to suppress racemization.[6][7]
Use of a strong or sterically unhindered base.Replace strong bases like triethylamine (TEA) or diisopropylethylamine (DIEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][4] Use the minimum necessary amount of base.
Prolonged pre-activation of the carboxylic acid.Minimize the time between the activation of the carboxylic acid and the addition of the amine component. Ideally, the activated species should be generated in situ.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow.[5]
Low yield of the desired coupled product. Incomplete activation of the carboxylic acid.Ensure that the coupling reagent is of high quality and used in the correct stoichiometry. Consider a more potent activating agent if racemization is not an issue, or increase the reaction time or temperature cautiously while monitoring for racemization.
Side reactions consuming the activated species.The use of additives like HOBt or HOAt can not only suppress racemization but also improve coupling efficiency by forming a more stable and reactive activated ester.[5]

Data Presentation: Comparison of Common Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents regarding their effectiveness in preventing racemization.

Coupling Reagent Class Examples Racemization Potential Coupling Efficiency Notes
Carbodiimides DCC, DIC, EDCModerate to High (without additives)GoodThe use of additives like HOBt, HOAt, or Oxyma is crucial to suppress racemization.[7] DIC is often preferred in solid-phase synthesis due to the solubility of its urea byproduct.[7]
Phosphonium Salts PyBOP, PyAOPLowVery GoodGenerally considered safe in terms of racemization.[6]
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTULow to Very LowExcellentHATU and HCTU, being based on HOAt and 6-Cl-HOBt respectively, are particularly effective at minimizing racemization.[7]
Newer Reagents COMUVery LowExcellentOften cited as having a lower risk of racemization and high efficiency.[7]

Experimental Protocols

General Protocol for the Activation and Coupling of N-Protected this compound with Minimal Racemization

This protocol provides a general guideline. Optimal conditions may vary depending on the specific amine component and other reaction parameters.

Materials:

  • N-protected this compound

  • Amine component (as a free base or salt)

  • Coupling reagent (e.g., DIC)

  • Racemization suppressing additive (e.g., HOBt or Oxyma)

  • Base (e.g., NMM), if the amine component is a salt

  • Anhydrous solvent (e.g., DMF or DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the N-protected this compound (1 equivalent) and the racemization-suppressing additive (1-1.2 equivalents) in the anhydrous solvent.

  • Add the amine component (1-1.1 equivalents). If the amine is provided as a salt (e.g., hydrochloride), add 1 equivalent of a suitable base like NMM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., DIC, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture according to standard procedures to isolate the coupled product. This may involve filtration to remove any urea byproduct (in the case of DCC/DIC), followed by aqueous extraction and chromatography.

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Reaction Activated_Acid Activated Carboxylic Acid (e.g., O-acylisourea) Enolate Planar Enolate Intermediate Activated_Acid->Enolate + Base - H⁺ (slow) Peptide Desired Chiral Product Activated_Acid->Peptide + Amine (fast) Racemic_Product Racemic Product Enolate->Racemic_Product + H⁺ Chiral_Acid Chiral this compound Chiral_Acid->Activated_Acid + Coupling Reagent

Caption: General mechanism of racemization via enolate formation.

Experimental Workflow for Minimizing Racemization

experimental_workflow Start Start Dissolve Dissolve N-protected amino acid, additive (HOBt/Oxyma), and amine in anhydrous solvent Start->Dissolve Cool Cool reaction mixture to 0°C Dissolve->Cool Add_Coupling_Reagent Add coupling reagent (e.g., DIC) dropwise Cool->Add_Coupling_Reagent React Allow to warm to RT and stir Add_Coupling_Reagent->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Decision Reaction Complete? Monitor->Decision Workup Workup and purify product End End Workup->End Decision->React No Decision->Workup Yes

Caption: Recommended workflow for coupling with minimal racemization.

References

"improving the solubility of 3-Amino-3-(4-methylphenyl)propanoic acid for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 3-Amino-3-(4-methylphenyl)propanoic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a β-amino acid derivative. Its structure contains both a hydrophilic amino acid backbone and a lipophilic 4-methylphenyl group. This dual nature can lead to poor aqueous solubility, which is a significant challenge for in vitro and in vivo biological assays that require the compound to be in a dissolved state to ensure accurate and reproducible results.[1][2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.[]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the compound's properties is the first step in developing a solubilization strategy. While extensive experimental data for this specific molecule is limited, we can compile its known and predicted properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[4][5]
Molecular Weight 179.22 g/mol [6]
Physical Form Solid[5]
Melting Point 226 - 228 °C[5]
Structure Amphoteric (contains acidic -COOH and basic -NH₂ groups)General Chemical Knowledge
Predicted Solubility Likely poor in neutral water due to the nonpolar methylphenyl group.General Chemical Knowledge

Q3: What is the first thing I should try when dissolving this compound for a biological assay?

A3: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose as it can dissolve a wide range of polar and non-polar compounds and is miscible with water.[7] However, always check the tolerance of your specific assay system to the final concentration of the organic solvent.

Troubleshooting Guide: Solubility Issues

Q4: My compound will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What should I do next?

A4: Since this compound is an amphoteric molecule, its solubility is highly dependent on pH.[8][9] The molecule has a basic amino group and an acidic carboxylic acid group, meaning it will be least soluble at its isoelectric point (pI) and more soluble at pH values above or below the pI where it carries a net charge.

Recommended Action: Perform a pH-solubility profile.

  • Prepare small aliquots of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add a small, known amount of the solid compound to each buffer.

  • Agitate the samples (vortex, sonicate) and allow them to equilibrate.

  • Visually inspect for dissolution or measure the concentration of the dissolved compound in the supernatant. Weakly acidic drugs are generally more soluble at a pH higher than their pKa, while weakly basic drugs are more soluble at a pH lower than their pKa.[10]

dot

Caption: A workflow for troubleshooting solubility issues.

Q5: Adjusting the pH helped, but I still see some precipitation, or the required pH is not compatible with my assay. What is the next option?

A5: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[11] Co-solvents are water-miscible organic solvents that can increase solubility by reducing the polarity of the aqueous environment.[2][12]

Recommended Action: Screen a panel of biocompatible co-solvents.

  • Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Add small volumes of this stock solution to your aqueous buffer to reach the final desired concentration. Ensure the final co-solvent concentration is low (typically <1%, ideally <0.1%) to avoid impacting the biological assay.

  • Observe for any precipitation immediately and after a period of incubation.

Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration in AssayNotes
Dimethyl sulfoxide (DMSO) < 0.5% (v/v)Widely used, but can be toxic to some cells at higher concentrations.[7]
Ethanol < 1% (v/v)Effective for many nonpolar compounds; can cause protein denaturation.[]
Polyethylene Glycol 400 (PEG 400) 1-5% (v/v)Low toxicity, often used in parenteral formulations.[][11]
Propylene Glycol (PG) 1-10% (v/v)Common vehicle for oral and parenteral drugs.[11]

Q6: I have tried pH adjustment and co-solvents, but my compound's solubility is still insufficient for the required assay concentration. Are there more advanced methods?

A6: Yes, complexation with cyclodextrins is a powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that has significantly greater aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high water solubility and low toxicity.[16]

Recommended Action: Test for solubility enhancement with a cyclodextrin.

  • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v).

  • Add an excess of your solid compound to this solution.

  • Stir or shake the mixture for 24-48 hours to allow complex formation.

  • Filter or centrifuge the solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant. A significant increase compared to the solubility in buffer alone indicates successful complexation.

dot

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which is the first step in most solubilization procedures.

  • Materials:

    • This compound (MW: 179.22 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Vortex mixer and/or sonicator

    • Appropriate volumetric flask or microcentrifuge tube

  • Procedure:

    • Calculate the required mass: To make 1 mL of a 50 mM stock solution, you need: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) Mass (mg) = 50 mmol/L × 0.001 L × 179.22 g/mol × 1000 mg/g = 8.96 mg

    • Weigh the compound: Accurately weigh out 8.96 mg of the compound and place it into a suitable vial.

    • Add solvent: Add approximately 800 µL of DMSO to the vial.

    • Dissolve: Vortex the mixture vigorously. If the solid does not dissolve completely, use a sonicator bath for 5-10 minutes.

    • Adjust to final volume: Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

    • Store: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

dot

StockSolutionWorkflow calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Compound Accurately calc->weigh add_solvent 3. Add Solvent (e.g., ~80% of final volume) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve final_vol 5. Adjust to Final Volume (QS with solvent) dissolve->final_vol store 6. Aliquot & Store (-20°C or -80°C) final_vol->store

Caption: Workflow for preparing a stock solution.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to quickly assess the apparent solubility of your compound under different conditions (e.g., different buffers, pH, or co-solvent concentrations).[17]

  • Materials:

    • Compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffers of interest

    • 96-well clear bottom microplate

    • Plate reader with nephelometry (light scattering) capability

  • Procedure:

    • Prepare plate: Add 198 µL of your desired aqueous buffer to the wells of a 96-well plate.

    • Add compound: Add 2 µL of your 10 mM compound stock solution to the first row of wells. This creates a starting concentration of 100 µM with 1% DMSO. Mix well.

    • Serial Dilution: Perform a serial dilution (e.g., 1:2 or 1:3) down the columns of the plate by transferring an aliquot from one well to the next and mixing.

    • Equilibration: Incubate the plate at room temperature for 1-2 hours.

    • Measurement: Read the plate on a nephelometer. The instrument measures the scattering of light caused by insoluble particles (precipitate).

    • Analysis: The concentration at which the light scattering signal begins to rise significantly above the background is the kinetic solubility limit under those conditions.

References

"addressing steric hindrance from the 4-methylphenyl group in peptide coupling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with peptide coupling reactions, specifically addressing steric hindrance from the 4-methylphenyl group.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

Question: We are experiencing very low to no yield when coupling an amino acid containing a 4-methylphenyl group. What are the likely causes and how can we resolve this?

Answer:

Low coupling yields in the presence of a bulky 4-methylphenyl group are primarily due to significant steric hindrance, which obstructs the approach of the activated carboxylic acid to the amine.[1] Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Insufficiently Reactive Coupling Reagent Standard carbodiimide reagents like DCC and EDC are often ineffective for sterically demanding couplings.[1][2] Solution: Switch to a more potent onium-salt-based reagent such as HATU, HBTU, HCTU, or COMU .[1][3][4] These reagents form highly reactive active esters capable of overcoming the steric barrier.[1] For extremely hindered systems, phosphonium salts like PyBOP and PyAOP are also excellent choices.[3][5]
Steric Hindrance from the 4-Methylphenyl Group The bulky nature of the 4-methylphenyl group physically blocks the reactive centers.[1] Solutions: 1. Increase Reaction Time: Allow the coupling to proceed for a longer duration, from the standard 1-2 hours up to 24 hours, to enable the sterically hindered reaction to reach completion.[2][3] 2. Increase Reaction Temperature: Gentle heating (40-60°C) or the use of microwave-assisted peptide synthesis (MA-SPPS) can provide the necessary activation energy to overcome the steric barrier.[2][3] MA-SPPS is particularly effective for driving difficult couplings to completion rapidly.[2][6]
Peptide Aggregation on Solid Support Hydrophobic sequences, especially those containing bulky aromatic groups like 4-methylphenyl, can aggregate on the resin, leading to incomplete reactions.[1] Solutions: 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP), which has superior solvating properties.[2][7] A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial.[2][7] 2. Incorporate Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation and improving solvation and coupling efficiency.[1][8]
Incomplete N-terminus Deprotection Residual protecting groups (e.g., Fmoc or Boc) on the N-terminus will prevent the coupling reaction. Solution: Ensure the complete removal of the N-terminal protecting group before initiating the coupling step. This can be verified using a qualitative test like the ninhydrin test.[1][5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective when dealing with the steric hindrance from a 4-methylphenyl group?

For sterically hindered amino acids, including those with a 4-methylphenyl group, onium-salt-based reagents are highly recommended.[1] Uronium/aminium salts like HATU, HBTU, and HCTU are very effective.[1][4] HATU is often considered the gold standard for many difficult couplings due to the formation of a highly reactive OAt active ester.[1][3] COMU is a newer generation reagent with comparable efficiency to HATU but with an improved safety profile.[3][5] Phosphonium salts such as PyBOP and PyAOP are also excellent choices and may offer advantages in reducing racemization.[3][9]

Q2: How can I minimize racemization during the coupling of an amino acid with a 4-methylphenyl group?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, especially with sterically hindered residues.[1] To minimize it:

  • Choose the Right Coupling Reagent/Additive: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[1][9]

  • Select an Appropriate Base: Use a weaker, less hindered base like N-methylmorpholine (NMM) or collidine instead of a stronger base like N,N-diisopropylethylamine (DIPEA).[1]

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] If heating is necessary to overcome steric hindrance, optimize for the shortest time required.[1]

Q3: Can microwave-assisted synthesis help with couplings involving the 4-methylphenyl group?

Yes, microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for overcoming the challenges associated with sterically hindered residues.[6] The rapid and efficient heating provided by microwaves can significantly increase the reaction rate, driving difficult couplings to completion in a much shorter time and often with higher purity.[2][3][6]

Q4: What is a "double coupling" strategy, and should I use it for a 4-methylphenyl-containing residue?

Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents after the first coupling is complete.[10] This strategy is often employed for difficult couplings to ensure the reaction goes to completion.[10] For a particularly challenging residue like one containing a 4-methylphenyl group, performing a double coupling is a recommended strategy to maximize the yield and minimize the presence of deletion sequences in the final product.[1][10]

Quantitative Data Summary

The selection of a coupling reagent is critical for success. The following table summarizes the relative performance of reagents commonly used for difficult couplings.

Reagent ClassExamplesRelative Performance for Hindered CouplingsKey Features & Potential Side Reactions
Uronium/Aminium HATU, HCTUVery HighHATU is often considered the gold standard for difficult couplings.[3] A potential side reaction is the guanidinylation of the N-terminus if excess reagent is used.[3][5]
Oxyma-Based Uronium COMUVery HighOffers coupling efficiencies comparable to HATU with a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[3][5]
Phosphonium PyBOP, PyAOPHighDoes not cause guanidinylation side reactions.[3] PyAOP is generally more reactive than PyBOP.[3] Good choice for hindered N-methyl amino acids.[3]
Carbodiimide DIC, DCCModerateGenerally insufficient for highly hindered couplings alone. Must be used with an additive like OxymaPure.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a 4-Methylphenyl-Containing Amino Acid using HATU

This protocol outlines a general procedure for coupling a sterically hindered amino acid on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[3]

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[3]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF again (3x) to remove all residual piperidine.[3]

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid containing the 4-methylphenyl group (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[3]

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[9]

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[3]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[3]

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[2][3]

  • Washing and Monitoring:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[3]

    • Perform a qualitative test (e.g., ninhydrin test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[1][5] If the test is positive (blue color), a second coupling (double coupling) is recommended.[1]

Protocol 2: Microwave-Assisted Double Coupling

This protocol is for particularly challenging couplings where thermal energy is required.

  • Resin Preparation and Deprotection:

    • Swell the resin in a microwave-compatible reaction vessel.

    • Perform Fmoc-deprotection using a microwave peptide synthesizer (e.g., 3-5 minutes at 75°C with 20% piperidine in DMF).[1] Wash the resin thoroughly.

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Perform the coupling in the microwave synthesizer (e.g., 5-10 minutes at 75°C).

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of activated amino acid to ensure the reaction goes to completion.[2]

  • Final Washing:

    • After the second coupling, wash the resin thoroughly with DMF to remove all residual reagents.

Visualizations

Troubleshooting_Steric_Hindrance start Low or No Coupling Yield with 4-Methylphenyl Group check_reagent Is the coupling reagent potent enough? start->check_reagent upgrade_reagent Switch to a potent onium-salt reagent (e.g., HATU, HCTU, COMU, PyAOP) check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes upgrade_reagent->check_conditions optimize_conditions Increase reaction time (2-24h) and/or temperature (40-60°C or Microwave) check_conditions->optimize_conditions No check_aggregation Is peptide aggregation a possibility? check_conditions->check_aggregation Yes double_couple Perform a double coupling optimize_conditions->double_couple change_solvent Change solvent to NMP or a DCM/DMF/NMP mixture check_aggregation->change_solvent Yes success Successful Coupling check_aggregation->success No, conditions fully optimized change_solvent->success double_couple->check_aggregation Experimental_Workflow resin_prep 1. Resin Swelling & Deprotection activation 2. Amino Acid Pre-activation (Fmoc-AA, HATU, DIPEA in DMF) resin_prep->activation coupling 3. Coupling Reaction (Add activated mix to resin) activation->coupling monitoring 4. Monitor Reaction (e.g., Ninhydrin Test) coupling->monitoring wash 5. Wash Resin (DMF) monitoring->wash Test Result? monitoring:s->wash:n Negative (Yellow) incomplete Incomplete complete Complete double_couple Repeat Steps 2 & 3 (Double Coupling) monitoring:s->double_couple:n Positive (Blue) next_cycle Proceed to next cycle wash->next_cycle double_couple:s->coupling:n

References

"byproduct identification and removal in 3-Amino-3-(4-methylphenyl)propanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-methylphenyl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Rodionov reaction?

A1: The primary byproduct of concern is 4-methylcinnamic acid . This arises from a competing Knoevenagel condensation reaction followed by decarboxylation. Other potential impurities include unreacted starting materials such as 4-methylbenzaldehyde and malonic acid .

Q2: How can I identify the presence of these byproducts in my crude product?

A2: Several analytical techniques can be employed for byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and its byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid) can effectively resolve this compound from 4-methylcinnamic acid and unreacted 4-methylbenzaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the presence of byproducts. Key distinguishing signals include the vinyl protons of 4-methylcinnamic acid and the aldehydic proton of 4-methylbenzaldehyde.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis of the reaction mixture to assess the presence of different components.

Q3: What strategies can be employed to minimize the formation of 4-methylcinnamic acid?

A3: Minimizing the formation of 4-methylcinnamic acid involves optimizing the reaction conditions of the Rodionov synthesis. Key parameters to consider include:

  • Reaction Temperature: Lowering the reaction temperature may favor the desired Michael addition over the competing condensation reaction.

  • Reaction Time: Prolonged reaction times at elevated temperatures can lead to increased formation of the cinnamic acid byproduct.

  • Stoichiometry of Reactants: Careful control of the molar ratios of 4-methylbenzaldehyde, malonic acid, and the ammonia source can influence the product distribution.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Systematically vary the reaction temperature (e.g., in 10°C increments) to find the optimal balance between reaction rate and byproduct formation.
Incorrect Stoichiometry Ensure accurate measurement of all reactants. Experiment with slight excesses of malonic acid and the ammonia source.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Extend the reaction time if starting materials are still present.
Product Loss During Workup Optimize the extraction and isolation procedures to minimize loss of the desired product. Ensure the pH is carefully adjusted during precipitation.
Issue 2: Poor Purity of the Crude Product (High Levels of 4-methylcinnamic acid)
Potential Cause Troubleshooting Step
High Reaction Temperature As with low yield, high temperatures often favor the formation of the cinnamic acid byproduct. Attempt the reaction at a lower temperature.
Extended Reaction Time Minimize the reaction time once the formation of the desired product has plateaued (as determined by in-process monitoring).
Inefficient Purification Employ the recommended recrystallization or chromatographic purification protocols detailed below.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a general HPLC method for the separation and quantification of this compound and its common byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the crude product in the initial mobile phase composition.

Expected Retention Times (Relative):

Compound Relative Retention Time
Malonic AcidVery Early Eluting
This compoundEarly to Mid Eluting
4-MethylbenzaldehydeMid to Late Eluting
4-Methylcinnamic acidLate Eluting
Protocol 2: Recrystallization for Byproduct Removal

This protocol describes a method for the purification of this compound from 4-methylcinnamic acid and other non-polar impurities. The principle relies on the differential solubility of the amino acid and the cinnamic acid derivative in a mixed solvent system.

  • Solvent System: A mixture of a polar solvent in which the desired product is sparingly soluble at room temperature but soluble when hot (e.g., water or ethanol/water mixtures) and a solvent in which the byproduct is more soluble.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., boiling water or a hot ethanol/water mixture).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. The this compound should start to crystallize.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

  • Optimization: The ideal solvent ratio will need to be determined empirically to maximize the recovery of the pure product while leaving the majority of the 4-methylcinnamic acid in the mother liquor.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)

Proton Assignment This compound 4-Methylcinnamic acid 4-Methylbenzaldehyde
Aromatic Protons~7.2-7.4 (m, 4H)~7.5-7.7 (d, 2H), ~7.2-7.3 (d, 2H)~7.8 (d, 2H), ~7.4 (d, 2H)
CH-NH₂~4.2-4.4 (t)--
CH₂-COOH~2.7-2.9 (d)--
CH₃~2.3 (s, 3H)~2.4 (s, 3H)~2.4 (s, 3H)
Vinyl Protons-~7.6 (d), ~6.4 (d)-
Aldehyde Proton--~9.9 (s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Byproduct_Formation_Pathway 4-Methylbenzaldehyde 4-Methylbenzaldehyde Intermediate Intermediate 4-Methylbenzaldehyde->Intermediate Malonic Acid Malonic Acid Malonic Acid->Intermediate Ammonia Source Ammonia Source Ammonia Source->Intermediate Rodionov Reaction This compound This compound Intermediate->this compound Michael Addition 4-Methylcinnamic acid 4-Methylcinnamic acid Intermediate->4-Methylcinnamic acid Knoevenagel Condensation

Caption: Synthetic pathways leading to the desired product and major byproduct.

Troubleshooting_Workflow start Crude Product Analysis (HPLC, NMR, TLC) purity_check Purity Acceptable? start->purity_check yield_check Yield Acceptable? purity_check->yield_check Yes purification Purification (Recrystallization or Chromatography) purity_check->purification No optimization Optimize Reaction Conditions (Temp, Time, Stoichiometry) yield_check->optimization No end_product Pure Product yield_check->end_product Yes reanalyze Re-analyze Product purification->reanalyze optimization->start reanalyze->purity_check

Caption: Logical workflow for troubleshooting synthesis and purification.

"refining purification protocols for high-purity 3-Amino-3-(4-methylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity 3-Amino-3-(4-methylphenyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Crystallization Issues

Problem Potential Cause Suggested Solution
Failure of crystals to form upon cooling The solution is not saturated enough due to excess solvent.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
The cooling process is too rapid, inhibiting crystal formation.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of pure this compound.[1]
Product "oils out" or forms a precipitate instead of crystals The solute is coming out of solution too quickly or at a temperature above its melting point.Reheat the solution until the oil or precipitate redissolves. Add a small amount of additional "good" solvent to increase the total volume and then cool the solution more slowly.[1]
High levels of impurities are present.Consider a preliminary purification step, such as column chromatography, before crystallization. A charcoal treatment during recrystallization might also help remove some impurities.[2]
Low recovery of purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor.Before discarding the mother liquor, test for the presence of a significant amount of dissolved product by evaporating a small sample. If substantial residue remains, consider concentrating the mother liquor and cooling to obtain a second crop of crystals.[2]
The compound is more soluble in the chosen solvent than anticipated.Re-evaluate the solvent system. A different solvent or a solvent/anti-solvent mixture may provide better recovery.
Crystals are colored or appear impure Presence of colored impurities.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Incomplete removal of starting materials or by-products.Ensure the pH of the solution is optimized for the crystallization of the desired amino acid, as its solubility is pH-dependent. Consider an additional washing step of the filtered crystals with a cold, poor solvent to remove soluble impurities.

Purity Issues

Problem Potential Cause Suggested Solution
Low purity detected by HPLC or other analytical methods Co-precipitation of impurities during crystallization.Slow down the crystallization process by using a larger volume of solvent and allowing for gradual cooling.[2] A second recrystallization may be necessary.
Ineffective removal of structurally similar impurities.Optimize the purification method. This may involve trying a different solvent system for crystallization or employing preparative chromatography.
Residual starting materials from the synthesis.The synthesis of a similar compound, 3-Amino-3-(4-hydroxyphenyl)propanoic acid, involves the reaction of 4-Hydroxybenzaldehyde and malonic acid with ammonium acetate.[3] Residual starting materials from a similar synthesis for the target compound could be present. Ensure adequate work-up and washing steps are performed post-reaction and prior to the final purification.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the recrystallization of this compound?

Q2: How can I confirm the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of organic compounds. A reversed-phase HPLC method was developed for a related propanoic acid impurity, which may serve as a starting point for method development.[5] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any impurities. The melting point of the compound can also be a good indicator of purity; pure compounds typically have a sharp melting point range. The reported melting point for (R)-3-Amino-3-(4-methylphenyl)propanoic acid is 236-240 °C (dec.).[6]

Q3: What are the common impurities I should be aware of?

A3: Common impurities can include unreacted starting materials (e.g., 4-methylbenzaldehyde, malonic acid, and an ammonia source if following a Strecker-type synthesis), by-products from the synthesis, and isomers. The specific impurities will depend on the synthetic route used.

Q4: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A4: There are a few possibilities. You may not have added enough solvent; try adding more in small portions.[1] It's also possible the chosen solvent is not appropriate for your compound at that temperature.[1] If most of the solid dissolves but a small amount remains, these could be insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[1]

Experimental Protocols

General Recrystallization Protocol (Adapted from similar compounds)

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen "good" solvent. Heat the mixture to boiling while stirring to dissolve the solid. If using a solvent pair, dissolve the solid in the "good" solvent first.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Dissolve in hot solvent filtration Vacuum Filtration recrystallization->filtration Cool to crystallize washing Crystal Washing filtration->washing Isolate crystals drying Drying washing->drying Wash with cold solvent hplc HPLC Analysis drying->hplc nmr NMR Spectroscopy drying->nmr ms Mass Spectrometry drying->ms final_product High-Purity Product hplc->final_product Purity ≥ 99% nmr->final_product ms->final_product

Caption: Experimental workflow for the purification and quality control of this compound.

troubleshooting_crystallization cluster_no_crystals No Crystals Forming cluster_oiling_out Product Oiling Out cluster_low_yield Low Yield start Crystallization Issue no_crystals No crystals upon cooling? start->no_crystals oiling_out Product oiling out? start->oiling_out low_yield Low yield? start->low_yield cause_saturation Solution not saturated? no_crystals->cause_saturation Check solution_evaporate Evaporate some solvent cause_saturation->solution_evaporate Yes cause_supersaturation Supersaturated? cause_saturation->cause_supersaturation No solution_scratch Scratch flask or add seed crystal cause_supersaturation->solution_scratch Yes cause_cooling Cooled too quickly? oiling_out->cause_cooling Check solution_reheat Reheat, add more solvent, cool slowly cause_cooling->solution_reheat Yes cause_solvent Too much solvent used? low_yield->cause_solvent Check solution_concentrate Concentrate mother liquor cause_solvent->solution_concentrate Yes

Caption: Troubleshooting decision tree for common crystallization problems.

References

Technical Support Center: Overcoming Difficult Couplings with N-methylated 3-Amino-3-(p-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of N-methylated 3-Amino-3-(p-tolyl)propanoic acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated 3-Amino-3-(p-tolyl)propanoic acid so challenging?

A1: The primary difficulty arises from significant steric hindrance. The presence of the methyl group on the amide nitrogen creates a bulky secondary amine.[1][2] This steric bulk, combined with the substitution on the β-carbon, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This hindrance slows down the reaction rate and can lead to incomplete couplings.[1][3]

Q2: What are the common indicators of a failed or difficult coupling reaction with this amino acid?

A2: Common signs of poor coupling efficiency include:

  • Low final peptide yield: The overall yield of your desired peptide is significantly lower than expected.[1]

  • Presence of deletion sequences: Mass spectrometry analysis of the crude product may reveal peptides missing the N-methylated 3-Amino-3-(p-tolyl)propanoic acid residue.[1]

  • Positive Bromophenol Blue test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine. A complete reaction is indicated by a yellow color.[1][4] Note that the standard ninhydrin test is not effective for monitoring couplings onto secondary amines like N-methylated residues.[2][4]

Q3: My standard coupling reagents like HBTU and HCTU are giving poor results. What should I use instead?

A3: For sterically demanding couplings involving N-methylated amino acids, more potent reagents are necessary.[1][2] Standard uronium-based reagents like HBTU and HCTU are often not effective enough.[1][4] It is highly recommended to switch to more powerful coupling reagents.[2]

Q4: How can I minimize the risk of epimerization during the coupling of N-methylated 3-Amino-3-(p-tolyl)propanoic acid?

A4: N-methylated amino acids can be susceptible to epimerization.[5] To minimize this risk, consider the following strategies:

  • Choice of Coupling Reagent: Phosphonium-based reagents like PyAOP and PyBOP are generally associated with lower levels of racemization.[3][5]

  • Additives: The use of additives like HOAt or Oxyma is crucial for suppressing epimerization.[3][5] HOAt is often considered superior to HOBt in this regard.[5]

  • Base Selection: Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of stronger bases.[3][5]

  • Temperature Control: Perform the coupling at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.[5]

  • Minimize Pre-activation Time: Prolonged pre-activation of the carboxylic acid can increase the risk of epimerization.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Inadequate resin swellingEnsure the resin is properly swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[1]
Insufficiently reactive coupling reagentSwitch to a more potent coupling reagent such as HATU, HCTU, COMU, PyAOP, or PyBOP.[1] For exceptionally difficult couplings, consider using PyBroP or generating the amino acid chloride in situ.[1]
Suboptimal reaction temperatureIncrease the reaction temperature. Microwave-assisted peptide synthesis (MW-SPPS) can be highly effective in driving difficult couplings to completion.[1][6]
Deletion Sequences Detected Incomplete coupling reactionPerform a double or even triple coupling to ensure the reaction goes to completion.[2] Monitor the reaction using the Bromophenol Blue test.[1][4]
Epimerization/Racemization Inappropriate coupling reagent/additive combinationUse phosphonium-based reagents like PyBOP or PyAOP with additives such as HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3]
Use of a strong baseEmploy a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[3]
Prolonged reaction at elevated temperaturesIf using heat, optimize for the shortest possible time required to achieve a satisfactory yield.[3]
Peptide Aggregation Hydrophobic nature of the peptide sequenceUse structure-breaking amino acid surrogates like pseudoproline or Dmb dipeptides if the sequence allows.[7]

Quantitative Data Summary

The following table summarizes reported yields for challenging couplings, providing a general indication of the effectiveness of different reagents. Note that yields are highly sequence-dependent and will require optimization for your specific peptide.

Coupling ReagentAdditiveBaseTypical Yield Range for Hindered CouplingsReference
HATU-DIEA70-95%[1][4]
HCTU-DIEA60-85%[1]
COMU-DIEA75-98%[1][8]
PyAOPHOAtDIEA80-97%[1][9]
PyBOPHOAtDIEA75-95%[1][9]
PyBroP-DIEA85-99%[1][10]
In situ Acid Chloride-Collidine/DIEA90-99%[1][11]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of N-methylated 3-Amino-3-(p-tolyl)propanoic acid
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-3-Amino-3-(p-tolyl)propanoic acid (4 equivalents), HATU (4 equivalents), and N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.[4]

  • Pre-activation: Gently mix the activation solution at room temperature for 5 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction temperature can be increased to 50°C, or a microwave synthesizer can be utilized.[1]

  • Monitoring: Take a small sample of the resin, wash it, and perform a Bromophenol Blue test.[1] A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[1]

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[1]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents before proceeding to the next step.

Protocol 2: PyBroP-Mediated Coupling for Highly Hindered Systems
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Solution: Dissolve Fmoc-N-methyl-3-Amino-3-(p-tolyl)propanoic acid (2 equivalents) in dichloromethane (DCM) or DMF and add it to the resin.[4][10]

  • Reagent Addition: Add PyBroP (2 equivalents) to the resin suspension.[4][10]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.[4][10]

  • Base Addition: Add DIEA (6 equivalents) and mix for 1 minute at 0°C, followed by 1 hour at room temperature.[4][10]

  • Monitoring and Washing: Follow steps 6 and 8 from the HATU protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Decision cluster_completion Completion resin_prep Resin Swelling fmoc_deprot Fmoc Deprotection resin_prep->fmoc_deprot activation Amino Acid Activation (e.g., HATU/DIEA) fmoc_deprot->activation coupling Coupling to Resin activation->coupling monitoring Bromophenol Blue Test coupling->monitoring monitoring->coupling Incomplete (Blue/Green) Recouple washing Washing monitoring->washing Complete (Yellow) next_step Proceed to Next Cycle washing->next_step

Caption: Workflow for coupling N-methylated amino acids.

troubleshooting_logic start Low Coupling Yield? reagent Using Standard Reagent (HBTU/HCTU)? start->reagent temp Standard Temperature? reagent->temp No solution1 Switch to Potent Reagent (HATU, PyBOP, etc.) reagent->solution1 Yes recouple Single Coupling Attempted? temp->recouple No solution2 Increase Temperature (50°C or Microwave) temp->solution2 Yes solution3 Perform Double/Triple Coupling recouple->solution3 Yes end Yield Improved recouple->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low coupling yields.

References

"troubleshooting guide for scaling up the synthesis of 3-Amino-3-(4-methylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the scale-up of this important β-amino acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly when transitioning from laboratory to pilot or production scale. The primary synthetic route discussed is the modified Rodionov reaction, a one-pot condensation of 4-methylbenzaldehyde, malonic acid, and an ammonia source like ammonium acetate.[1]

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected upon scale-up. What are the common causes and how can I fix it?

A: Low yields during scale-up are a frequent challenge. Here are the primary factors to investigate:

  • Poor Temperature Control: The Rodionov reaction involves an initial condensation and subsequent decarboxylation, which can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and decomposition of reactants or products.

    • Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a reliable temperature probe and controller. Consider a slower, controlled addition of reagents to manage the exotherm.

  • Inefficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized concentration gradients, reducing the reaction rate and promoting the formation of by-products.

    • Solution: Use an appropriate impeller (e.g., anchor or turbine) and optimize the stirring speed. For very large volumes, consider multiple impellers at different heights. Baffles within the reactor can also improve mixing efficiency.

  • Suboptimal Reagent Stoichiometry: The molar ratio of reactants is critical. While lab-scale reactions might be forgiving, slight deviations on a large scale can significantly impact yield.

    • Solution: Carefully control the molar ratios. An excess of ammonium acetate is often used to drive the reaction forward.[1][2] Experiment with increasing the equivalents of ammonium acetate (e.g., from 2.3 to 4 equivalents) as this has been shown to improve yields in similar syntheses.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or in-situ IR). Ensure the reaction is run for a sufficient duration until no further starting material is consumed. The evolution of CO2 is a key indicator of reaction progress.[2]

Issue 2: High Levels of Impurities

Q: My final product is contaminated with significant impurities that were not observed on a small scale. What are they and how can I prevent them?

A: The impurity profile can change upon scale-up due to variations in reaction conditions.

  • Common Impurities:

    • Unreacted Starting Materials: 4-methylbenzaldehyde and malonic acid.

    • Michael Addition Adducts: Self-condensation products or adducts from the reaction of the product with starting materials.

    • Over-alkylation Products: Potential side reactions involving the amino group.

  • Causes and Prevention:

    • Localized Overheating: As mentioned, poor heat control is a major cause of side reactions. Strict temperature management is crucial.

    • Solvent Effects: The choice of solvent can influence impurity formation. While alcohols like butanol or ethanol are common, some studies show that using glacial acetic acid as a solvent can increase the conversion to the desired β-amino acid.[1][2]

    • Incorrect Work-up pH: The product is amphoteric, meaning it has both acidic and basic functional groups. Its solubility is highly dependent on pH. An incorrect pH during work-up can lead to co-precipitation of impurities or loss of product.

    • Solution: Optimize the work-up procedure. Carefully adjust the pH to the isoelectric point of the amino acid to ensure maximum precipitation of the product while leaving impurities in the solution. Perform test crystallizations on a small scale to determine the optimal pH range.

Issue 3: Difficult Product Isolation and Purification

Q: I'm having trouble filtering and purifying the product on a larger scale. The filtration is slow, and the product is difficult to handle.

A: Physical properties of the product can present challenges during scale-up.

  • Poor Crystal Morphology: Small, fine, or needle-like crystals can clog filter media and trap solvent and impurities, making filtration and washing inefficient.

    • Solution: Optimize the crystallization process. Control the cooling rate after the reaction; a slower cooling profile often leads to larger, more easily filterable crystals. Consider adding an anti-solvent slowly to a solution of the product. The use of surfactants or alcohols has also been reported to improve the crystal shape of amino acids during crystallization.

  • Product Solubility: The product may be partially soluble in the wash solvents, leading to yield loss.

    • Solution: Wash the filtered product with cold solvents to minimize solubility losses.[3] Use a sequence of washes with different solvents to effectively remove impurities. For example, a common procedure involves washing with boiling 1-butanol, followed by boiling ethanol, and then water.[2]

  • Handling Large Volumes: Filtering and drying kilograms of product requires appropriate equipment.

    • Solution: Use equipment designed for scale, such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis method for this compound? A1: The modified Rodionov reaction is a robust and commonly used one-pot method.[4] It involves the condensation of 4-methylbenzaldehyde, malonic acid, and ammonium acetate. This method is advantageous for scale-up due to its use of readily available, inexpensive starting materials and straightforward procedure.

Q2: What are the optimal reaction conditions for the Rodionov synthesis of this compound? A2: Optimal conditions can vary, but a good starting point is to use a molar ratio of aldehyde:malonic acid:ammonium acetate of approximately 1:1.1:2.3.[2] The reaction is typically run at reflux in a solvent like ethanol, butanol, or glacial acetic acid for 2-8 hours, or until the evolution of CO2 ceases.[2][3]

Q3: How can I effectively monitor the progress of the reaction? A3: On a lab scale, Thin Layer Chromatography (TLC) is a common method. For larger scale operations where sampling might be difficult, monitoring the off-gassing of carbon dioxide (CO2) with a gas flow meter can be an effective, non-invasive way to track the reaction's progress. In-situ spectroscopic methods like FTIR can also be implemented in the reactor for real-time monitoring.

Q4: What are the key safety considerations when scaling up this synthesis? A4: Key safety considerations include:

  • Thermal Hazard: The reaction can be exothermic. A thermal hazard evaluation (e.g., using reaction calorimetry) is recommended before scaling up to understand the potential for a thermal runaway.

  • Pressure Build-up: The reaction evolves CO2 gas. The reactor must be properly vented to avoid pressure build-up.

  • Reagent Handling: Malonic acid is corrosive, and organic solvents are flammable. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area with proper grounding to prevent static discharge.

Q5: My final product has a slight yellow tint. How can I decolorize it? A5: A yellow tint often indicates the presence of minor impurities. An activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., hot water or an alcohol/water mixture), add a small amount of activated carbon, stir for a short period, and then filter the hot solution through a pad of celite to remove the carbon. The pure, colorless product can then be crystallized from the filtrate upon cooling.

Data Presentation

Table 1: Impact of Solvent and Reagent Ratio on Yield in Rodionov-type Reactions
Aldehyde SubstrateMalonic Acid (equiv.)Ammonium Acetate (equiv.)SolventTemperatureYield (%)Reference
2-Arylthiazole-4-carbaldehyde1.02.3Aliphatic AlcoholsRefluxLow[1]
2-Arylthiazole-4-carbaldehyde1.04.0Glacial Acetic Acid85 °C52 - 68%[1]
4-Hydroxybenzaldehyde1.12.31-ButanolReflux65 - 80%[2]
Benzaldehyde1.01.3EthanolReflux48%[3]
4-Chlorobenzaldehyde1.01.3EthanolReflux65%[3]

Note: This table summarizes data from syntheses of similar β-amino acids to provide a comparative reference for optimizing the synthesis of this compound.

Experimental Protocols

Key Experiment: Scale-up Synthesis via Modified Rodionov Reaction

This protocol describes a general procedure for the synthesis of this compound on a multi-gram scale.

Materials:

  • 4-methylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or 1-Butanol)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • Buchner funnel and filter flask.

  • Vacuum oven.

Procedure:

  • Charging the Reactor: To the reactor, add malonic acid (1.1 equivalents) and ammonium acetate (2.3 - 4.0 equivalents).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, approx. 5-10 mL per gram of aldehyde).

  • Heating: Begin stirring and heat the mixture to reflux (approx. 78-85 °C for ethanol).

  • Aldehyde Addition: Slowly add 4-methylbenzaldehyde (1.0 equivalent) to the refluxing mixture over 30-60 minutes. Control the addition rate to maintain a steady reflux and avoid excessive foaming from CO2 evolution.

  • Reaction: Maintain the mixture at reflux for 4-8 hours. Monitor the reaction for the cessation of CO2 evolution.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, then further cool to 0-5 °C in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol and then cold deionized water to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C until a constant weight is achieved.[2]

Visualizations

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered During Scale-up low_yield Low Yield start->low_yield e.g. high_impurity High Impurity start->high_impurity isolation_issue Difficult Isolation start->isolation_issue cause_temp Poor Temperature Control (Exotherm) low_yield->cause_temp Potential Cause cause_mix Inefficient Mixing low_yield->cause_mix cause_ratio Suboptimal Reagent Ratio low_yield->cause_ratio cause_overheat Localized Overheating high_impurity->cause_overheat Potential Cause cause_workup Incorrect Work-up / pH high_impurity->cause_workup cause_side_rxn Side Reactions high_impurity->cause_side_rxn cause_crystal Poor Crystal Morphology isolation_issue->cause_crystal Potential Cause cause_filter Slow Filtration isolation_issue->cause_filter sol_temp Improve Cooling Slow Reagent Addition cause_temp->sol_temp Solution sol_mix Optimize Stirrer Speed & Impeller Design cause_mix->sol_mix Solution sol_ratio Increase NH4OAc equiv. Verify Stoichiometry cause_ratio->sol_ratio Solution cause_overheat->sol_temp Solution sol_workup Optimize pH for Precipitation cause_workup->sol_workup Solution cause_side_rxn->sol_temp Solution cause_side_rxn->sol_ratio Solution sol_crystal Control Cooling Rate Recrystallize cause_crystal->sol_crystal Solution cause_filter->sol_crystal Solution

Caption: Troubleshooting flowchart for scaling up β-amino acid synthesis.

References

Technical Support Center: Managing Peptides Containing 3-Amino-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for managing peptide aggregation, a common challenge when working with sequences incorporating the non-proteinogenic β-amino acid, 3-Amino-3-(4-methylphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?

A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble structures, which can be either amorphous or highly organized, like amyloid fibrils. This process is a major concern as it can lead to a loss of therapeutic activity, reduced product yields, difficult purification, and potential immunogenicity or toxicity. The inclusion of this compound can increase aggregation risk due to the hydrophobic nature of its 4-methylphenyl side chain, which promotes intermolecular interactions to minimize exposure to aqueous environments.

Q2: How does the β-amino acid structure of this compound influence aggregation?

A2: As a β-amino acid, this compound introduces an additional carbon into the peptide backbone. This alters the peptide's conformational flexibility and hydrogen bonding patterns compared to standard α-peptides. While this modification can sometimes disrupt the formation of β-sheets that lead to aggregation, the strong hydrophobicity of the methylphenyl group often becomes the dominant factor driving the self-association process.

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, several factors indicate a high risk of aggregation. These include:

  • High Hydrophobicity: Sequences rich in hydrophobic residues, including this compound, are more prone to aggregation.

  • Sequence Length: Peptides longer than 10-15 residues have a higher tendency to aggregate.

  • Low Net Charge: Aggregation is generally favored at a pH near the peptide's isoelectric point (pI), where the net charge is minimal, reducing electrostatic repulsion between peptide chains.

  • Repetitive Sequences: Repeating hydrophobic units can facilitate self-assembly and aggregation.

Troubleshooting Guide: Peptide Solubility and Aggregation

This section addresses specific issues you may encounter during your experiments.

Problem: My lyophilized peptide powder will not dissolve, or the solution is cloudy.

This is a common issue for hydrophobic peptides. A systematic approach to solubilization is crucial to avoid aggregation.

Q: What is the first step to solubilizing my peptide? A: Always start by trying to dissolve a small test amount of the peptide. Allow the vial to warm to room temperature in a desiccator before opening. The initial solvent choice should be sterile, distilled water. If the peptide is insoluble in water, the next steps depend on its overall charge.

Q: How do I choose the right solvent if water doesn't work? A: The choice of solvent should be guided by the peptide's net charge at neutral pH.

  • Basic Peptides: If the peptide has a net positive charge (more basic residues like K, R, H), try dissolving it in an acidic solution like 10% acetic acid, then dilute with water.

  • Acidic Peptides: If the peptide has a net negative charge (more acidic residues like D, E), try dissolving it in a basic solution like 0.1% aqueous ammonia, then dilute with water.

  • Neutral/Hydrophobic Peptides: For peptides with high hydrophobicity and low net charge, like many containing this compound, an organic co-solvent is often necessary. Start with a minimal amount of DMSO, DMF, or acetonitrile (ACN) to dissolve the peptide, then slowly add your aqueous buffer to the desired concentration while vortexing.

Q: What if the peptide precipitates when I add the aqueous buffer? A: This indicates you have exceeded the peptide's solubility limit in the final buffer composition. You can try a few things:

  • Reduce Final Concentration: The simplest solution is to aim for a lower final peptide concentration.

  • Use Sonication: A brief period in a bath sonicator can help break apart aggregates and improve dissolution.

  • Increase Organic Solvent: Increase the percentage of the organic co-solvent, but be mindful of its compatibility with your downstream experiments. Most cell-based assays can tolerate up to 1% DMSO.

G Fig 1. Workflow for Solubilizing Hydrophobic Peptides start Start: Lyophilized Peptide test_sol Dissolve small test amount in sterile dH2O start->test_sol is_soluble_water Is solution clear? test_sol->is_soluble_water check_charge Determine Net Charge of Peptide is_soluble_water->check_charge No success Success: Peptide Solubilized is_soluble_water->success Yes is_acidic Acidic? check_charge->is_acidic is_basic Basic? is_acidic->is_basic No dissolve_base Use 0.1% NH4OH or 10% NH4HCO3 is_acidic->dissolve_base Yes is_neutral Neutral / Hydrophobic? is_basic->is_neutral No dissolve_acid Use 10% Acetic Acid is_basic->dissolve_acid Yes dissolve_organic Use minimal DMSO/DMF/ACN is_neutral->dissolve_organic Yes dilute Slowly dilute with aqueous buffer dissolve_base->dilute dissolve_acid->dilute dissolve_organic->dilute is_soluble_final Is final solution clear? dilute->is_soluble_final sonicate Try sonication is_soluble_final->sonicate No is_soluble_final->success Yes is_soluble_sonic Clear? sonicate->is_soluble_sonic fail Exceeded solubility limit. - Reduce final concentration - Increase co-solvent % is_soluble_sonic->fail No is_soluble_sonic->success Yes

Caption: A step-by-step workflow for troubleshooting peptide solubility.

Table 1: Solvent Selection Guide for Peptides

Peptide Net ChargePrimary Solvent ChoiceSecondary Solvent / AdditiveDilution Buffer
Positive (Basic) Sterile dH₂O10-25% Acetic AcidAqueous Buffer (e.g., PBS)
Negative (Acidic) Sterile dH₂O0.1% Ammonium HydroxideAqueous Buffer (e.g., PBS)
Neutral/Hydrophobic Minimal DMSO or DMF ¹Acetonitrile, IsopropanolSlowly add to aqueous buffer

¹ Note: DMSO may oxidize peptides containing Cys or Met residues; DMF is a recommended alternative in these cases.

Problem: My peptide is aggregating during solid-phase peptide synthesis (SPPS).

On-resin aggregation can severely hinder synthesis efficiency, leading to incomplete reactions and truncated sequences.

Q: What are the signs of on-resin aggregation? A: A key visual indicator of aggregation during batch synthesis is the shrinking of the resin beads or a noticeable lack of resin swelling in the solvent. In continuous flow synthesis, aggregation is often detected by a flattening and broadening of the deprotection monitoring profile. Standard coupling tests like the ninhydrin test can become unreliable and give false negatives.

Q: How can I prevent or overcome aggregation during SPPS? A: Several strategies can be employed to disrupt the secondary structures that cause on-resin aggregation:

  • Solvent Choice: Use more effective "disrupting" solvents like N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixture of 25% DMSO in DMF instead of dichloromethane (DCM).

  • "Difficult" Sequence Modifications: For known problematic sequences, the incorporation of "structure-breaking" dipeptides can be highly effective. Pseudoproline dipeptides or Gly-(Dmb)Gly dipeptides can be inserted at strategic points (typically every 5-6 residues) to disrupt interchain hydrogen bonding. The native sequence is regenerated upon final cleavage.

  • Reaction Conditions: Increase the coupling time or perform a double coupling for amino acids being added to the aggregating chain to ensure the reaction goes to completion.

  • Resin Choice: Use resins with superior swelling properties, such as NovaPEG or NovaSyn® TG resins, which can help accommodate the growing peptide chains and reduce close packing.

G Fig 2. Decision Tree for Managing On-Resin Aggregation start SPPS Started check_agg Signs of Aggregation? (Resin Shrinking, Poor Swelling) start->check_agg strategy1 Change Solvent System check_agg->strategy1 Yes continue_synth Continue Synthesis check_agg->continue_synth No strategy1_desc Use NMP or add DMSO to DMF. Consider 'Magic Mixture'. strategy1->strategy1_desc strategy2 Modify Protocol strategy1->strategy2 strategy2_desc Increase coupling time. Perform double coupling. Increase temperature (MW-SPPS). strategy2->strategy2_desc strategy3 Incorporate Disrupting Moieties strategy2->strategy3 strategy3_desc Is synthesis still failing? strategy3->strategy3_desc use_pseudo Incorporate Pseudoproline or Dmb/Hmb protected amino acids. strategy3_desc->use_pseudo Yes strategy3_desc->continue_synth No failed_synth Synthesis Failed: Re-evaluate sequence & resin choice. use_pseudo->failed_synth

Caption: A decision tree for troubleshooting on-resin peptide aggregation during SPPS.

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Peptide
  • Preparation: Bring the lyophilized peptide vial to room temperature in a desiccator. Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Initial Solvent: Add a minimal, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial in a water bath for 1-2 minutes to aid dissolution. The solution should become clear.

  • Dilution: Take the required volume of the DMSO stock solution. Slowly add the DMSO stock drop-wise into your stirring aqueous experimental buffer to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the peptide may have reached its solubility limit. Centrifuge the solution before use to pellet any undissolved material.

Protocol 2: Detection of Aggregation by UV-Vis Spectroscopy

This method provides a qualitative assessment of aggregation by measuring light scattering (turbidity).

  • Sample Preparation: Prepare your peptide solution at the desired concentration in the final experimental buffer. Prepare a "blank" sample containing only the buffer.

  • Spectrometer Setup: Set a UV-Vis spectrophotometer to scan a wavelength range where the peptide does not absorb, typically between 340 nm and 600 nm.

  • Measurement: Blank the spectrophotometer using the buffer-only sample. Measure the absorbance (scattering) of the peptide solution across the selected wavelength range.

  • Analysis: An increased absorbance reading across the spectrum, resulting in a non-zero baseline, is indicative of light scattering by aggregates. This provides a qualitative measure of turbidity. The sample can be monitored over time to assess the kinetics of aggregation.

Table 2: Interpreting UV-Vis Turbidity Results

ObservationInterpretation
Flat baseline near zero absorbanceNo significant aggregation
Elevated, sloping baselinePresence of soluble aggregates or particulates
High absorbance (>1.0 AU)Significant precipitation / large aggregates
Protocol 3: Monitoring Fibril Aggregation with Thioflavin T (ThT) Assay

Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.

  • Reagent Preparation:

    • Prepare a concentrated ThT stock solution (e.g., 2.5 mM) in a suitable buffer (e.g., Tris or phosphate buffer, pH 7.5-8.0) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare your peptide solution at the desired concentration in the same buffer.

  • Assay Setup:

    • In a 96-well microplate (black, clear bottom is preferred), add your peptide solution to the desired final concentration.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include control wells: buffer with ThT only (for baseline fluorescence) and a known aggregating peptide if available (positive control).

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

    • Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

    • Monitor the fluorescence intensity over time (e.g., every 5-15 minutes for several hours or days).

  • Data Analysis:

    • Subtract the baseline fluorescence (buffer + ThT) from all readings.

    • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

G Fig 3. Factors Influencing Peptide Aggregation cluster_intrinsic Intrinsic Factors (Sequence-Dependent) cluster_extrinsic Extrinsic Factors (Environmental) hydrophobicity Hydrophobicity (e.g., this compound) aggregation Peptide Aggregation (Soluble Oligomers, Fibrils, Precipitates) hydrophobicity->aggregation charge Net Charge / pI charge->aggregation secondary_structure Propensity for β-sheet formation secondary_structure->aggregation concentration Peptide Concentration concentration->aggregation ph Solution pH ph->aggregation temperature Temperature temperature->aggregation ionic_strength Ionic Strength / Salts ionic_strength->aggregation agitation Mechanical Agitation agitation->aggregation surfaces Interfaces (Air-Water, Vial Surface) surfaces->aggregation

Caption: Key intrinsic and extrinsic factors that contribute to peptide aggregation.

Validation & Comparative

A Researcher's Guide to Confirming the Absolute Stereochemistry of 3-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules like 3-Amino-3-(4-methylphenyl)propanoic acid is a critical step. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an objective comparison of the three primary methods for confirming absolute stereochemistry: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD).

At a Glance: Comparison of Key Methodologies

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key performance indicators for each technique.

ParameterSingle-Crystal X-ray CrystallographyNMR with Mosher's MethodVibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[1][2]Diastereomer formation with a chiral derivatizing agent (MTPA) leading to distinguishable NMR signals.[3][4]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm). Can be challenging for oils or amorphous solids.1-5 mg of the amine per diastereomeric derivative. The sample is chemically modified.[7]5-15 mg of sample, which is recoverable. Can be a neat liquid, oil, or in solution.[6]
Analysis Time Days to weeks, including crystal growth and data collection/analysis.4-6 hours of active effort over 1-2 days for derivatization and NMR analysis.[3]Hours for spectral acquisition and days for quantum mechanical calculations.
Key Advantage Provides the complete 3D structure of the molecule, considered the "gold standard."[1][2]Widely accessible instrumentation (NMR). Does not require crystallization.Applicable to a wide range of samples in their native solution state.[5][6]
Limitations The absolute requirement for a high-quality single crystal can be a significant bottleneck.Indirect method; interpretation can be complex for molecules with conformational flexibility near the chiral center.Requires access to specialized VCD instrumentation and computational resources for spectral prediction.[8]
Confidence Level High, with the Flack parameter providing a statistical measure of the correctness of the absolute configuration.High when the conformational model is well-defined and substituent effects are clear.High when there is a good correlation between the experimental and calculated spectra.

Experimental Protocols

Single-Crystal X-ray Crystallography

This method provides an unambiguous determination of the absolute configuration by directly observing the three-dimensional arrangement of atoms in a crystalline lattice.

Methodology:

  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of this compound. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. To determine the absolute configuration, it is crucial to use an X-ray source with a wavelength that can induce anomalous scattering from the atoms present in the molecule (e.g., Cu Kα radiation for lighter atoms).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is calculated during the refinement process; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted configuration is correct.

NMR Spectroscopy with Mosher's Method (Amide Formation)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral amines and alcohols.[4] It involves the formation of diastereomeric amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangements of the substituents in the resulting diastereomers lead to distinct chemical shifts in their ¹H NMR spectra.[3][7]

Methodology:

  • Preparation of (R)- and (S)-MTPA Amides:

    • In two separate reaction vials, dissolve a small amount (e.g., 1-5 mg) of the enantiomerically pure this compound in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or CDCl₃).

    • To one vial, add a slight excess (e.g., 1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine or triethylamine).

    • To the other vial, add the same amount of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and the base.

    • Allow the reactions to proceed to completion at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction and purify the resulting (R)- and (S)-MTPA amides, typically by column chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA diastereomers in the same deuterated solvent.

    • Assign the proton signals for each diastereomer, paying close attention to the protons near the newly formed amide bond and the chiral center. 2D NMR techniques like COSY may be necessary for unambiguous assignment.

  • Determination of Absolute Configuration:

    • Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

    • According to the Mosher model for amides, the substituents on the chiral amine will be shielded or deshielded by the phenyl group of the MTPA moiety. By analyzing the sign of the Δδ values for protons on either side of the chiral center, the absolute configuration can be deduced.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is particularly powerful for determining the absolute configuration of molecules in solution, avoiding the need for crystallization.[6]

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration that gives a good infrared absorbance (typically 0.05-0.1 M). The sample is recoverable after the experiment.

  • VCD and IR Spectral Acquisition:

    • Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

    • The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using computational chemistry software (e.g., Gaussian).

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment of Absolute Configuration:

    • Compare the experimental VCD spectrum with the calculated VCD spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Visualizing the Workflow and Logic

To further clarify the process of determining absolute stereochemistry, the following diagrams illustrate the general experimental workflow and the logical steps involved in assigning the R/S configuration.

G General Workflow for Absolute Stereochemistry Confirmation cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Enantiomerically Pure Sample Enantiomerically Pure Sample X-ray Crystallography X-ray Crystallography Enantiomerically Pure Sample->X-ray Crystallography NMR (Mosher's Method) NMR (Mosher's Method) Enantiomerically Pure Sample->NMR (Mosher's Method) VCD Spectroscopy VCD Spectroscopy Enantiomerically Pure Sample->VCD Spectroscopy Crystal Growth & Diffraction Crystal Growth & Diffraction X-ray Crystallography->Crystal Growth & Diffraction Diastereomer Synthesis Diastereomer Synthesis NMR (Mosher's Method)->Diastereomer Synthesis VCD/IR Spectra Acquisition VCD/IR Spectra Acquisition VCD Spectroscopy->VCD/IR Spectra Acquisition Structure Solution & Refinement Structure Solution & Refinement Crystal Growth & Diffraction->Structure Solution & Refinement Flack Parameter Analysis Flack Parameter Analysis Structure Solution & Refinement->Flack Parameter Analysis Assignment of Absolute Stereochemistry (R/S) Assignment of Absolute Stereochemistry (R/S) Flack Parameter Analysis->Assignment of Absolute Stereochemistry (R/S) 1H NMR Spectra Acquisition 1H NMR Spectra Acquisition Diastereomer Synthesis->1H NMR Spectra Acquisition Δδ (δS - δR) Analysis Δδ (δS - δR) Analysis 1H NMR Spectra Acquisition->Δδ (δS - δR) Analysis Δδ (δS - δR) Analysis->Assignment of Absolute Stereochemistry (R/S) Quantum Mechanical Calculation Quantum Mechanical Calculation VCD/IR Spectra Acquisition->Quantum Mechanical Calculation Spectral Comparison Spectral Comparison Quantum Mechanical Calculation->Spectral Comparison Spectral Comparison->Assignment of Absolute Stereochemistry (R/S)

Caption: General workflow for determining absolute stereochemistry.

G Logical Relationships in Stereochemistry Assignment cluster_xray X-ray Crystallography cluster_mosher Mosher's Method cluster_vcd VCD Spectroscopy Flack Parameter ≈ 0 Flack Parameter ≈ 0 Assigned Model is Correct Assigned Model is Correct Flack Parameter ≈ 0->Assigned Model is Correct Flack Parameter ≈ 1 Flack Parameter ≈ 1 Assigned Model is Incorrect (Invert) Assigned Model is Incorrect (Invert) Flack Parameter ≈ 1->Assigned Model is Incorrect (Invert) Final Assignment Final Assignment Assigned Model is Correct->Final Assignment Assigned Model is Incorrect (Invert)->Final Assignment Δδ (δS - δR) > 0 for Protons 'A' Δδ (δS - δR) > 0 for Protons 'A' Configuration X Configuration X Δδ (δS - δR) > 0 for Protons 'A'->Configuration X Δδ (δS - δR) < 0 for Protons 'A' Δδ (δS - δR) < 0 for Protons 'A' Configuration Y Configuration Y Δδ (δS - δR) < 0 for Protons 'A'->Configuration Y Configuration X->Final Assignment Configuration Y->Final Assignment Experimental Spectrum Matches Calculated (R) Experimental Spectrum Matches Calculated (R) Absolute Configuration is R Absolute Configuration is R Experimental Spectrum Matches Calculated (R)->Absolute Configuration is R Experimental Spectrum is Mirror Image of Calculated (R) Experimental Spectrum is Mirror Image of Calculated (R) Absolute Configuration is S Absolute Configuration is S Experimental Spectrum is Mirror Image of Calculated (R)->Absolute Configuration is S Absolute Configuration is R->Final Assignment Absolute Configuration is S->Final Assignment

References

A Comparative Guide to the X-ray Crystallography of 3-Amino-3-(4-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic analyses of 3-Amino-3-(4-methylphenyl)propanoic acid and its derivatives. The structural insights derived from X-ray crystallography are pivotal for understanding molecular conformation, intermolecular interactions, and crystal packing, which are critical parameters in drug design and materials science.

Quantitative Crystallographic Data Summary

ParameterThis compound
Chemical Formula C10H13NO2[1]
CAS Number 68208-18-4
Molecular Weight 179.22 g/mol
Crystal System Data not publicly available
Space Group Data not publicly available
Unit Cell Dimensions Data not publicly available
Melting Point 226 - 228 °C
Physical Form Solid

Note: Detailed crystallographic data such as crystal system, space group, and unit cell dimensions for the parent compound and its derivatives are typically found in specialized databases like the Cambridge Structural Database (CSD)[2][3]. Access to these databases is often subscription-based.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of these compounds and their analysis by X-ray crystallography.

Synthesis of this compound Derivatives

A common and facile one-pot synthesis method for 3-amino-3-arylpropionic acids involves the reaction of an arylaldehyde, malonic acid, and ammonium acetate.[4][5] This approach has been used to synthesize a variety of these β-amino acids in moderate to good yields.[4]

  • Reaction: 4-methylbenzaldehyde, malonic acid, and ammonium acetate are refluxed in a suitable solvent, such as ethanol.

  • Purification: The resulting product can be purified by recrystallization from a solvent like methanol to obtain the final crystalline product.[4]

Modifications to this protocol can be made to synthesize various derivatives by substituting the starting aryl aldehyde or by subsequent reactions on the parent amino acid.

X-ray Crystallography Analysis

X-ray diffraction is a fundamental technique used to determine the atomic and molecular structure of a crystal.[6] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.

  • Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are typically grown from a solution by slow evaporation.

  • Data Collection: A single crystal is mounted on a diffractometer. The crystal is then rotated while being irradiated with an X-ray beam. The diffraction patterns are recorded on a detector.[7]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities, leading to the final three-dimensional structure of the molecule.[8] This process provides detailed information on bond lengths, bond angles, and torsion angles.

Visualizing the Workflow and Molecular Relationships

The following diagrams illustrate the general experimental workflow for crystallographic analysis and the logical relationship between the parent molecule and its potential derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography start Starting Materials (e.g., 4-methylbenzaldehyde) reaction One-Pot Reaction start->reaction purification Purification & Recrystallization reaction->purification product Crystalline Product purification->product crystal_selection Single Crystal Selection product->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Molecular Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to 3D structure determination.

molecular_derivatives cluster_derivatives Potential Derivatives cluster_properties Impact on Crystal Structure parent This compound deriv1 Substitution on Amino Group parent->deriv1 e.g., N-alkylation deriv2 Substitution on Carboxylic Acid parent->deriv2 e.g., Esterification deriv3 Substitution on Phenyl Ring parent->deriv3 e.g., Halogenation packing Crystal Packing deriv1->packing interactions Intermolecular Interactions (H-bonding, π-stacking) deriv1->interactions deriv2->packing deriv2->interactions deriv3->packing deriv3->interactions

Caption: Relationship between the parent molecule and its potential derivatives.

References

"comparative study of different synthetic routes to 3-Amino-3-(4-methylphenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes to 3-Amino-3-(4-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry. The performance of each method—a modified Mannich-type reaction, the Reformatsky reaction, and the Rodionov reaction—is objectively evaluated based on available experimental data for the target molecule or its close analogs.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic approaches. It is important to note that direct comparative data for the synthesis of this compound is not available for all methods. In such cases, data from closely related analogs are presented to provide a representative comparison.

ParameterModified Mannich-type ReactionReformatsky ReactionRodionov Reaction
Starting Materials 4-Methylbenzaldehyde, Malonic acid, Ammonium acetateN-(4-methylbenzylidene)amine, Ethyl bromoacetate, Zinc4-Methylbenzaldehyde, Malonic acid, Ammonium acetate
Key Intermediates 3-(4-Methylphenyl)-β-alanineEthyl 3-amino-3-(4-methylphenyl)propanoate3-(4-Methylphenyl)-β-alanine
Overall Yield 52-68% (for analogous thiazole β-amino acids)[1]57-87% (for analogous β-aryl β-amino esters)[2]Good to high yields reported[3][4]
Reaction Time Not explicitly statedNot explicitly statedNot explicitly stated
Purity/Diastereoselectivity Not explicitly stated64-92% de (for β-aryl β-trifluoromethyl β-amino esters)[2]Not explicitly stated
Key Advantages One-pot synthesis, readily available starting materials.Good yields and potential for high diastereoselectivity.Utilizes simple and readily available starting materials.
Key Disadvantages Moderate yields reported for similar reactions.Requires the preparation of an imine intermediate and the use of metallic zinc.Can result in the formation of by-products such as propenoic and ylidenemalonic acids.[5]

Experimental Protocols

Modified Mannich-type Reaction (Rodionov Reaction)

This one-pot synthesis is a variation of the Mannich reaction, often referred to as the Rodionov reaction. It involves the condensation of an aldehyde, malonic acid, and ammonia (generated from ammonium acetate).

Procedure (adapted from the synthesis of analogous thiazole β-amino acids[1]):

  • A mixture of 4-methylbenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (4 equivalents) in glacial acetic acid is prepared.

  • A drop of water is added to facilitate the hydrolysis of ammonium acetate.

  • The reaction mixture is heated at reflux (approximately 85°C).

  • Upon completion, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration to yield this compound.

Reformatsky Reaction

The Reformatsky reaction provides a route to β-amino esters through the reaction of an imine with an α-haloester in the presence of zinc. The resulting ester can then be hydrolyzed to the desired β-amino acid.

Procedure (a general protocol adapted from the synthesis of β-aryl β-amino esters[2]):

Step 1: Synthesis of N-(4-methylbenzylidene)amine

  • 4-Methylbenzaldehyde is reacted with a suitable amine (e.g., aniline or a chiral amine for asymmetric synthesis) in a suitable solvent (e.g., toluene) with azeotropic removal of water.

  • The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reformatsky Reaction

  • To a suspension of activated zinc dust in an anhydrous solvent (e.g., THF), a solution of the N-(4-methylbenzylidene)amine and ethyl bromoacetate in the same solvent is added dropwise.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • The crude ethyl 3-amino-3-(4-methylphenyl)propanoate is purified by column chromatography.

Step 3: Hydrolysis

  • The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated at reflux until the hydrolysis is complete.

  • The reaction mixture is cooled and acidified to the isoelectric point of the amino acid with a suitable acid (e.g., hydrochloric acid).

  • The precipitated this compound is collected by filtration.

Rhodanine-Based Synthesis

This multi-step synthesis involves the Knoevenagel condensation of an aldehyde with rhodanine, followed by reduction of the double bond and subsequent hydrolysis of the rhodanine ring.

Procedure (a general protocol):

Step 1: Knoevenagel Condensation

  • A mixture of 4-methylbenzaldehyde (1 equivalent), rhodanine (1 equivalent), and a base (e.g., sodium acetate) in a suitable solvent (e.g., glacial acetic acid) is heated at reflux.

  • After cooling, the reaction mixture is poured into water, and the precipitated 5-(4-methylbenzylidene)rhodanine is collected by filtration.

Step 2: Reduction

  • The 5-(4-methylbenzylidene)rhodanine is subjected to reduction to saturate the exocyclic double bond. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using a reducing agent like sodium borohydride in a suitable solvent.

  • The product, 5-(4-methylbenzyl)rhodanine, is isolated and purified.

Step 3: Hydrolysis

  • The 5-(4-methylbenzyl)rhodanine is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) with heating. This cleaves the rhodanine ring to yield the desired β-amino acid.

  • The reaction mixture is cooled and acidified to precipitate this compound, which is then collected by filtration.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_mannich Modified Mannich-type Reaction cluster_reformatsky Reformatsky Reaction cluster_rhodanine Rhodanine-Based Synthesis M_Start 4-Methylbenzaldehyde + Malonic Acid + Ammonium Acetate M_Product This compound M_Start->M_Product One-pot condensation R_Start N-(4-methylbenzylidene)amine + Ethyl Bromoacetate + Zn R_Intermediate Ethyl 3-amino-3- (4-methylphenyl)propanoate R_Start->R_Intermediate Addition R_Product This compound R_Intermediate->R_Product Hydrolysis Rh_Start 4-Methylbenzaldehyde + Rhodanine Rh_Intermediate1 5-(4-methylbenzylidene)rhodanine Rh_Start->Rh_Intermediate1 Knoevenagel Condensation Rh_Intermediate2 5-(4-methylbenzyl)rhodanine Rh_Intermediate1->Rh_Intermediate2 Reduction Rh_Product This compound Rh_Intermediate2->Rh_Product Hydrolysis

Caption: A flowchart comparing the key stages of three synthetic routes to this compound.

Experimental_Workflow cluster_common cluster_mannich Mannich-type cluster_reformatsky Reformatsky cluster_rhodanine Rhodanine-based Start Select Synthetic Route M_Reaction One-Pot Reaction Start->M_Reaction R_Imine Imine Formation Start->R_Imine Rh_Knoevenagel Knoevenagel Condensation Start->Rh_Knoevenagel Analysis Characterization (NMR, MS, etc.) Purification Purification (Recrystallization/Chromatography) Purification->Analysis M_Workup Precipitation & Filtration M_Reaction->M_Workup M_Workup->Purification R_Reaction Reformatsky Reaction R_Imine->R_Reaction R_Hydrolysis Ester Hydrolysis R_Reaction->R_Hydrolysis R_Workup Extraction & Acidification R_Hydrolysis->R_Workup R_Workup->Purification Rh_Reduction Reduction Rh_Knoevenagel->Rh_Reduction Rh_Hydrolysis Ring Hydrolysis Rh_Reduction->Rh_Hydrolysis Rh_Workup Filtration & Acidification Rh_Hydrolysis->Rh_Workup Rh_Workup->Purification

Caption: A generalized experimental workflow for the synthesis and purification of the target compound via the three compared routes.

References

A Comparative Analysis of the Biological Activity of 3-Amino-3-(4-methylphenyl)propanoic Acid and its 4-Chloro Analog (Baclofen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related β-phenyl-γ-aminobutyric acid analogs: 3-Amino-3-(4-methylphenyl)propanoic acid and its well-characterized 4-chloro counterpart, baclofen. The primary focus of this comparison is their interaction with the γ-aminobutyric acid type B (GABA-B) receptor, a key target in neuroscience and pharmacology.

Introduction

3-Amino-3-(4-chlorophenyl)propanoic acid, widely known as baclofen, is a potent and selective agonist of the GABA-B receptor. It is clinically utilized as a muscle relaxant and antispasmodic agent. The biological activity of baclofen is highly dependent on its chemical structure, particularly the nature of the substituent at the para-position of the phenyl ring. This guide examines the available data on baclofen and offers a comparative perspective on its 4-methyl analog, this compound, based on established structure-activity relationships (SAR) for this class of compounds.

Quantitative Comparison of Biological Activity

CompoundTargetAssay TypeParameterValue (μM)
3-Amino-3-(4-chlorophenyl)propanoic acid (Baclofen)GABA-B ReceptorRadioligand BindingIC500.015 - 0.61
Functional Assay (GTPγS)EC50~0.27
This compoundGABA-B ReceptorNot AvailableN/AN/A

Note: The range of IC50 values for baclofen reflects variations in experimental conditions and the use of different radioligands across studies.

Based on the extensive research into the SAR of baclofen analogs, it is understood that the electronic and steric properties of the para-substituent on the phenyl ring are critical for potent GABA-B receptor agonism. The chloro group in baclofen is considered to be optimal in many respects. While the 4-methyl analog has been synthesized, its pharmacological profile at the GABA-B receptor has not been as extensively characterized in publicly available literature. General SAR principles suggest that replacing the chloro group with a methyl group would likely alter the compound's potency and efficacy, though the precise impact requires direct experimental validation.

Signaling Pathway and Experimental Workflow

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like baclofen initiates a G-protein-mediated signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding to the GABA-B1 subunit, a conformational change occurs, leading to the activation of a coupled Gi/o protein. The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The βγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. It can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. The α subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ subunit activates VGCC VGCC G_protein->VGCC βγ subunit inhibits cAMP cAMP AC->cAMP Converts K_ion K+ efflux GIRK->K_ion Ca_ion Ca2+ influx VGCC->Ca_ion Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds ATP ATP ATP->AC Inhibition Neuronal Inhibition cAMP->Inhibition Reduced K_ion->Inhibition Ca_ion->Inhibition Reduced

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for a receptor is the radioligand binding assay. This workflow illustrates the key steps involved in a competitive binding assay for the GABA-B receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Brain Tissue (e.g., cortex, cerebellum) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Radioligand Radioligand (e.g., [3H]Baclofen) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (e.g., IC50 determination) Scintillation->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptor

Objective: To determine the binding affinity (IC50) of test compounds for the GABA-B receptor.

Materials:

  • Rat brain tissue (e.g., cerebral cortex or cerebellum)

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2

  • Radioligand: [3H]Baclofen (specific activity ~50-80 Ci/mmol)

  • Non-specific binding control: Unlabeled GABA (1 mM) or Baclofen (100 µM)

  • Test compounds: this compound and 3-Amino-3-(4-chlorophenyl)propanoic acid at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the membrane pellet in the assay buffer to a final protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, add the following to test tubes:

      • 100 µL of radioligand ([3H]Baclofen) to achieve a final concentration of ~2 nM.

      • 100 µL of test compound at various concentrations or buffer (for total binding) or non-specific binding control.

      • 800 µL of the membrane preparation.

    • Incubate the tubes at 4°C for 20-30 minutes.

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold buffer (3 x 4 mL) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Functional Assay: [35S]GTPγS Binding Assay

Objective: To determine the functional activity (EC50 and Emax) of test compounds as agonists at the GABA-B receptor.

Materials:

  • Rat brain membranes (prepared as described above)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA

  • GDP (100 µM)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • Test compounds: this compound and 3-Amino-3-(4-chlorophenyl)propanoic acid at various concentrations.

Procedure:

  • Assay Setup:

    • In a final volume of 500 µL, add the following to test tubes:

      • 50 µL of test compound at various concentrations or buffer (for basal activity).

      • 50 µL of GDP.

      • 300 µL of membrane preparation.

      • Pre-incubate for 10-15 minutes at 30°C.

    • Initiate the binding reaction by adding 100 µL of [35S]GTPγS to a final concentration of ~0.1 nM.

  • Incubation:

    • Incubate the tubes at 30°C for 60 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [35S]GTPγS binding.

    • Plot the percentage of stimulation above basal against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values using non-linear regression analysis.

Conclusion

3-Amino-3-(4-chlorophenyl)propanoic acid (baclofen) is a well-established, potent agonist of the GABA-B receptor. Its biological activity is highly sensitive to the nature of the substituent at the para-position of the phenyl ring. While direct quantitative data for its 4-methyl analog is not extensively reported, the principles of structure-activity relationships for this chemical class suggest that the methyl-substituted compound would likely exhibit a different pharmacological profile at the GABA-B receptor. Further experimental investigation is required to quantitatively determine the biological activity of this compound and to fully elucidate its therapeutic potential in comparison to its clinically utilized 4-chloro counterpart. The provided experimental protocols offer a framework for conducting such comparative studies.

A Comparative Guide to the Structure-Activity Relationships of 3-Amino-3-(aryl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-3-(aryl)propanoic acid derivatives, focusing on their diverse biological activities. The information is compiled from various studies to offer a consolidated resource for researchers in medicinal chemistry and drug discovery.

Introduction

3-Amino-3-(aryl)propanoic acids, a class of β-amino acids, are valuable scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds have been explored for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents, as well as ligands for various receptors.[2][3][4][5][6] The versatility of their core structure allows for systematic modifications, making them ideal candidates for SAR studies to optimize their biological profiles. This guide summarizes key findings on how structural modifications of these derivatives influence their activity, presents quantitative data in a comparative format, and provides detailed experimental protocols for key biological assays.

Core Structure and Modifications

The fundamental structure of a 3-Amino-3-(aryl)propanoic acid derivative consists of a propanoic acid backbone with an amino group and an aryl group attached to the β-carbon. The primary points of modification for SAR studies are:

  • The Aryl Ring (Ar): Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the aryl ring.

  • The Amino Group (-NH2): Acylation, alkylation, or incorporation into heterocyclic systems.

  • The Carboxylic Acid Group (-COOH): Esterification, amidation, or replacement with other acidic bioisosteres.

SAR_Modifications cluster_core Core Structure cluster_mods Modification Points Core 3-Amino-3-(aryl)propanoic Acid Aryl Aryl Ring (Ar) - Substituents (X, Y, Z) - Heterocycles Core->Aryl Substitution Amino Amino Group (-NHR) - Acylation - Alkylation - Heterocycles Core->Amino Derivatization Carboxyl Carboxylic Acid (-COOR') - Esterification - Amidation Core->Carboxyl Modification

Caption: Key modification points in 3-Amino-3-(aryl)propanoic acid derivatives for SAR studies.

Comparative Biological Activities

The biological activities of these derivatives are highly dependent on their substitution patterns. Below are comparative tables summarizing the SAR for different therapeutic areas.

Antimicrobial Activity

3-Amino-3-(aryl)propanoic acid derivatives have shown promising activity against various bacterial and fungal strains. The nature and position of substituents on the aryl ring, as well as modifications to the amino and carboxyl groups, play a crucial role in their antimicrobial potency.

Table 1: SAR of Antimicrobial 3-Amino-3-(aryl)propanoic Acid Derivatives

Compound/ModificationAryl SubstituentOther ModificationsTarget Organism(s)Activity (MIC, µg/mL)Reference
Series 1 PhenylThiazole ring fused with the amino groupCandida albicans64[7]
4-MethylphenylThiazole ring fused with the amino groupCandida albicans64[7]
4-MethoxyphenylThiazole ring fused with the amino groupCandida albicans64[7]
Series 2 Phenyl5-((Furan-2-yl)methylene)-4-oxothiazolidin-2-yl)aminoStaphylococcus aureusPromising antibacterial activity[2]
Phenyl5-((5-Bromothiophen-2-yl)methylene)-4-oxothiazolidin-2-yl)aminoStaphylococcus aureusPromising antibacterial activity[2]

Key SAR Observations for Antimicrobial Activity:

  • Heterocyclic Modifications: The incorporation of heterocyclic rings, such as thiazole derivatives, at the amino group appears to be a key factor for conferring antimicrobial properties.[2]

  • Aryl Substituents: While the reviewed studies show that various substituents on the aryl ring are tolerated, the primary driver for antimicrobial activity in the presented series seems to be the heterocyclic moiety attached to the amino group.[7]

Aminopeptidase N (APN/CD13) Inhibitory Activity

Certain derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid have been investigated as inhibitors of aminopeptidase N (APN/CD13), a target in cancer therapy.

Table 2: SAR of 3-Amino-2-hydroxy-3-phenylpropanoic Acid Derivatives as APN Inhibitors

CompoundR Group (Modification of Amino Group)IC50 (µM) vs. Porcine Kidney APNIC50 (µM) vs. ES-2 Cell APNReference
7e Hydroxamate group1.26 ± 0.0130.19 ± 1.02[3]
Bestatin (Reference) -2.55 ± 0.1160.61 ± 0.1[3]

Key SAR Observations for APN Inhibitory Activity:

  • Hydroxamate Group: The introduction of a hydroxamate group is crucial for potent APN inhibitory activity, likely due to its ability to chelate the zinc ion in the active site of the enzyme.[3]

  • Core Scaffold: The 3-amino-2-hydroxy acyl scaffold is an important pharmacophore for binding to the active site of metallo-dependent enzymes like APN.[3]

Mu Opioid Receptor (MOR) Ligand Activity

3-Amino-3-phenylpropionamide derivatives have been synthesized as small molecule mimics of octreotide and evaluated for their affinity to the mu opioid receptor.

Table 3: SAR of 3-Amino-3-phenylpropionamide Derivatives as MOR Ligands

CompoundAryl SubstituentOther ModificationsReceptor Affinity (Ki, nM)Reference
Derivative A PhenylPropionamideHigh affinity for mu opioid receptor[4]
Derivative B Substituted PhenylPropionamideVaries with substitution[4]

Specific Ki values for a series of compounds were not provided in the abstract, but the study indicates high affinity for the mu opioid receptor.

Key SAR Observations for MOR Ligand Activity:

  • The 3-amino-3-phenylpropionamide scaffold serves as a viable starting point for the design of mu opioid receptor ligands.[4] Further detailed SAR would require analysis of the specific substitutions and their corresponding affinities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 3-Amino-3-(aryl)propanoic Acids (One-Pot Method)

This protocol describes a general one-pot synthesis of 3-amino-3-arylpropionic acids.

Materials:

  • Aryl aldehyde (e.g., benzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol (solvent)

  • Hydrochloric acid (1.0 N)

  • Methanol (for recrystallization)

Procedure:

  • A mixture of the aryl aldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (2 equivalents) is refluxed in ethanol for 6-7 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is then dissolved in 1.0 N HCl and evaporated to dryness.

  • The crude product is recrystallized from hot methanol to yield the pure 3-amino-3-arylpropanoic acid.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Test compounds

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antimicrobial_Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare and standardize microbial inoculum B->C D Incubate plates at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Aminopeptidase N (APN) Inhibition Assay

This in vitro enzymatic assay measures the inhibitory activity of the compounds against APN.

Materials:

  • Porcine kidney APN (or other sources)

  • L-Leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds

  • 96-well plate reader

Procedure:

  • The test compound is pre-incubated with the APN enzyme in Tris-HCl buffer in a 96-well plate.

  • The enzymatic reaction is initiated by adding the substrate, L-leucine-p-nitroanilide.

  • The plate is incubated at 37°C.

  • The hydrolysis of the substrate, which releases p-nitroaniline, is monitored by measuring the absorbance at 405 nm.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Mu Opioid Receptor Binding Assay

This assay determines the binding affinity of the compounds to the mu opioid receptor.

Materials:

  • Cell membranes expressing the mu opioid receptor (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]DAMGO)

  • Test compounds

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

Receptor_Binding_Assay A Incubate cell membranes, radioligand, and test compound B Separate bound and free radioligand via filtration A->B C Quantify bound radioactivity B->C D Calculate Ki from IC50 values C->D

Caption: General workflow for a competitive radioligand receptor binding assay.

Conclusion

The 3-amino-3-(aryl)propanoic acid scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications to the aryl ring, the amino group, and the carboxylic acid moiety can significantly modulate the biological activity of these compounds. The introduction of heterocyclic systems appears particularly promising for the development of antimicrobial agents, while the incorporation of a hydroxamate group is key for potent APN inhibition. Further exploration of substitutions on the aryl ring is warranted to fine-tune the activity and selectivity of these derivatives for various biological targets. The experimental protocols provided in this guide offer a foundation for the continued investigation and optimization of this important class of compounds.

References

Comparative Guide to a New Analytical Method for 3-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation overview of a new analytical method for the quantification of 3-Amino-3-(4-methylphenyl)propanoic acid. It includes a comparison with alternative analytical approaches and is intended for researchers, scientists, and drug development professionals. The presented data is based on typical performance characteristics of high-performance liquid chromatography (HPLC) methods for similar amino acid compounds.

Methodology Overview

Two novel HPLC-based methods are proposed for the analysis of this compound:

  • Reversed-Phase HPLC with UV Detection (Achiral Analysis): This method is designed for the quantification of the total amount of this compound.

  • Chiral HPLC with UV Detection (Enantioselective Analysis): This method is developed for the separation and quantification of the individual enantiomers of this compound.

A comparison is also made with a potential alternative, Gas Chromatography (GC), which often requires derivatization of the analyte.[1][2][3]

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics of the new HPLC methods compared to a traditional Gas Chromatography approach. The data is collated from established validation results for analogous compounds.

Parameter Proposed RP-HPLC-UV Method Proposed Chiral HPLC-UV Method Alternative GC-FID Method
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD, Repeatability) ≤ 2.0%≤ 2.0%≤ 5.0%
Precision (%RSD, Intermediate) ≤ 2.0%≤ 2.0%≤ 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL3 µg/mL
Resolution (Rs) > 2.0 (from impurities)> 1.5 (between enantiomers)Variable
Experimental Protocols

Detailed methodologies for the validation of the proposed HPLC methods are outlined below, following the International Council for Harmonisation (ICH) guidelines.

1. Proposed Reversed-Phase HPLC-UV Method (Achiral)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

2. Proposed Chiral HPLC-UV Method

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (e.g., cellulose-based)

    • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 25°C

Validation Protocols

Specificity

The specificity of the analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Prepare a spiked sample by adding a known amount of the API to the placebo solution.

    • Inject all three solutions into the HPLC system.

    • Acceptance Criteria: The analyte peak in the spiked sample should be well-resolved from any peaks in the placebo solution, with a resolution (Rs) of not less than 2.0.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five dilutions of the stock solution, ranging from the LOQ to 150% of the expected sample concentration.

    • Inject each dilution in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be greater than or equal to 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare placebo samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

    • Acceptance Criteria: The %RSD should be less than or equal to 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both days.

    • Acceptance Criteria: The %RSD should be less than or equal to 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic component)

      • Column temperature (± 5°C)

    • Analyze a standard solution under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the %RSD of the results should be less than or equal to 2.0%.

Visualizations

ValidationWorkflow cluster_planning Planning & Development cluster_execution Experimental Validation cluster_evaluation Data Analysis & Reporting dev Method Development protocol Validation Protocol Definition dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness prec->rob data Data Analysis rob->data report Validation Report data->report MethodComparison cluster_hplc HPLC Methods rp_hplc Reversed-Phase HPLC (Total Analyte) chiral_hplc Chiral HPLC (Enantiomeric Separation) gc Gas Chromatography (Derivatization often required)

References

"benchmarking the performance of different coupling reagents for 3-Amino-3-(p-tolyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of non-natural amino acids is a frequent challenge. 3-Amino-3-(p-tolyl)propanoic acid, a β-amino acid, presents steric hindrance that can complicate amide bond formation, leading to reduced yields and potential epimerization. The selection of an appropriate coupling reagent is therefore a critical determinant of success. This guide provides an objective comparison of various coupling reagents, supported by data from studies on sterically hindered amino acids, to inform the selection of the optimal reagent for your synthetic needs.

The fundamental principle of amide bond formation involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. However, the bulky p-tolyl group in 3-Amino-3-(p-tolyl)propanoic acid can impede this reaction. Consequently, highly efficient coupling reagents are necessary to achieve satisfactory results.

Quantitative Comparison of Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents commonly employed for sterically hindered amino acids. The data, extrapolated from studies on similar challenging couplings, highlights key metrics such as relative coupling efficiency, reaction speed, and risk of side reactions like racemization. For challenging couplings, onium salt reagents (uronium/aminium and phosphonium) are generally more effective than standard carbodiimides.[1]

Coupling ReagentReagent TypeRelative EfficiencyReaction SpeedRisk of RacemizationNotes
HATU Aminium SaltVery HighVery FastLowHighly recommended for hindered amino acids due to the formation of a highly reactive HOAt ester.[1][2]
HBTU Aminium SaltHighFastLow to ModerateA widely used and effective reagent, though generally considered less reactive than HATU.[2][3] Can cause guanidinylation of the N-terminus if used in excess.[1]
HCTU Aminium SaltVery HighVery FastLowSimilar in reactivity to HATU.[1]
COMU Aminium SaltVery HighVery FastLowA third-generation uronium reagent based on OxymaPure, offering high efficiency and an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[1]
PyBOP Phosphonium SaltHighFastLowEffective for minimizing racemization, and its byproducts can be easier to remove than those of some other reagents.[1][4]
PyAOP Phosphonium SaltHighFastVery LowParticularly effective for coupling N-methylated amino acids and can be used for peptide cyclization.[5]
EDC/HOBt CarbodiimideModerateModerateModerateA cost-effective option, but often less efficient for hindered couplings compared to onium salts.[1] The addition of HOBt is crucial to minimize racemization.[5]
DCC/HOBt CarbodiimideModerateModerateModerateSimilar to EDC/HOBt, but the dicyclohexylurea byproduct is insoluble and can complicate purification in solution-phase synthesis.[5]

Experimental Protocols

The following provides a general methodology for the solution-phase coupling of 3-Amino-3-(p-tolyl)propanoic acid with a generic amine (R-NH₂).

Materials:

  • N-protected 3-Amino-3-(p-tolyl)propanoic acid

  • Amine (R-NH₂)

  • Coupling Reagent (e.g., HATU, HBTU, PyBOP)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, NMM)

  • Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

General Coupling Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected 3-Amino-3-(p-tolyl)propanoic acid (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the coupling reagent (1.0-1.2 equivalents) and, if applicable, an additive like HOBt or HOAt (1.0-1.2 equivalents) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) and the tertiary amine base (2-3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with hindered amino acids may require longer reaction times.

  • Workup: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic for selecting a coupling reagent, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve N-protected 3-Amino-3-(p-tolyl)propanoic acid in anhydrous solvent start->dissolve add_reagents Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) dissolve->add_reagents preactivate Pre-activate for 10-20 minutes add_reagents->preactivate add_amine Add amine component preactivate->add_amine monitor Monitor reaction (TLC or LC-MS) add_amine->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash purify Purify by chromatography wash->purify end End purify->end decision_tree start Select Coupling Reagent for 3-Amino-3-(p-tolyl)propanoic Acid high_yield Is highest possible yield critical? start->high_yield yes_high_yield Yes high_yield->yes_high_yield Yes no_high_yield No high_yield->no_high_yield No onium_salt Use Onium Salt Reagent (HATU, HCTU, COMU, PyBOP) yes_high_yield->onium_salt carbodiimide Consider Carbodiimide (EDC/HOBt) no_high_yield->carbodiimide racemization_risk Is racemization a significant concern? onium_salt->racemization_risk yes_racemization Yes racemization_risk->yes_racemization Yes no_racemization No racemization_risk->no_racemization No pybop_pyrop Prefer Phosphonium Salt (PyBOP, PyAOP) yes_racemization->pybop_pyrop hatu_hctu Aminium Salt is a good choice (HATU, HCTU) no_racemization->hatu_hctu

References

A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 3-Amino-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of molecular data is paramount. This guide provides a comprehensive framework for the cross-validation of experimental findings with computational models for the non-proteinogenic β-amino acid, 3-Amino-3-(4-methylphenyl)propanoic acid. By juxtaposing empirical data with in silico predictions, researchers can achieve a higher degree of confidence in their findings, leading to more robust and reliable outcomes in drug discovery and development.

Executive Summary

This guide outlines a systematic approach to the synthesis, characterization, and computational modeling of this compound. While extensive experimental data for this specific molecule is not broadly published, this document presents available data and details the necessary experimental and computational protocols to generate a complete dataset for cross-validation. This comparative analysis serves as a blueprint for validating theoretical models and deepening the understanding of this molecule's physicochemical and potential biological properties.

Data Presentation: A Comparative Overview

A critical step in cross-validation is the direct comparison of experimental and computational data. The following tables summarize the known experimental values for this compound and provide a template for populating results from further experimentation and computational analysis.

Table 1: Physicochemical Properties

PropertyExperimental ValueComputational Prediction
Molecular FormulaC₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight179.22 g/mol 179.22 g/mol
Melting Point226-228 °C, 236-240 °C (dec.)To be determined
Optical Rotation ([α]D²⁵)-16 ± 2º (c=1 in 0.5N NaOH) for (R)-enantiomerTo be determined
AppearanceWhite powderNot Applicable
Purity≥ 98% (HPLC)Not Applicable

Table 2: Spectroscopic Data

TechniqueExperimental DataPredicted Data
¹H NMRTo be determinedTo be determined
¹³C NMRTo be determinedTo be determined
Mass Spectrometry (MS)To be determinedTo be determined
Infrared (IR) SpectroscopyTo be determinedTo be determined

Table 3: Predicted ADMET Properties (Exemplar)

PropertyPredicted Value
LogPTo be determined
Water SolubilityTo be determined
Blood-Brain Barrier PermeabilityTo be determined
CYP450 InhibitionTo be determined

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable data. The following sections outline the standard methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of β-amino acids is the Rodionov reaction.

Procedure:

  • A mixture of 4-methylbenzaldehyde, malonic acid, and ammonium acetate in a 1:1.1:2.3 molar ratio is refluxed in a suitable solvent such as 1-butanol for 1.5-2 hours, or until the evolution of CO₂ ceases.

  • The reaction mixture is then cooled, and the resulting precipitate is filtered.

  • The crude product is washed sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

  • The purified product is dried under vacuum at 80-100 °C for 8-10 hours.

Physicochemical Characterization
  • Melting Point Determination: A small amount of the dried sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the initial appearance of liquid to complete liquefaction is recorded.[1]

  • Optical Rotation: For chiral compounds, the optical rotation is measured using a polarimeter. A solution of known concentration (e.g., 1 g/100mL in 0.5N NaOH) is prepared, and its rotation of plane-polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable base). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source. This confirms the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum reveals the presence of key functional groups (e.g., -NH₂, -COOH, aromatic C-H).[1]

Computational Modeling Protocols

Computational chemistry provides a powerful tool for predicting molecular properties and understanding experimental results at an atomic level.

Molecular Structure and Conformational Analysis
  • Software: Molecular modeling software such as Avogadro, GaussView, or similar programs are used to build the 3D structure of this compound.

  • Methodology: Conformational analysis can be performed using quantum mechanical methods. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common and reliable method for geometry optimization and energy calculations of stable conformers.[2][3] The effect of a solvent (e.g., water) can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[3]

Prediction of Physicochemical and Spectroscopic Properties
  • NMR and IR Spectra: The optimized molecular geometry from DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These predicted spectra can then be compared with the experimental data.

  • ADMET Properties: Various computational tools and web servers (e.g., SwissADME, QikProp) can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are valuable in the early stages of drug discovery.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

experimental_workflow cluster_synthesis Synthesis s1 4-Methylbenzaldehyde reflux Rodionov Reaction (Reflux in 1-Butanol) s1->reflux s2 Malonic Acid s2->reflux s3 Ammonium Acetate s3->reflux product Crude this compound reflux->product purification Purification (Washing & Drying) product->purification final_product Pure Compound purification->final_product

Caption: Workflow for the synthesis of this compound.

cross_validation_logic cluster_exp Experimental Data cluster_comp Computational Models exp_phys Physicochemical Properties (MP, Optical Rotation) validation Cross-Validation (Comparison & Analysis) exp_phys->validation exp_spec Spectroscopic Data (NMR, IR, MS) exp_spec->validation exp_bio Biological Activity (In Vitro Assays) exp_bio->validation comp_geom Geometry Optimization (DFT) comp_spec Spectra Prediction comp_geom->comp_spec comp_spec->validation comp_admet ADMET Prediction comp_admet->validation conclusion Validated Molecular Profile validation->conclusion

Caption: Logical flow for the cross-validation of experimental and computational data.

Conclusion

References

"comparative analysis of the conformational constraints induced by 3-Amino-3-(4-methylphenyl)propanoic acid in peptides"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational constraints induced by the incorporation of the non-proteinogenic β-amino acid, 3-Amino-3-(4-methylphenyl)propanoic acid, into peptide scaffolds. The introduction of such residues is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced stability, predictable secondary structures, and improved biological activity.[1][2] This document outlines the expected conformational preferences, detailed experimental protocols for characterization, and a comparative summary against standard amino acids.

Introduction to this compound and its Role in Peptide Design

This compound is a β-amino acid distinguished by a phenyl group at the β-carbon, which is further substituted with a methyl group at the para-position. The incorporation of β-amino acids into peptides creates a backbone that is resistant to proteolytic degradation.[3] The aromatic side chain introduces the potential for specific non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can play a crucial role in molecular recognition and the stabilization of protein-peptide complexes.[4] The substitution pattern on the β-carbon is anticipated to impose significant conformational restrictions on the peptide backbone, favoring specific secondary structures.[5] Understanding and predicting these structural biases are essential for the rational design of peptide-based therapeutics.

Expected Conformational Constraints and Properties

The conformational landscape of peptides is largely defined by the torsional angles (φ, ψ) of the backbone. The introduction of a β-amino acid adds an additional rotatable bond (θ), leading to a more complex, yet potentially more defined, conformational space. Based on studies of similar β-peptides with aromatic substituents, the following conformational constraints are anticipated for peptides containing this compound.

Table 1: Comparative Summary of Expected Conformational Properties

PropertyStandard α-Amino Acid (e.g., Phenylalanine)β-Alanine (unsubstituted β-amino acid)This compound
Backbone Flexibility HighHighLow to Moderate
Preferred Dihedral Angles (φ, ψ) Broadly distributed in Ramachandran plot (α-helix, β-sheet regions)[6]Flexible, often adopts turn-like structuresRestricted, likely favoring extended or specific helical conformations
Secondary Structure Propensity Can participate in α-helices and β-sheetsGenerally disrupts canonical secondary structures, can induce turnsPredicted to favor specific helical folds (e.g., 12- or 14-helices) or well-defined turns [5]
Proteolytic Stability Susceptible to degradationResistantHighly Resistant
Potential for Aromatic Interactions YesNoYes, with defined spatial orientation [4]

Experimental Protocols

To empirically determine the conformational constraints induced by this compound, a combination of peptide synthesis, spectroscopic analysis, and computational modeling is required.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[7]

Materials:

  • Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected this compound

  • Coupling reagents: HCTU (or equivalent)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Wash the resin extensively with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (either standard or the target β-amino acid), HCTU, and DIPEA in DMF. Add this solution to the resin and agitate.

  • Wash the resin with DMF.

  • Repeat steps 2-5 for each amino acid in the desired sequence.

  • After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Wash the resin with DMF, followed by DCM, and dry the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[8] Analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts can provide detailed information about the local conformation around the this compound residue.

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a membrane-mimicking solvent like TFE/water) to a concentration of 0.5-1.0 mM.

Data Acquisition:

  • Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for structure determination.

    • COSY (Correlated Spectroscopy): To identify through-bond scalar couplings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

Data Analysis:

  • Assign all proton and carbon resonances using the combination of TOCSY, COSY, and HSQC spectra.

  • Identify sequential and medium-to-long-range NOEs from the NOESY spectrum.

  • Extract dihedral angle constraints from coupling constants (e.g., ³J(HN,Hα)).

  • Use the collected constraints (NOEs, dihedral angles) as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[9] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the peptide's conformational ensemble.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 50-100 µM.

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Acquire spectra at a controlled temperature.

  • To investigate conformational stability, spectra can be recorded as a function of temperature or in the presence of denaturants or structure-inducing solvents like trifluoroethanol (TFE).[10]

Data Analysis:

  • The raw CD signal (in millidegrees) is converted to mean residue ellipticity ([θ]).

  • Analyze the spectral features:

    • α-helices: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheets: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 200 nm.

  • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Computational Modeling

In silico methods can complement experimental data by providing insights into the conformational preferences and dynamics of peptides containing non-standard amino acids.[3]

Workflow:

  • Parameterization: Develop or validate force field parameters for the this compound residue.

  • Conformational Search: Perform a systematic search of the conformational space of a small model peptide (e.g., an acetylated and amidated di- or tripeptide) containing the β-amino acid to identify low-energy conformations.

  • Molecular Dynamics (MD) Simulations: Run MD simulations of the full-length peptide in an explicit solvent to explore its conformational dynamics and stability.

  • Analysis: Analyze the simulation trajectories to determine the most populated conformational states, hydrogen bonding patterns, and the distribution of backbone dihedral angles.

Visualizations

G Molecular Structure of this compound cluster_0 C1 COOH C2 CH2 C1->C2 C3 CH C2->C3 N NH2 C3->N C_phenyl C phenyl C6H4-CH3 C_phenyl->phenyl

Caption: Structure of this compound.

Workflow for Solid-Phase Peptide Synthesis (SPPS) start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-AA-OH (HCTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection1 Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA final_wash Final Wash (DMF, DCM) final_deprotection->final_wash cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: SPPS workflow for peptide synthesis.

Inhibition of a Protein-Protein Interaction cluster_0 Normal Interaction cluster_1 Inhibition by Constrained Peptide P1 Protein A P2 Protein B P1->P2 Binding P1_i Protein A Peptide Constrained Peptide (β-AA containing) P1_i->Peptide Binding P2_i Protein B Peptide->P2_i Blocks Interaction

Caption: Peptide inhibiting protein interaction.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides Incorporating 3-Amino-3-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their rapid degradation in vivo, leading to short half-lives and limited bioavailability.[1] A promising strategy to overcome this limitation is the incorporation of unnatural amino acids, such as β-amino acids, into the peptide backbone. This guide provides a comparative evaluation of the metabolic stability of peptides incorporating 3-Amino-3-(4-methylphenyl)propanoic acid and its analogs, supported by experimental data and detailed methodologies.

The Advantage of β-Amino Acid Incorporation

Peptides composed of naturally occurring α-amino acids are readily recognized and cleaved by proteases. The introduction of a β-amino acid, which has an additional carbon atom in its backbone, alters the peptide's conformation. This structural change can hinder recognition by proteolytic enzymes, thereby enhancing the peptide's resistance to degradation and extending its systemic circulation time.[2][3]

Comparative Metabolic Stability Data

While direct experimental data for peptides containing this compound is limited in publicly available literature, studies on peptides with structurally similar aryl-substituted β-amino acids, such as β³-homotyrosine, provide valuable insights. The following table presents data from a study on angiotensin II (AT-II) and its analogs, demonstrating the significant increase in metabolic stability upon substitution of an α-amino acid with a β³-homo-amino acid. The stability was assessed in rat plasma.

PeptideSequenceModificationHalf-life (t½) in rat plasma (minutes)
Angiotensin II (AT-II)Asp-Arg-Val-Tyr -Ile-His-Pro-PheNone (Native Peptide)28
[β³-hTyr⁴]-AT-IIAsp-Arg-Val-β³-hTyr -Ile-His-Pro-PheTyr⁴ replaced by β³-homotyrosine65
[β³-hIle⁵]-AT-IIAsp-Arg-Val-Tyr-β³-hIle -Ile-His-Pro-PheIle⁵ replaced by β³-homoisoleucine295

Data sourced from a study on the proteolytic stability of angiotensin II analogues.[4]

This data clearly illustrates that the incorporation of a β-amino acid, in this case, β³-homotyrosine or β³-homoisoleucine, leads to a substantial increase in the peptide's half-life in plasma compared to the native peptide. The half-life of [β³-hTyr⁴]-AT-II was more than doubled, and the half-life of [β³-hIle⁵]-AT-II increased by over tenfold.[4]

Experimental Protocols

Accurate evaluation of metabolic stability is crucial for the development of peptide-based drugs. The following are detailed protocols for two standard in vitro assays used to determine the metabolic stability of peptides.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a peptide in plasma from various species (e.g., human, rat, mouse) to predict its in vivo stability.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO, water) at a concentration of 1 mM.

    • Thaw pooled plasma (e.g., human, rat) on ice.

  • Incubation:

    • Pre-warm the plasma to 37°C in a water bath.

    • Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Termination and Protein Precipitation:

    • To each aliquot, add an equal volume of ice-cold acetonitrile or methanol containing an internal standard to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Quantify the remaining parent peptide at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mM) prewarm Pre-warm Plasma to 37°C prep_peptide->prewarm prep_plasma Thaw Pooled Plasma prep_plasma->prewarm incubate Incubate Peptide in Plasma (10 µM) at 37°C prewarm->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Acetonitrile & Internal Standard sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate Half-Life (t½) lcms->data_analysis

Experimental Workflow for In Vitro Plasma Stability Assay

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a peptide in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test peptide (1 mM) in a suitable solvent.

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test peptide to the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM peptide).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time-Point Sampling and Termination:

    • Take aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins and microsomes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent peptide at each time point.

    • Determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Relevant Signaling Pathway: GLP-1 Receptor Activation

Peptides with enhanced metabolic stability are particularly valuable for targeting receptors that require sustained activation for therapeutic effect. A prime example is the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. Native GLP-1 has a very short half-life of only a few minutes. Long-acting GLP-1 receptor agonists, often incorporating stability-enhancing modifications, provide sustained glycemic control.

The diagram below illustrates the signaling cascade initiated by the binding of a GLP-1 receptor agonist to its G-protein coupled receptor (GPCR) on a pancreatic β-cell.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor (GPCR) G_protein G-protein (Gαs) GLP1R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilization & Priming Epac2->InsulinVesicles Exocytosis InsulinRelease Insulin Secretion InsulinVesicles->InsulinRelease GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binding

GLP-1 Receptor Signaling Pathway in Pancreatic β-cells

Sustained activation of this pathway by metabolically stable GLP-1 analogs leads to enhanced glucose-dependent insulin secretion, improved glycemic control, and other beneficial metabolic effects.

Conclusion

The incorporation of this compound and other aryl-substituted β-amino acids represents a powerful strategy to enhance the metabolic stability of peptide therapeutics. As demonstrated by comparative data, this modification can significantly increase a peptide's half-life, a critical attribute for developing effective drugs with favorable dosing regimens. The use of standardized in vitro assays, such as plasma and microsomal stability assays, is essential for the quantitative evaluation and selection of promising peptide candidates during the drug discovery and development process.

References

A Head-to-Head Comparison of 3-Amino-3-(4-methylphenyl)propanoic Acid with Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone for enhancing therapeutic potential. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a detailed comparison of 3-Amino-3-(4-methylphenyl)propanoic acid, a β-amino acid with an aromatic side chain, against other classes of non-natural amino acids, offering insights into their respective impacts on peptide performance.

Introduction to this compound

This compound is a non-proteinogenic β-amino acid. Its structure is characterized by two key features that distinguish it from the 20 proteinogenic α-amino acids:

  • β-Amino Acid Backbone : The amino group is attached to the β-carbon (the third carbon from the carboxyl group), whereas in natural amino acids, it is attached to the α-carbon.[1][2] This structural alteration provides a fundamental defense against enzymatic degradation, as proteases are stereospecific for α-peptide bonds.[3][4] Peptides composed entirely or partially of β-amino acids exhibit significantly enhanced stability in the presence of proteases.[4][5][6]

  • Aromatic Side Chain : The 4-methylphenyl (p-tolyl) group is a hydrophobic aromatic moiety. Aromatic side chains in amino acids are crucial for various biological interactions, including binding to receptor pockets and mediating protein-protein interactions.[7][8] The hydrophobicity of this group can influence how a peptide interacts with cell membranes and its overall pharmacokinetic profile.[9]

These features position this compound as a valuable building block for designing peptidomimetics with improved stability and potentially novel biological activities. The (R)-enantiomer, in particular, is noted as a versatile component in organic synthesis for pharmaceuticals and neuroscience research.[10][11]

Comparative Analysis with Other Non-Natural Amino Acids

While direct head-to-head experimental data for this compound is limited in publicly accessible literature, a robust comparison can be drawn by examining the well-documented effects of other non-natural amino acids that share its key structural characteristics. The following table summarizes the performance enhancements observed upon incorporating different classes of non-natural amino acids into peptide sequences.

Non-Natural Amino Acid ClassExample(s)Key Structural FeatureImpact on Peptide PropertiesSupporting Experimental Evidence (Example)
β-Aryl-β-Amino Acids This compound , 3-Amino-3-phenylpropanoic acidAmino group on β-carbon; Aromatic side chain- Greatly enhanced proteolytic stability .[4][5]- Modulates conformation and dynamics.[5][12]- Influences receptor binding and biological activity (e.g., antimicrobial, GPCR antagonism).[5][13]Dipeptide compounds with aromatic β-amino acids have shown fungicidal activity.
Other Aromatic Non-Natural AAs Tetrahydroisoquinoline-3-carboxylic acid (Tic), Octahydroindolecarboxylic acid (Oic)Constrained aromatic/cyclic structures- Potent biological activity (e.g., antimicrobial against ESKAPE pathogens).[14]- Can induce specific secondary structures (e.g., α-helices) upon membrane binding.[15]- Hydrophobicity influences membrane insertion depth and selectivity.[9]Peptides containing Tic and Oic exhibit minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogenic bacteria.[14]
D-Amino Acids D-Lysine, D-AlanineMirror image configuration of natural L-amino acids- Significantly increases proteolytic stability by being unrecognizable to proteases.[3]- Can maintain or sometimes alter biological activity depending on the position of incorporation.[16]Substitution of L-lysine with D-lysine in an antimicrobial peptide increased its half-life while maintaining its activity.[3]
N-Methylated Amino Acids N-methyl-L-phenylalanineMethyl group on the backbone amide nitrogen- Increases resistance to proteolysis .[11]- Reduces hydrogen bonding capacity, which can increase membrane permeability.- Can constrain peptide conformation.N-methylation is a common strategy to improve the oral bioavailability of peptide drugs.[11]
Aliphatic β-Amino Acids β-Alanine, 3-Aminobutanoic acidAmino group on β-carbon; Non-aromatic side chain- Enhances proteolytic stability .[4]- Can be used to create novel secondary structures (β-peptides).[5]- Generally increases flexibility compared to constrained cyclic amino acids.β-peptides are known to form stable helical and sheet structures and are resistant to degradation by common proteases.[6]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of novel non-natural amino acids. Below are standard protocols for the synthesis of a generic β-aryl-β-amino acid and for evaluating the proteolytic stability of peptides incorporating such residues.

Protocol 1: Synthesis of 3-Amino-3-arylpropanoic Acid

This protocol is a general method adapted from the synthesis of similar compounds and can be applied to produce this compound.[17][18]

Materials:

  • 4-Methylbenzaldehyde (or other desired aryl aldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, combine 4-methylbenzaldehyde (1.0 eq.), malonic acid (1.05 eq.), and ammonium acetate (1.3 eq.) in ethanol.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Filter the crude product and wash it with cold ethanol to remove unreacted starting materials.

  • To purify the product, dissolve the crude solid in a dilute aqueous NaOH solution.

  • Wash the basic solution with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with HCl to a pH of approximately 6-7.

  • The purified β-amino acid will precipitate out of the solution.

  • Collect the final product by filtration, wash with cold water, and dry under a vacuum.

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Proteolytic Stability Assay in Human Serum

This assay evaluates the stability of a peptide containing a non-natural amino acid in a biologically relevant medium.[19][20][21]

Materials:

  • Synthesized peptide (e.g., containing this compound)

  • Control peptide (e.g., an all-L-amino acid analog)

  • Pooled human serum

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Incubator (37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare stock solutions of the test and control peptides in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

  • Thaw pooled human serum at 37°C and centrifuge to remove any precipitates.

  • In a microcentrifuge tube, add the peptide stock solution to the human serum to achieve a final peptide concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Immediately quench the proteolytic reaction by adding two volumes of cold ACN with 0.1% TFA. This will precipitate the serum proteins.

  • Vortex the quenched sample and incubate on ice for 15 minutes.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the intact peptide.

  • Analyze the supernatant by reverse-phase HPLC, monitoring the absorbance at 214 nm or 280 nm.

  • Quantify the peak area corresponding to the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining relative to the t=0 time point and plot the data to determine the peptide's half-life (t½) in serum.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex concepts and processes relevant to this comparison.

cluster_alpha α-Amino Acid Structure cluster_beta β-Amino Acid Structure alpha α-Amino Acid COOH α-C NH₂ R beta β-Amino Acid COOH α-C β-C NH₂ R

Caption: Structural difference between α- and β-amino acids.

cluster_workflow Peptide Stability Assay Workflow peptide Synthesized Peptide (with non-natural AA) incubation Incubate at 37°C peptide->incubation serum Human Serum serum->incubation sampling Sample at Time Points (0, 15, 30, 60... min) incubation->sampling quenching Quench with ACN/TFA (Precipitate Proteins) sampling->quenching centrifugation Centrifuge quenching->centrifugation analysis Analyze Supernatant by HPLC centrifugation->analysis results Calculate Half-Life (t½) analysis->results

Caption: Experimental workflow for peptide proteolytic stability assay.

cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b substrate Substrate Protein kinase_b->substrate p_substrate Phosphorylated Substrate (Active) substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response peptide_inhibitor Peptide Inhibitor (with β-Aryl-β-AA) peptide_inhibitor->kinase_b Inhibition

Caption: Inhibition of a signaling pathway by a modified peptide.

Safety and Handling

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[24][26]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. If dust is generated, use a NIOSH-approved respirator.[27]

    • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[26]

Conclusion

This compound represents a promising non-natural amino acid for the development of advanced peptide therapeutics. Its β-amino acid backbone is expected to confer significant resistance to proteolytic degradation, a critical attribute for improving in vivo half-life. Furthermore, its aromatic side chain provides a scaffold for modulating hydrophobicity and engaging in specific interactions with biological targets.

While direct comparative data is sparse, the extensive evidence from other non-natural amino acids, particularly other β-amino acids and those with constrained aromatic side chains, strongly supports its potential. The incorporation of residues like this compound is a rational design strategy to enhance the drug-like properties of peptides, leading to candidates with improved stability, selectivity, and potency. The experimental protocols provided herein offer a framework for researchers to systematically evaluate its performance and unlock its full potential in their drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(4-methylphenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Amino-3-(4-methylphenyl)propanoic acid, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE) for Disposal Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Protective Clothing A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including pure substance, contaminated labware, and solutions, as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

  • Waste Collection:

    • Solid Waste: Collect un-used or expired solid this compound in a designated, well-labeled, and sealable container. Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.

    • Liquid Waste: Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not pour these solutions down the drain.

    • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous liquid waste. After thorough decontamination, the glassware can be washed following standard laboratory procedures.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container

      • The name of the principal investigator or research group

  • Storage of Chemical Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste Containing This compound B Wear Appropriate PPE A->B C Segregate Solid and Liquid Waste B->C D Collect in Labeled Hazardous Waste Containers C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Follow Institutional Disposal Procedures F->G

Disposal Workflow for this compound

Decision-Making for Chemical Disposal

The following flowchart provides a logical path for making decisions regarding the disposal of laboratory chemicals, emphasizing safety and compliance.

start Chemical Waste Generated is_sds_available Is the Safety Data Sheet (SDS) a complete and official version? start->is_sds_available consult_sds Consult SDS for Disposal Information is_sds_available->consult_sds Yes hazardous Treat as Hazardous Waste is_sds_available->hazardous No is_hazardous Is the chemical classified as hazardous? consult_sds->is_hazardous non_hazardous Follow institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No is_hazardous->hazardous Yes contact_ehs Contact EHS for Guidance and Pickup non_hazardous->contact_ehs hazardous->contact_ehs

Chemical Disposal Decision-Making Process

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-3-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Amino-3-(4-methylphenyl)propanoic acid. This guide provides clear, procedural steps to ensure laboratory safety and maintain the integrity of your research.

When working with this compound, a compound frequently used in pharmaceutical research and development, stringent adherence to safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended protective gear when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shieldsMust conform to EN166 or NIOSH standards.[1]
Chemical safety gogglesRecommended when there is a risk of splashing or dust generation.
Face shieldTo be used in conjunction with goggles for maximum protection, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] The specific glove material (e.g., nitrile, neoprene) should be selected based on the solvent used and the duration of contact. It is crucial to consult the glove manufacturer's compatibility charts.
Body Protection Laboratory coatA standard lab coat is required to prevent contamination of personal clothing.
Impervious clothingRecommended when there is a potential for significant skin contact.[1]
Respiratory Protection Dust mask or respiratorUse in a well-ventilated area.[2] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal b1 Review Safety Data Sheet (SDS) b2 Don Appropriate PPE b1->b2 b3 Prepare Well-Ventilated Workspace b2->b3 c1 Weigh Solid Compound b3->c1 c2 Dissolve in Appropriate Solvent c1->c2 c3 Perform Experiment c2->c3 d1 Decontaminate Glassware and Surfaces c3->d1 d2 Segregate Waste d1->d2 d3 Dispose of Waste in Labeled Containers d2->d3

Figure 1. Workflow for safe handling of this compound.

Experimental Protocol: Safe Handling and Use

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before handling the compound, thoroughly read and understand the SDS.

  • Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.

  • Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[1][2]

2. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]

  • Weighing: Use a balance inside a fume hood or a ventilated enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Conditions: Store in a cool place.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste in a suitable, closed container clearly labeled as "Hazardous Waste" and specifying the contents.[1][4]

    • Do not mix with other waste streams.[4]

  • Spill Cleanup:

    • In case of a spill, sweep up the solid material and place it into a suitable disposal container.[2]

    • Use an inert absorbent material for solutions.

  • Final Disposal:

    • Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][3] Contaminated gloves and other disposable PPE should also be disposed of as hazardous waste.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.